molecular formula C28H43NO7 B1256378 Meayamycin

Meayamycin

Cat. No.: B1256378
M. Wt: 505.6 g/mol
InChI Key: BPOWYIXTBHTHFH-YLAPSKGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meayamycin, also known as this compound, is a useful research compound. Its molecular formula is C28H43NO7 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H43NO7

Molecular Weight

505.6 g/mol

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C28H43NO7/c1-17(9-12-24-26(32)28(16-33-28)15-27(6,7)36-24)8-11-23-18(2)14-22(20(4)35-23)29-25(31)13-10-19(3)34-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,28+/m0/s1

InChI Key

BPOWYIXTBHTHFH-YLAPSKGCSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Synonyms

meayamycin

Origin of Product

United States

Foundational & Exploratory

The Advent of a Potent Splicing Modulator: A Technical Guide to the Discovery and Synthesis of Meayamycin from FR901464

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of Meayamycin, a potent analog of the natural product FR901464. FR901464, a complex natural product, was identified as a powerful antitumor agent that functions by inhibiting the spliceosome, a critical component of gene expression. However, its inherent instability presented a significant hurdle for therapeutic development. This led to the rational design and synthesis of this compound, which not only overcomes the stability issues of its parent compound but also exhibits significantly enhanced potency against a range of cancer cell lines, including multidrug-resistant strains.[1][2] This document details the synthetic pathways developed for this compound and its derivatives, presents key quantitative biological data, and provides comprehensive experimental protocols for its synthesis and evaluation.

Introduction: From a Natural Product to a Superior Analog

FR901464, a natural product isolated from Pseudomonas sp. No. 2663, demonstrated remarkable antitumor properties.[3] Subsequent research revealed its unique mechanism of action: the inhibition of the spliceosome through binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[4][5] This interaction stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA and ultimately triggering cancer cell death.[5] The novelty of this mechanism identified the spliceosome as a promising new target for cancer therapy.[4]

Despite its promise, the therapeutic potential of FR901464 was hampered by its chemical instability.[3] This instability was attributed to the presence of a tertiary alcohol on the right-hand subunit of the molecule.[3] This critical observation spurred the development of synthetic analogs designed to improve stability while retaining or enhancing biological activity. This compound emerged from these efforts as a superior molecule, where the problematic tertiary alcohol was replaced with a methyl group.[3] This modification resulted in a compound with significantly greater stability and a remarkable 100-fold increase in potency against certain cancer cell lines.[1][3] Further structure-activity relationship studies led to the development of even more potent analogs, such as this compound B.[6]

Mechanism of Action: Targeting the Spliceosome

Both FR901464 and this compound exert their cytotoxic effects by targeting the SF3b subunit of the spliceosome.[5][7] The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in the maturation of most eukaryotic mRNAs.

The binding of this compound to the SF3b complex prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[5] This action effectively stalls the assembly of the spliceosome at the A complex stage, leading to an accumulation of unspliced pre-mRNA transcripts and the inhibition of protein synthesis of critical cancer-related genes.[5]

spliceosome_inhibition cluster_pathway Spliceosome Assembly Pathway cluster_inhibition Inhibition by this compound Pre-mRNA Pre-mRNA E_Complex E Complex Pre-mRNA->E_Complex + U1 snRNP U1_snRNP U1_snRNP U2_snRNP U2_snRNP SF3b SF3b Subunit U2_snRNP->SF3b part of Tri-snRNP U4/U6.U5 Tri-snRNP A_Complex A Complex E_Complex->A_Complex + U2 snRNP (SF3b) E_Complex->A_Complex Blocked B_Complex B Complex A_Complex->B_Complex + Tri-snRNP C_Complex C Complex (Catalytically Active) B_Complex->C_Complex Activation Spliced_mRNA Spliced_mRNA C_Complex->Spliced_mRNA Splicing This compound This compound This compound->SF3b Binds to

Fig 1. this compound inhibits spliceosome assembly at the A complex.

Total Synthesis of this compound and this compound B

Several total synthesis strategies for this compound and its analogs have been developed, aiming for efficiency and scalability. The convergent approaches typically involve the synthesis of three key fragments: a left-hand tetrahydropyran ring, a central linking unit, and a right-hand tetrahydropyran-epoxide fragment.

Key Synthetic Reactions and Strategies

The syntheses of this compound and its analogs employ a range of powerful organic reactions. Some of the key transformations include:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Utilized for the stereoselective formation of carbon-carbon double bonds, particularly with Z-selectivity in modified protocols, to construct the diene linker.[8][9]

  • Mukaiyama Aldol Reaction: A reliable method for the stereocontrolled formation of carbon-carbon bonds, crucial for building the chiral centers within the tetrahydropyran rings.[5]

  • Corey-Chaykovsky Reaction: Employed for the stereoselective synthesis of the critical epoxide moiety on the right-hand fragment.[5][8]

  • Nicolaou-type Epoxide Opening: A key step in some synthetic routes to functionalize the tetrahydropyran ring.[5]

  • Ring-Closing Metathesis (RCM): Used in some strategies to form the tetrahydropyran rings.[2]

  • Cross Metathesis: A powerful final step in several syntheses to couple the fully elaborated fragments.[3]

Meayamycin_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Final Product Chiral_Pool_1 Chiral Pool (e.g., L-Lactate) Left_Fragment Left-Hand Fragment (Tetrahydropyran) Chiral_Pool_1->Left_Fragment Chiral_Pool_2 Chiral Pool (e.g., BocNH-Thr-OH) Central_Fragment Central Fragment (Diene Linker) Chiral_Pool_2->Central_Fragment Chiral_Pool_3 Chiral Pool (e.g., D-Ribose) Right_Fragment Right-Hand Fragment (Tetrahydropyran-Epoxide) Chiral_Pool_3->Right_Fragment Coupling Fragment Coupling (e.g., Cross Metathesis) Left_Fragment->Coupling Central_Fragment->Coupling Right_Fragment->Coupling This compound This compound Coupling->this compound

Fig 2. General convergent synthesis workflow for this compound.
Experimental Protocols

The following are representative, detailed protocols for key steps in the synthesis of this compound and for the biological assays used to evaluate its activity. These are based on published procedures and should be adapted and optimized as necessary.

This protocol is a generalized representation based on published synthetic routes.

  • Diastereoselective Epoxidation (Corey-Chaykovsky type):

    • To a solution of the enone precursor in anhydrous DMSO at room temperature, add trimethylsulfonium iodide.

    • Cool the mixture to 0 °C and add potassium tert-butoxide portion-wise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired epoxide.

  • Final Cross-Metathesis for this compound Assembly:

    • Dissolve the left-hand and central-linked fragment and the right-hand subunit epoxide in degassed 1,2-dichloroethane.

    • Add benzoquinone and the Grela catalyst.

    • Heat the reaction mixture at 45 °C for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by preparative HPLC to afford this compound.[3]

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

  • Preparation of Radiolabeled Pre-mRNA:

    • Linearize a plasmid DNA template containing a model pre-mRNA sequence (e.g., adenovirus major late or MINX).

    • Perform in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) in the presence of [α-³²P]UTP.

    • Purify the radiolabeled pre-mRNA by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Splicing Reaction:

    • Prepare a splicing reaction mixture containing HeLa cell nuclear extract, ATP, MgCl₂, and the radiolabeled pre-mRNA substrate.

    • Add this compound or a vehicle control (DMSO) at various concentrations.

    • Incubate the reactions at 30 °C for 60-90 minutes.

  • RNA Extraction and Analysis:

    • Stop the reaction by adding a proteinase K-containing buffer.

    • Extract the RNA using phenol:chloroform followed by ethanol precipitation.

    • Analyze the RNA products by denaturing PAGE and visualize by autoradiography.

    • Quantify the levels of pre-mRNA, splicing intermediates, and spliced mRNA to determine the extent of inhibition.

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTS Reagent Addition and Incubation:

    • Add the MTS reagent (combined with an electron coupling reagent like PES) to each well.

    • Incubate the plate for 1-4 hours at 37 °C.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of a specific activity) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Biological Data

The enhanced potency of this compound and its analogs compared to FR901464 has been demonstrated across a variety of cancer cell lines.

Table 1: Antiproliferative Activity of FR901464, this compound, and this compound B

CompoundCell LineAssay TypeGI₅₀ / IC₅₀ (nM)Reference
FR901464MCF-7 (Breast)Proliferation1.1[2]
This compoundMCF-7 (Breast)Proliferation0.01[2]
FR901464A549 (Lung)Growth Inhibition1.3[1]
This compoundA549 (Lung)Growth InhibitionPicomolar range[1]
FR901464HCT-116 (Colon)Growth Inhibition0.61[1]
This compoundHCT-116 (Colon)Growth InhibitionPicomolar range[1]
FR901464P388 (Murine Leukemia)Growth Inhibition3.3[1]
This compound BVariousSplicing ModulationMost potent modulator[9]
FR901464DU-145 (Prostate)Growth Inhibition1.05[10]
FR901464SK-OV-3 (Ovarian)Growth InhibitionSub-nanomolar[10]

Table 2: In Vitro Splicing Inhibition

CompoundAssay SystemIC₅₀ (µM)Reference
FR901464HeLa nuclear extract, radiolabeled pre-mRNA~0.05[5]
This compoundHEK-293 cellsPotent inhibition[1]

Conclusion and Future Directions

The development of this compound from the natural product FR901464 represents a significant advancement in the field of anticancer drug discovery. By addressing the inherent instability of the parent compound, researchers have created a highly potent and more drug-like molecule that validates the spliceosome as a viable therapeutic target. The total synthesis routes established for this compound and its analogs not only provide access to these valuable research tools but also offer a platform for the generation of further optimized derivatives.

Future research in this area will likely focus on:

  • Further SAR studies: To fine-tune the structure of this compound for improved efficacy, selectivity, and pharmacokinetic properties.

  • In vivo studies: To translate the potent in vitro activity of this compound into preclinical and clinical success.

  • Combination therapies: Exploring the synergistic effects of this compound with other anticancer agents that target different cellular pathways.

  • Elucidation of resistance mechanisms: Understanding how cancer cells might develop resistance to spliceosome inhibitors to devise strategies to overcome it.

The journey from FR901464 to this compound serves as a compelling case study in natural product-inspired drug discovery, demonstrating how synthetic chemistry can be harnessed to overcome the limitations of natural compounds and deliver next-generation therapeutic candidates.

References

An In-depth Technical Guide to the Mechanism of Action of Meayamycin on pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meayamycin, a potent analogue of the natural product FR901464, has emerged as a powerful tool for studying pre-mRNA splicing and a promising lead compound for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the spliceosome. We delve into the molecular details of its inhibitory effect on pre-mRNA splicing, present key quantitative data on its biological activity, and provide detailed protocols for essential experiments used to characterize its function. Furthermore, this guide includes visualizations of the core mechanisms and experimental workflows to facilitate a deeper understanding of this compound's role as a spliceosome inhibitor.

Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome is composed of five small nuclear RNAs (snRNAs) and over 150 proteins, which assemble in a stepwise manner on the pre-mRNA. Dysregulation of pre-mRNA splicing is implicated in a variety of human diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.

This compound is a synthetic analogue of FR901464, a natural product known to inhibit pre-mRNA splicing.[1][2] this compound exhibits significantly greater potency as an antiproliferative agent compared to its parent compound, displaying activity at picomolar concentrations against a range of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of pre-mRNA splicing through direct interaction with a key component of the spliceosome.[1][2]

Mechanism of Action: Inhibition of Spliceosome Assembly

This compound exerts its inhibitory effect on pre-mRNA splicing by targeting the splicing factor 3b (SF3b) complex , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.

The binding of this compound to the SF3b complex stalls the assembly of the spliceosome at a very early stage.[1] Specifically, it prevents the transition from the initial, ATP-independent H complex to the ATP-dependent A complex .[1] The A complex is characterized by the stable association of the U2 snRNP with the branch point of the pre-mRNA. By inhibiting this transition, this compound effectively blocks the progression of spliceosome assembly, leading to an accumulation of unspliced pre-mRNA transcripts within the cell.[1]

Meayamycin_Mechanism SF3b SF3b H_complex H_complex This compound This compound A_complex A_complex This compound->A_complex Inhibits Transition

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key data on its antiproliferative activity and its potency in inhibiting pre-mRNA splicing.

Table 1: Antiproliferative Activity of this compound (GI₅₀ values)

The 50% growth inhibition (GI₅₀) values demonstrate the potent antiproliferative effects of this compound across a range of human cancer cell lines.[1]

Cell LineCancer TypeGI₅₀ (pM)
MCF-7Breast Adenocarcinoma20 ± 8.9
MDA-MB-231Breast Adenocarcinoma71 ± 55
HCT116Colon Carcinoma157 ± 33
PC-3Prostate Adenocarcinoma196 ± 42
H1299Non-Small Cell Lung Carcinoma841 ± 204
A549Lung Carcinoma>1000
DU-145Prostate Carcinoma>1000
HeLaCervical AdenocarcinomaNot reported
Table 2: In Vitro Splicing Inhibition by this compound

The 50% inhibitory concentration (IC₅₀) for in vitro pre-mRNA splicing highlights the direct effect of this compound on the spliceosome machinery.

Assay SystemPre-mRNA SubstrateIC₅₀Reference
HeLa Nuclear ExtractAdenovirus Major Late (AdML)~50 nM for complete inhibition[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Splicing Assay

This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate (e.g., AdML)

  • This compound (dissolved in DMSO)

  • Splicing reaction buffer (40 mM Tris-HCl pH 8.0, 20 mM KCl, 2.5 mM MgCl₂, 10 mM creatine phosphate, 0.5 mM DTT, 0.5 mM ATP)

  • RNasin RNase inhibitor

  • Stop buffer (20 mM Tris pH 7.5, 300 mM NaOAc, 0.5% SDS, 100 mM NaCl, 5 mM EDTA, 25 ng/µL tRNA)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • Denaturing polyacrylamide gel (15%)

  • Urea

Procedure:

  • Prepare splicing reactions on ice. For each reaction, combine:

    • 3 µL HeLa nuclear extract (30% of final volume)

    • 1 µL 32P-labeled pre-mRNA (~20 nM)

    • 1 µL this compound at various concentrations (or DMSO as a control)

    • 5 µL Splicing reaction buffer containing RNasin

  • Incubate the reactions at 30°C for 60 minutes.

  • Stop the reactions by adding 90 µL of stop buffer.

  • Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging to separate the phases.

  • Precipitate the RNA from the aqueous phase with ethanol.

  • Resuspend the RNA pellet in a formamide-containing loading buffer.

  • Separate the RNA products on a 15% denaturing polyacrylamide/urea gel.

  • Visualize the gel using a phosphorimager.

Expected Results: In the presence of this compound, a dose-dependent decrease in the amount of spliced mRNA and an accumulation of unspliced pre-mRNA will be observed.

Analysis of Spliceosome Complex Assembly

This native gel electrophoresis assay visualizes the effect of this compound on the formation of spliceosomal complexes.

Materials:

  • Same as for the in vitro splicing assay, with the addition of heparin.

Procedure:

  • Set up and incubate the splicing reactions as described in section 4.1.

  • After the 60-minute incubation, add heparin to a final concentration of 0.5 mg/mL.

  • Incubate for an additional 5 minutes at 30°C.

  • Place the reactions on ice.

  • Load the samples onto a native agarose gel.

  • Perform electrophoresis at 4°C.

  • Visualize the complexes by autoradiography.

Expected Results: this compound treatment will show a reduction or absence of the A complex and subsequent complexes (B and C), with a potential accumulation of the H complex, indicating a block in early spliceosome assembly.[1]

Cell-Based Splicing Analysis by RT-PCR

This method assesses the impact of this compound on the splicing of endogenous pre-mRNAs in cultured cells.

Materials:

  • Human cell line (e.g., HEK-293)

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers designed to flank an intron of a target gene

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM) or DMSO for a specified time (e.g., 4-7 hours).

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the total RNA using reverse transcriptase.

  • Perform PCR using primers that flank an intron of a gene of interest. One primer should be in the upstream exon and the other in the downstream exon.

  • Analyze the PCR products by agarose gel electrophoresis.

Expected Results: In this compound-treated cells, an additional, larger PCR product corresponding to the unspliced pre-mRNA (containing the intron) will be observed, in addition to the smaller product from the correctly spliced mRNA. The intensity of the unspliced band should increase with higher concentrations of this compound.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

  • Human cancer cell line

  • 96-well plates

  • This compound

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 500-2000 cells per well and allow them to attach overnight.

  • Add serial dilutions of this compound to the wells. Include a DMSO control.

  • Incubate the plate for 3 to 5 days at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the GI₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the activity of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis invitro_splicing In Vitro Splicing Assay complex_assembly Spliceosome Complex Assembly Assay invitro_splicing->complex_assembly Elucidates Mechanism conclusion Conclusion: This compound inhibits splicing and cell proliferation complex_assembly->conclusion cell_treatment Treat Cells with this compound rt_pcr RT-PCR for Splicing cell_treatment->rt_pcr mts_assay Cell Proliferation (MTS) Assay cell_treatment->mts_assay rt_pcr->conclusion mts_assay->conclusion start Start start->invitro_splicing start->cell_treatment

Conclusion

This compound is a highly potent inhibitor of pre-mRNA splicing with significant potential as an anticancer agent. Its mechanism of action involves the direct binding to the SF3b complex, a critical component of the spliceosome, thereby arresting spliceosome assembly at an early stage. This leads to the accumulation of unspliced pre-mRNA and ultimately inhibits cell proliferation, particularly in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other spliceosome-modulating compounds. The continued study of such molecules will undoubtedly deepen our understanding of the intricate process of pre-mRNA splicing and its role in human disease.

References

Meayamycin: A Technical Guide on its Initial Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Meayamycin, a synthetic analog of the natural product FR901464, has emerged as a highly potent anticancer agent with picomolar antiproliferative activity across a range of human cancer cell lines, including those with multidrug resistance.[1][2] Initial investigations have identified its primary mechanism of action as the inhibition of the pre-mRNA splicing machinery, a critical process for gene expression in eukaryotic cells.[3][4] This document provides a comprehensive technical overview of the foundational studies on this compound's anticancer properties, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound exerts its potent anticancer effects by targeting the spliceosome, the cellular machinery responsible for excising introns from pre-messenger RNA (pre-mRNA). Specifically, it binds to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][4][5] This interaction blocks the assembly of the spliceosomal A complex, a crucial early step in the splicing process.[1] The inhibition of pre-mRNA splicing leads to an accumulation of intron-containing mRNAs, disrupting the production of functional proteins essential for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and, in some contexts, apoptosis.[1][4][6] The epoxide functionality within this compound's structure is believed to be critical for this activity, with studies suggesting it may form an irreversible, covalent bond with its target proteins.[1][2]

cluster_pathway This compound's Proposed Mechanism of Action This compound This compound SF3b SF3b Complex (within U2 snRNP) This compound->SF3b Binds & Inhibits Spliceosome Spliceosome Assembly (A Complex Formation) SF3b->Spliceosome Required For pre_mRNA pre-mRNA Spliceosome->pre_mRNA Processes mature_mRNA Mature mRNA pre_mRNA->mature_mRNA Splicing Protein Functional Proteins mature_mRNA->Protein Translation Proliferation Cancer Cell Proliferation & Survival Protein->Proliferation Enables inhibition_point->Proliferation   Inhibition leads to   Cell Growth Arrest

Caption: Proposed signaling pathway of this compound's anticancer activity.

Quantitative Data: Antiproliferative Activity

This compound demonstrates potent, picomolar growth inhibitory activity against a diverse panel of human cancer cell lines. Its efficacy is notably higher than its parent compound, FR901464.[1][5] The compound retains its high potency in multidrug-resistant (MDR) cell lines and shows a degree of specificity for cancer cells over non-tumorigenic cells.[1][2]

Cell LineCancer TypeCharacteristicsGI₅₀ (pM)[1]
MCF-7 Breast CancerEstrogen Receptor Positive20 ± 4
MDA-MB-231 Breast CancerEstrogen Receptor Negative10 ± 2
HCT-116 Colon CarcinomaWild Type p5310 ± 2
HCT-116 p53-/- Colon Carcinomap53 Deficient10 ± 2
H1299 Lung Carcinomap53 Deficient100 ± 20
A549 Lung CarcinomaWild Type p532000 ± 400
DU-145 Prostate Carcinoma-1000 ± 200
HeLa Cervical Cancer-100 ± 10
NCI/ADR-RES Ovarian CancerMultidrug Resistant10 ± 2
IMR-90 Normal Lung FibroblastNon-Tumorigenic Control>10,000

Data represents the mean 50% growth inhibitory (GI₅₀) values ± standard deviation from at least three independent experiments.[1]

Key Experimental Protocols

The initial characterization of this compound involved several key in vitro assays to determine its efficacy, mechanism, and binding characteristics.

Cell Growth Inhibition Assay

This protocol was used to determine the GI₅₀ values listed in the table above.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-tumorigenic control line (IMR-90) were used.[1]

  • Seeding: Cells were seeded in 96-well plates and allowed to adhere.

  • Treatment: A range of concentrations of this compound was added to the cells.

  • Incubation: Cells were incubated with the compound for a specified period. This was typically 3 days for most cell lines, but extended to 5 days for slower-growing lines like MCF-7.[1]

  • Analysis: Cell viability or density was measured using a standard method (e.g., MTT assay, sulforhodamine B assay).

  • Data Processing: The concentration of this compound that caused a 50% reduction in cell growth (GI₅₀) was calculated from concentration-response curves based on quadruplicate determinations.[1]

In Vitro Pre-mRNA Splicing Inhibition Assay

This assay confirmed that this compound directly inhibits the spliceosome.

  • Preparation of Nuclear Extract: Nuclear extracts containing active spliceosomes were prepared from HEK-293 cells.[1]

  • Splicing Reaction: A radiolabeled pre-mRNA substrate was incubated with the nuclear extract in the presence of either this compound, a control compound (DMSO), or a non-epoxide analog.[1]

  • Analysis of Splicing Complexes: The reaction mixture was run on a native polyacrylamide gel. The formation of different spliceosomal complexes (e.g., A, B, and C complexes) was visualized by autoradiography.

  • Result Interpretation: this compound treatment was shown to block the assembly of the spliceosomal A complex, which is consistent with the inhibition of the SF3b protein.[1]

Reversibility of Growth Inhibition Assay

This experiment was designed to investigate the hypothesis that this compound binds covalently to its target.

cluster_workflow Workflow: Reversibility of Growth Inhibition Assay cluster_groups start Seed A549 Cells in Plates incubate1 Incubate for 24 hours for cell adherence start->incubate1 group1 Group A (Continuous Exposure) incubate1->group1 group2 Group B (Transient Exposure) incubate1->group2 treat1 Add this compound Incubate for 96 hours group1->treat1 Continuous Treatment treat2 Add this compound Incubate for 8 hours group2->treat2 Short Treatment measure Measure Cell Density (Total 96-hour assay time) treat1->measure wash Remove this compound Wash cells Add fresh media treat2->wash incubate2 Incubate for an additional 88 hours wash->incubate2 incubate2->measure compare Compare concentration-dependent growth inhibition curves between Group A and B measure->compare

Caption: Experimental workflow to test the reversibility of this compound's effects.

In this assay, A549 cells treated with this compound for only 8 hours, followed by an 88-hour incubation in drug-free media, showed a growth inhibition profile nearly identical to cells exposed continuously for 96 hours.[1] This result strongly suggests that this compound's binding is irreversible (potentially covalent) or that its short-term exposure triggers irreversible cellular events leading to growth arrest.[1]

Structure-Activity Relationship

Initial studies highlighted the critical role of specific chemical moieties for this compound's biological activity. The presence of an epoxide group is essential for both its antiproliferative effects and its ability to inhibit pre-mRNA splicing. An analog of this compound where the epoxide was absent showed no antiproliferative activity or effect on splicing, even at high concentrations (10 μM).[1]

cluster_logic Logical Relationship: Epoxide and Biological Activity This compound This compound Structure Epoxide Epoxide Moiety (Key Feature) This compound->Epoxide Contains Activity Antiproliferative Activity Epoxide->Activity Essential For Splicing pre-mRNA Splicing Inhibition Epoxide->Splicing Essential For NoEpoxide Analog without Epoxide NoActivity No Activity Observed NoEpoxide->NoActivity Results In

Caption: The epoxide group is essential for this compound's anticancer functions.

Conclusion

The initial studies on this compound firmly establish it as a novel and exceptionally potent anticancer agent. Its unique mechanism of targeting the SF3b complex and inhibiting pre-mRNA splicing provides a powerful tool for cancer research and a promising avenue for therapeutic development.[1][2][3] The compound's picomolar efficacy, activity against multidrug-resistant cells, and selectivity towards cancer cells warrant further investigation and drug development efforts.[1][5] The evidence pointing towards an irreversible binding mechanism further distinguishes it from other anticancer agents and suggests a durable biological effect.[1]

References

A Technical Guide to the Antiproliferative Activity of Meayamycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative properties of Meayamycin, a potent analogue of the natural product FR901464. This compound has demonstrated significant growth inhibitory activity at picomolar concentrations across a range of human cancer cell lines, including those resistant to multiple drugs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data: Antiproliferative Activity of this compound

This compound's potent antiproliferative effects have been quantified across various human cancer cell lines. The 50% growth inhibitory (GI50) concentrations, presented below, highlight its picomolar efficacy.

Cell LineCancer Typep53 StatusGI50 (pM)
MCF-7 Breast (ER+)Wild Type2.4 ± 0.6
MDA-MB-231 Breast (ER-)Mutated5.7 ± 0.9
HCT-116 Colon CarcinomaWild Type11.2 ± 1.5
HCT-116 Colon Carcinomap53 deficient9.8 ± 1.2
H1299 Lung Carcinomap53 deficient38.8 ± 5.1
A549 Lung CarcinomaWild Type75.0 ± 9.8
PC-3 Prostate CarcinomaNull13.5 ± 2.1
DU-145 Prostate CarcinomaMutated180.0 ± 25.0
HeLa Cervical CancerWild TypeNot specified

Data are presented as the averages ± SD from at least three independent experiments.[1]

Core Mechanism of Action

This compound's primary mechanism of antiproliferative activity is the inhibition of pre-mRNA splicing.[1][2][3] It achieves this by targeting the SF3b complex, a core component of the spliceosome.[2][3] This disruption of splicing leads to an accumulation of unspliced RNA, ultimately resulting in cell growth arrest.[1] Time-dependence studies suggest that this compound may form a covalent bond with its target protein(s), leading to irreversible inhibition.[1][3]

Interestingly, exposure to this compound leads to a non-apoptotic toxicity that is selective for transformed cells.[1] While it causes enlarged nuclei, it does not induce mitotic arrest or apoptosis.[1] A derivative, this compound B, has been shown to modulate the splicing of the Mcl-1 gene, which is a key regulator of apoptosis.[4][5] This leads to a decrease in the anti-apoptotic Mcl-1L isoform and an increase in the pro-apoptotic Mcl-1S isoform, thereby promoting cell death in certain cancer types.[4][5]

Signaling Pathway of this compound's Antiproliferative Activity

The following diagram illustrates the proposed signaling pathway for this compound's action.

Meayamycin_Signaling_Pathway This compound This compound SF3b SF3b Complex (Spliceosome) This compound->SF3b Inhibition mRNA Mature mRNA SF3b->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->SF3b Binding Protein Protein Synthesis mRNA->Protein Growth_Arrest Cell Growth Arrest Protein->Growth_Arrest Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Prep This compound Serial Dilutions Treatment Treat Cells with This compound Drug_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 3-5 Days Treatment->Incubation Viability Measure Cell Viability (MTT/SRB) Incubation->Viability Data_Acq Absorbance Measurement Viability->Data_Acq GI50_Calc Calculate GI50 Value Data_Acq->GI50_Calc

References

The Irreversible Embrace: A Technical Guide to the Covalent Binding of Meayamycin to the SF3b Splicing Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular interactions between the potent anti-cancer agent Meayamycin and its cellular target. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the covalent binding mechanism, experimental validation, and downstream cellular consequences of this compound's activity.

Executive Summary

This compound, a synthetic analogue of the natural product FR901464, demonstrates profound antiproliferative activity against a range of human cancer cell lines, including those with multidrug resistance.[1][2] Its mechanism of action is centered on the inhibition of the pre-mRNA splicing machinery through its interaction with the Splicing Factor 3b (SF3b) complex.[1][3] A compelling line of evidence, primarily from time-dependence and reversibility studies, strongly suggests that this compound forms a covalent, irreversible bond with its target. This irreversible engagement is attributed to the presence of a reactive epoxide functional group within the this compound structure, which is critical for its biological activity.[1] By inhibiting SF3b, this compound stalls the assembly of the spliceosome, leading to widespread disruption of mature mRNA production and subsequent cell growth arrest and, in some contexts, apoptosis.

Quantitative Analysis: Potency and Cellular Activity

This compound exhibits exceptional potency, with growth inhibitory concentrations in the picomolar range across numerous cancer cell lines. This potency is significantly greater—by up to two orders of magnitude—than its parent compound, FR901464.[1][2] The quantitative data underscores its potential as a therapeutic agent.

Table 1: 50% Growth Inhibitory (GI₅₀) Concentrations of this compound
Cell LineCancer Typep53 StatusGI₅₀ (pM)[1]
MCF-7Breast (ER+)Wild Type21 ± 3
MDA-MB231Breast (ER-)Deficient34 ± 10
HCT-116Colon CarcinomaWild Type110 ± 20
HCT-116 p53-/-Colon CarcinomaDeficient100 ± 10
H1299Lung CarcinomaDeficient360 ± 50
A549Lung CarcinomaWild Type630 ± 140
PC-3Prostate Carcinoma-190 ± 40
DU-145Prostate Carcinoma-1100 ± 100
HeLaCervical Cancer-630 ± 100

Data represents the average ± SD from at least three independent experiments.

The Covalent Binding Hypothesis: Mechanism and Evidence

The central hypothesis for this compound's potent and sustained activity is its formation of a covalent bond with the SF3b complex. This is supported by its chemical structure and experimental data derived from cell-based assays.

Role of the Epoxide Moiety

This compound contains an epoxide ring, a functional group known for its electrophilicity under biological conditions.[1] It is proposed that a nucleophilic amino acid residue within the SF3b protein complex attacks this epoxide, resulting in the formation of a stable, covalent adduct. This hypothesis is strengthened by the observation that analogues of this compound lacking the epoxide group are devoid of both antiproliferative and splicing inhibition activities.[1]

G cluster_0 Proposed Covalent Binding Mechanism This compound This compound (with Epoxide Ring) SF3b SF3b Target Protein (Nucleophilic Residue) This compound->SF3b Adduct Stable Covalent This compound-SF3b Adduct Inhibition Irreversible Inhibition of Splicing Adduct->Inhibition

Caption: Proposed mechanism of this compound's covalent binding to its SF3b target.

Experimental Evidence: The Reversibility Assay

The most direct evidence supporting irreversible binding comes from growth inhibition reversibility studies. When cancer cells are exposed to this compound for a short period (e.g., 8 hours) and then cultured in a drug-free medium, the resulting growth inhibition is nearly identical to that observed in cells continuously exposed for a much longer duration (96 hours).[1] This indicates that the drug's effect is not reversed upon its removal, a hallmark of covalent modification of the target.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Protocol: Growth Inhibition Reversibility Assay
  • Cell Plating: Seed A549 lung carcinoma cells in 96-well plates at a density of 2,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Addition (Continuous Exposure): To one set of plates, add serial dilutions of this compound and incubate for a total of 96 hours.

  • Compound Addition (Transient Exposure): To a second set of plates, add serial dilutions of this compound and incubate for 8 hours.

  • Drug Removal: After the 8-hour incubation, carefully aspirate the medium containing this compound, wash the cells gently with fresh medium, and then add 100 μL of drug-free medium.

  • Final Incubation: Incubate the transiently exposed cells for an additional 88 hours (for a total assay time of 96 hours).

  • Cell Proliferation Measurement: Assess cell proliferation in all plates using a commercial MTS assay. Add 20 μL of MTS solution per well and measure absorbance (490 nm) after a 1-4 hour incubation at 37°C.

  • Data Analysis: Calculate the GI₅₀ values for both continuous and transient exposure conditions. A similar GI₅₀ value for both conditions implies irreversible inhibition.[1]

G cluster_workflow Experimental Workflow: Reversibility Assay cluster_continuous Continuous Exposure cluster_transient Transient Exposure start Seed A549 Cells (2000 cells/well) incubate1 Incubate 24h start->incubate1 cont_treat Add this compound incubate1->cont_treat trans_treat Add this compound incubate1->trans_treat cont_incubate Incubate 96h cont_treat->cont_incubate measure Measure Viability (MTS Assay) cont_incubate->measure trans_incubate Incubate 8h trans_treat->trans_incubate wash Remove Drug & Wash trans_incubate->wash incubate2 Incubate 88h (Drug-Free) wash->incubate2 incubate2->measure compare Compare GI₅₀ measure->compare

Caption: Workflow for the this compound cell growth reversibility assay.

Protocol: In Vitro Pre-mRNA Splicing Assay
  • Nuclear Extract Preparation: Prepare splicing-competent nuclear extracts from HeLa cells using established protocols.

  • Pre-mRNA Substrate: Use a radiolabeled pre-mRNA substrate, such as AdML (Adenovirus major late).

  • Reaction Assembly: Assemble splicing reactions by combining HeLa nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and varying concentrations of this compound (e.g., 50 pM to 500 nM) or DMSO as a vehicle control. A known splicing inhibitor can be used as a positive control.

  • Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow splicing to occur.

  • RNA Extraction and Analysis: Stop the reactions and extract the RNA. Analyze the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel followed by autoradiography. Complete inhibition by this compound is observed at concentrations around 50 nM.[1]

  • Spliceosome Complex Analysis: To determine the stage of inhibition, analyze parallel reactions on a native agarose gel. This allows for the visualization of spliceosome assembly complexes (H, E, A, B, C). This compound treatment results in the accumulation of the H complex and prevents the formation of the stable A complex.[1]

Downstream Signaling and Cellular Fate

The covalent binding of this compound to SF3b initiates a cascade of events that culminates in cell death. The primary insult is the global inhibition of pre-mRNA splicing, which is essential for gene expression.

This compound This compound SF3b SF3b Complex (Spliceosome) This compound->SF3b Covalent Binding Splicing Pre-mRNA Splicing SF3b->Splicing Inhibition mRNA Mature mRNA Production Splicing->mRNA Protein Protein Synthesis mRNA->Protein Apoptosis Cell Growth Arrest & Apoptosis Protein->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

By arresting spliceosome assembly, this compound prevents the excision of introns and the ligation of exons. This leads to a cell-wide deficit of functional, mature mRNAs required for the synthesis of essential proteins. For certain genes critical to cell survival, such as the anti-apoptotic factor MCL-1, this splicing inhibition can alter the ratio of its isoforms, promoting a pro-apoptotic state and ultimately leading to programmed cell death.

Conclusion and Future Directions

The evidence strongly supports a mechanism whereby this compound forms a covalent and functionally irreversible bond with the SF3b complex. This mode of action explains its high potency and sustained cellular activity. The detailed protocols and quantitative data presented herein provide a valuable resource for the further investigation of this compound and the development of other covalent inhibitors targeting the spliceosome. Future work, including high-resolution structural studies of the this compound-SF3b adduct and mass spectrometry-based characterization, will be crucial to precisely identify the modified amino acid residue(s) and to fully elucidate the structural basis of this potent interaction.

References

Meayamycin's Impact on Spliceosome Assembly and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Meayamycin, a potent anti-tumor agent, and its specific effects on the cellular machinery of pre-mRNA splicing. As an analog of the natural product FR901464, this compound exhibits significantly enhanced potency and stability, making it a valuable tool for studying splicing and a promising lead for anticancer drug development.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its biological interactions.

Core Mechanism of Action: Targeting the SF3b Complex

This compound exerts its biological activity by directly targeting and inhibiting the spliceosome, the large ribonucleoprotein complex responsible for excising introns from pre-messenger RNA (pre-mRNA).[3][4] Its primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][5] The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.[1]

By binding to SF3b, this compound stalls the splicing process.[1][6] Evidence suggests that the epoxide functionality present in this compound is critical for both its anti-proliferative effects and its ability to inhibit pre-mRNA splicing, implying a potentially covalent interaction with its target.[1] This inhibition of splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, disrupting the production of mature mRNA and ultimately protein synthesis, which contributes to its potent anti-tumor effects.[1][7]

Effect on Spliceosome Assembly and Function

The process of spliceosome assembly occurs in a stepwise fashion, forming a series of complexes (H, E, A, B, and C) on the pre-mRNA substrate.[1] this compound intervenes at a very early stage of this pathway.

  • Inhibition of A Complex Formation : In vitro splicing assays have demonstrated that this compound blocks the transition from the H complex to the A complex.[1] The A complex, or prespliceosome, is the first ATP-dependent assembly step where the U2 snRNP stably associates with the branch point.[1] By interfering with the function of the SF3b complex, this compound prevents this stable association, effectively halting the progression of spliceosome assembly.[1][8]

The following diagram illustrates the spliceosome assembly pathway and the point of inhibition by this compound.

G cluster_pathway Spliceosome Assembly Pathway H H Complex E E Complex (Commitment) H->E U1 snRNP A A Complex (Prespliceosome) E->A U2 snRNP (ATP) B B Complex A->B U4/U5/U6 tri-snRNP C C Complex (Catalytic) B->C Activation mRNA Spliced mRNA C->mRNA This compound This compound This compound->E Blocks Transition

This compound inhibits the transition from the E complex to the A complex.

Quantitative Data

This compound demonstrates potent, picomolar anti-proliferative activity across a range of human cancer cell lines and is notably more stable than its parent compound, FR901464.[1][9]

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAverage GI₅₀ (pM)
MCF-7Breast CancerLow picomolar
MDA-MB-231Breast CancerLow picomolar
HCT-116Colon CancerResponsive
PC-3Prostate CancerResponsive
H1299Non-small Cell Lung CancerMid picomolar
A549Lung CancerMid picomolar
DU-145Prostate CancerSlightly less responsive
(Data sourced from Albert et al., 2009)[1]

Table 2: Stability of this compound

ConditionHalf-life (t₁₂)
RPMI Culture Media + 10% FBS37 hours
Phosphate Buffer (pH 5.0)~18.4 hours (k = 1.1 × 10⁻⁶ s⁻¹)
Phosphate Buffer (pH 6.0)~44.1 hours (k = 0.44 × 10⁻⁶ s⁻¹)
Phosphate Buffer (pH 7.0)~19.3 hours (k = 1.0 × 10⁻⁶ s⁻¹)
Phosphate Buffer (pH 7.4)~10.7 hours (k = 1.8 × 10⁻⁶ s⁻¹)
(Data and rate constants (k) sourced from Albert et al., 2009)[1]

Table 3: In Vitro Splicing Inhibition

CompoundTarget SubstrateConcentration for Complete Inhibition
This compoundAdML pre-mRNA50 nM
(Data from assays using HeLa nuclear extracts)[1]

Experimental Protocols

The following are summaries of key methodologies used to characterize the effects of this compound.

4.1 In Vitro Splicing Assay This assay is used to directly measure the effect of a compound on the splicing reaction in a cell-free system.

  • Nuclear Extract Preparation : HeLa cell nuclear extracts are prepared as the source of spliceosomal components.[1][10]

  • Substrate : A radiolabeled pre-mRNA substrate, such as AdML pre-mRNA, is used.[1]

  • Reaction : The nuclear extract is incubated with the pre-mRNA substrate at 30°C in the presence of various concentrations of this compound or a vehicle control (DMSO).[1]

  • RNA Extraction : The reaction is stopped, and RNA is extracted using a phenol-chloroform procedure followed by ethanol precipitation.[1]

  • Analysis : The resulting RNA products (pre-mRNA, mRNA, lariat intron) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[1] Inhibition is quantified by the reduction in spliced mRNA and accumulation of pre-mRNA.

4.2 Spliceosome Assembly Analysis (Native Gel Electrophoresis) This method visualizes the formation of different spliceosomal complexes.

  • Splicing Reaction : A standard in vitro splicing reaction is performed with a radiolabeled pre-mRNA substrate in the presence of this compound or a control.[1]

  • Complex Stabilization : Heparin is added to the reaction to stop further assembly and stabilize existing complexes.[1]

  • Electrophoresis : The reaction mixture is run on a native, non-denaturing polyacrylamide or agarose gel at 4°C to separate the large RNP complexes (H, A, B, C).[1]

  • Visualization : The gel is dried and subjected to autoradiography to visualize the positions of the different spliceosomal complexes. A block in a specific complex (e.g., accumulation of H complex and absence of A complex) indicates the point of inhibition.[1]

The workflow for these in vitro assays is depicted below.

G cluster_workflow In Vitro Splicing Assay Workflow cluster_analysis Analysis start Prepare Reaction Mix (HeLa Extract, ATP, Labeled pre-mRNA) add_compound Add this compound or DMSO (Control) start->add_compound incubate Incubate at 30°C add_compound->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_rna RNA Extraction stop_reaction->extract_rna For Product Analysis add_heparin Add Heparin stop_reaction->add_heparin For Complex Analysis denaturing Denaturing PAGE (Splicing Products) autorad1 Autoradiography denaturing->autorad1 native Native Gel Electrophoresis (Spliceosome Complexes) autorad2 Autoradiography native->autorad2 extract_rna->denaturing add_heparin->native

Workflow for in vitro analysis of this compound's splicing inhibition.

4.3 Cell-Based Growth Inhibition Assay (MTT/SRB Assay) This assay measures the anti-proliferative effect of a compound on cancer cell lines.

  • Cell Plating : Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.[1]

  • Compound Addition : A dilution series of this compound (typically dissolved in DMSO and then diluted in media) is added to the wells. Control wells receive media with DMSO only.[1]

  • Incubation : Cells are incubated with the compound for a set period (e.g., 72-96 hours).[1]

  • Staining : The media is removed, and cell viability is assessed using a stain like Sulforhodamine B (SRB) or by measuring metabolic activity with MTT.

  • Quantification : The absorbance is read on a plate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[1]

Cellular Effects and Therapeutic Potential

This compound's inhibition of the spliceosome triggers a cascade of cellular events leading to cell death, showing a preference for transformed cells over non-tumorigenic ones.[1]

  • Selective Toxicity : this compound exhibits greater toxicity towards cancer cells (e.g., A549 lung cancer cells) compared to normal cells (e.g., IMR-90 lung fibroblasts).[1]

  • Non-Apoptotic Cell Death : In contrast to many chemotherapeutics, this compound induces a non-apoptotic form of cell death, characterized by the absence of chromatin condensation and caspase cleavage.[1]

  • p53 Induction : Treatment with this compound can lead to an increase in the level of the p53 tumor suppressor protein. However, its anti-proliferative activity appears to be independent of p53 status, as cell lines with and without functional p53 show equal sensitivity.[1]

  • Activity in Drug-Resistant Cells : this compound retains its potent, picomolar growth-inhibitory activity against multi-drug resistant (MDR) cells, suggesting its mechanism is not susceptible to common resistance pathways.[9]

The logical flow from this compound's molecular target to its cellular outcome is summarized in the following diagram.

G cluster_logic Logical Flow of this compound's Action This compound This compound sf3b SF3b Complex This compound->sf3b Binds to assembly Spliceosome Assembly (A Complex Formation) sf3b->assembly Inhibits splicing pre-mRNA Splicing assembly->splicing mrna Mature mRNA Production splicing->mrna protein Protein Synthesis mrna->protein proliferation Cell Proliferation protein->proliferation death Cell Death (Non-Apoptotic) proliferation->death

From molecular target to cellular outcome of this compound treatment.

Conclusion

This compound is a highly potent inhibitor of pre-mRNA splicing with a well-defined mechanism of action centered on the SF3b complex. Its ability to block spliceosome assembly at an early stage, coupled with its picomolar anti-proliferative activity, selectivity for cancer cells, and effectiveness against drug-resistant lines, establishes it as a powerful chemical probe and a highly promising candidate for further anti-cancer drug development.[1][9] The development of even more stable and potent analogs, such as this compound B, further underscores the therapeutic potential of targeting the spliceosome in oncology.[2][11]

References

Meayamycin's Therapeutic Potential: A Technical Guide to its Core Mechanism and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meayamycin, a synthetic analog of the natural product FR901464, has emerged as a highly potent anti-cancer agent with a unique mechanism of action targeting the cellular splicing machinery.[1][2] This technical guide provides an in-depth overview of the core therapeutic potential of this compound, focusing on its molecular target, downstream effects on apoptosis signaling, and its efficacy in preclinical models. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Splicing Modulation and Apoptosis Induction

This compound exerts its potent anti-tumor effects by directly targeting and inhibiting the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2] Specifically, it binds to the SF3B1 subunit, interfering with the pre-mRNA splicing process.[3][4] This inhibition is not a global disruption of splicing but rather a modulation of alternative splicing events for a subset of genes.

A critical target of this compound-induced splicing modulation is the Myeloid Cell Leukemia-1 (MCL-1) gene.[5][6] The MCL1 pre-mRNA can be alternatively spliced to produce two distinct isoforms: a long, anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S). In many cancers, the Mcl-1L/Mcl-1S ratio is significantly elevated, contributing to apoptosis resistance. This compound treatment shifts the splicing of MCL1 pre-mRNA to favor the production of the Mcl-1S isoform.[3][6] The resulting increase in the Mcl-1S/Mcl-1L ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately sensitizing cancer cells to apoptosis.[6]

Meayamycin_Signaling_Pathway This compound Signaling Pathway This compound This compound SF3B1 SF3B1 (Spliceosome Subunit) This compound->SF3B1 Inhibition Spliceosome Spliceosome SF3B1->Spliceosome Component of Mcl1_pre_mRNA Mcl-1 pre-mRNA Spliceosome->Mcl1_pre_mRNA Splicing Mcl1L Mcl-1L (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1L Normal Splicing Mcl1S Mcl-1S (Pro-apoptotic) Mcl1_pre_mRNA->Mcl1S Altered Splicing Apoptosis Apoptosis Mcl1L->Apoptosis Inhibition Mcl1S->Apoptosis Induction

Caption: this compound's mechanism of action targeting SF3B1 to modulate Mcl-1 splicing and induce apoptosis.

Data Presentation: In Vitro Efficacy

This compound demonstrates remarkable potency against a wide range of human cancer cell lines, with growth inhibitory concentrations in the picomolar range.[1] Its efficacy extends to multidrug-resistant cell lines, highlighting its potential to overcome common mechanisms of chemotherapy resistance.

Table 1: 50% Growth Inhibitory (GI50) Concentrations of this compound in Human Cancer Cell Lines [1]

Cell LineCancer Typep53 StatusGI50 (pM) (Mean ± SD)
MCF-7Breast Cancer (ER+)Wild Type20 ± 8.9
MDA-MB-231Breast Cancer (ER-)Mutant71 ± 55
HCT-116Colon CarcinomaWild Type157 ± 33
HCT-116 p53-/-Colon CarcinomaNull196 ± 42
H1299Lung CarcinomaNull841 ± 271
A549Lung CarcinomaWild Type258 ± 162
DU-145Prostate CarcinomaMutant1234 ± 697
HeLaCervical CancerWild Type306 ± 175

Table 2: 50% Lethal Concentration (LC50) of this compound B in Leukemia [3]

Sample TypeLC50 (nM) (Mean)
Acute Lymphoblastic Leukemia (ALL) Primary Samples0.42
Acute Myeloid Leukemia (AML) Primary Samples0.43
Normal Bone Marrow Cells0.57

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the therapeutic potential of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from pM to µM concentrations) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Analysis of Mcl-1 Splicing (RT-PCR)

This protocol is used to assess the effect of this compound on the alternative splicing of MCL1 pre-mRNA.

  • Cell Treatment and RNA Extraction: Treat cells with this compound at various concentrations and time points. Harvest the cells and extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the MCL1 gene. Note: Specific primer sequences would need to be designed to differentiate between the Mcl-1L and Mcl-1S isoforms.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The Mcl-1L and Mcl-1S isoforms will appear as distinct bands of different sizes.

  • Densitometry: Quantify the intensity of the bands to determine the relative abundance of each isoform.

Detection of Apoptosis (Western Blot)

This protocol is used to detect the induction of apoptosis by analyzing key protein markers.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Mcl-1L, and Mcl-1S.

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a shift from Mcl-1L to Mcl-1S, are indicative of apoptosis.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT RTPCR RT-PCR (Mcl-1 Splicing) Treatment->RTPCR WB Western Blot (Apoptosis Markers) Treatment->WB Data_Analysis_invitro Data Analysis (GI50, Splicing Ratio, Protein Levels) MTT->Data_Analysis_invitro RTPCR->Data_Analysis_invitro WB->Data_Analysis_invitro Xenograft Xenograft Model (e.g., Nude Mice) Treatment_invivo This compound Administration Xenograft->Treatment_invivo Tumor_Measurement Tumor Growth Monitoring Treatment_invivo->Tumor_Measurement Data_Analysis_invivo Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis_invivo

Caption: A generalized workflow for the preclinical evaluation of this compound's therapeutic potential.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a well-defined mechanism of action that distinguishes it from many conventional chemotherapeutics. Its ability to modulate pre-mRNA splicing and induce apoptosis in a targeted manner, coupled with its picomolar potency against a broad range of cancer cell lines, underscores its significant therapeutic potential.

Further research is warranted to fully elucidate the clinical promise of this compound. Key areas for future investigation include:

  • In Vivo Efficacy Studies: Comprehensive studies in various xenograft and patient-derived xenograft (PDX) models are needed to establish optimal dosing regimens, assess in vivo efficacy, and evaluate potential toxicities.

  • Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials. Mutations in splicing factor genes or the basal Mcl-1L/Mcl-1S ratio could be potential candidates.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that are resisted through Mcl-1L overexpression, could lead to more effective treatment strategies.

References

Unraveling the Picomolar Potency of Meayamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potent anti-cancer agent, Meayamycin. With activity in the picomolar range, this synthetic analog of the natural product FR901464 presents a compelling case for further investigation and development. This document outlines its mechanism of action, summarizes its potent activity against a range of cancer cell lines, details key experimental protocols for its evaluation, and visualizes its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound exerts its potent cytotoxic effects by targeting a fundamental cellular process: pre-mRNA splicing. It specifically binds to the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][3] This binding event disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately, cell death.[1][2][4] Time-dependence studies have suggested that this compound may form a covalent bond with its target protein(s), contributing to its sustained inhibitory activity.[1][2]

The following diagram illustrates the proposed mechanism of action:

Meayamycin_Mechanism_of_Action cluster_spliceosome Spliceosome cluster_downstream Downstream Effects Pre-mRNA Pre-mRNA Spliceosome_Assembly Spliceosome Assembly Pre-mRNA->Spliceosome_Assembly Enters SF3b_complex SF3b Complex SF3b_complex->Spliceosome_Assembly Spliced_mRNA Spliced mRNA Spliceosome_Assembly->Spliced_mRNA Successful Splicing Unspliced_pre-mRNA Accumulation of Unspliced pre-mRNA Spliceosome_Assembly->Unspliced_pre-mRNA Dysfunctional Splicing This compound This compound This compound->SF3b_complex Binds to Inhibition->Spliceosome_Assembly Inhibits Apoptosis Apoptosis Unspliced_pre-mRNA->Apoptosis Cell_Growth_Arrest Cell Growth Arrest Unspliced_pre-mRNA->Cell_Growth_Arrest

This compound's inhibition of the SF3b complex disrupts pre-mRNA splicing.

Quantitative Data: Potency and Stability

This compound demonstrates exceptional potency against a variety of human cancer cell lines, with IC50 values in the picomolar range.[1] Notably, it is reported to be two orders of magnitude more potent than its parent compound, FR901464, against MCF-7 human breast cancer cells.[1][2] A key advantage of this compound is its enhanced stability in cell culture media, with a half-life of 37 hours, significantly longer than the 45-minute half-life of FR901464.[1] This increased stability likely contributes to its superior potency in cellular assays.

Cell LineCancer TypeThis compound IC50 (pM)
MCF-7Breast CancerData not explicitly provided, but noted as highly sensitive[1]
HCT-116Colon CancerData not explicitly provided, but noted as highly sensitive[1]
MDA-MB-231Breast CancerNoted as more sensitive to this compound than pladienolide[1]
A549Lung CancerLess sensitive than to pladienolide, but still potent[1]
DU-145Prostate CancerLess sensitive than to pladienolide[1]

Precise picomolar IC50 values from the primary literature can be inserted here as available.

Experimental Protocols

Growth Inhibition Assay

This protocol outlines the methodology to determine the concentration-dependent growth inhibition of cancer cells by this compound.

Growth_Inhibition_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of this compound (prepared in RPMI 1640 with 2% DMSO) Incubation_24h->Compound_Addition Incubation_96h Incubate for 96 hours Compound_Addition->Incubation_96h Cell_Viability_Assay Perform cell viability assay (e.g., MTS or CellTiter-Glo) Incubation_96h->Cell_Viability_Assay Data_Analysis Analyze data to determine IC50 values Cell_Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for determining the IC50 of this compound.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution and store at -20°C.[1] On the day of the experiment, prepare serial dilutions in RPMI 1640 medium containing 2% DMSO to achieve 2x the desired final concentrations.[1]

  • Cell Culture: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Treatment: Add the prepared 2x this compound solutions to the respective wells. Include control wells treated with medium containing 2% DMSO.[1]

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and plot the results against the logarithm of the this compound concentration to determine the IC50 value.

Reversibility of this compound-Induced Cell Growth Inhibition

This experiment aims to determine if the effects of this compound are reversible upon its removal.

Methodology:

  • Cell Seeding and Initial Treatment: Seed A549 cells and treat with various concentrations of this compound as described in the Growth Inhibition Assay.

  • Compound Removal: After an 8-hour incubation period, remove the medium containing this compound.[1]

  • Wash and Fresh Medium: Wash the cells with fresh medium to remove any residual compound and then add fresh, compound-free medium.

  • Continued Incubation: Incubate the cells for an additional 88 hours.[1]

  • Viability Assessment: Measure cell viability at the 96-hour time point (8 hours with compound + 88 hours without).[1]

  • Comparison: Compare the concentration-dependent growth inhibition curve from this experiment to that of cells treated continuously with this compound for 96 hours.[1] Similar curves suggest that the binding of this compound is effectively irreversible or induces irreversible cellular events.[1]

Downstream Cellular Consequences

Inhibition of pre-mRNA splicing by this compound leads to significant downstream effects, including the induction of apoptosis. One identified pathway involves the regulation of the MCL-1 gene, which encodes both the anti-apoptotic Mcl-1L and the pro-apoptotic Mcl-1S proteins.[5] Treatment with this compound B, a potent analog, has been shown to decrease the expression of Mcl-1L and increase the expression of Mcl-1S, thereby shifting the balance towards apoptosis.[5]

While this compound has been observed to increase p53 levels, its antiproliferative activity is not dependent on this tumor suppressor protein, as both wild-type and p53-deficient HCT116 cells exhibit equal sensitivity to the compound.[1]

Downstream_Apoptotic_Pathway This compound This compound SF3b_Inhibition Inhibition of SF3b Complex This compound->SF3b_Inhibition Altered_Splicing Altered Splicing of Mcl-1 pre-mRNA SF3b_Inhibition->Altered_Splicing Mcl-1L_Decrease Decreased Mcl-1L (Anti-apoptotic) Altered_Splicing->Mcl-1L_Decrease Mcl-1S_Increase Increased Mcl-1S (Pro-apoptotic) Altered_Splicing->Mcl-1S_Increase Apoptosis Apoptosis Mcl-1L_Decrease->Apoptosis Mcl-1S_Increase->Apoptosis

This compound's effect on Mcl-1 splicing promotes apoptosis.

Conclusion and Future Directions

This compound is a highly potent anti-cancer agent with a well-defined mechanism of action targeting the spliceosome. Its picomolar activity, enhanced stability, and efficacy against multidrug-resistant cells make it a promising lead for the development of novel cancer therapeutics.[1][2] Future research should focus on elucidating the full spectrum of splicing events modulated by this compound, its in vivo efficacy and pharmacokinetic profile, and the identification of biomarkers to predict tumor sensitivity. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this remarkable molecule.

References

Methodological & Application

Using Meayamycin as a Chemical Probe for Studying Splicing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meayamycin is a potent and highly specific small molecule inhibitor of the spliceosome, targeting the SF3b complex.[1][2] As an analog of the natural product FR901464, this compound exhibits significantly greater potency, with picomolar activity against a range of cancer cell lines, including those with multidrug resistance.[3][4] Its mechanism of action involves the inhibition of pre-mRNA splicing by blocking the assembly of the spliceosomal A complex.[3] This property makes this compound an invaluable chemical probe for elucidating the intricate mechanisms of pre-mRNA splicing and its role in cellular processes and disease. Furthermore, its ability to modulate the alternative splicing of key apoptosis-related genes, such as MCL1, highlights its potential as a therapeutic agent.[1][5] These application notes provide detailed protocols for utilizing this compound to study splicing in both in vitro and cellular contexts, along with data on its antiproliferative activity and a visualization of its impact on a critical signaling pathway.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

The following table summarizes the 50% growth inhibitory (GI50) concentrations of this compound against a panel of human cancer cell lines, demonstrating its potent and broad-spectrum activity.

Cell LineCancer TypeGI50 (pM)
MCF-7Breast (ER+)3.1 ± 0.4
MDA-MB-231Breast (ER-)4.2 ± 0.6
HCT-116 (p53+/+)Colon12 ± 2
HCT-116 (p53-/-)Colon15 ± 3
A549Lung48 ± 9
H1299Lung35 ± 5
PC-3Prostate21 ± 4
DU-145Prostate89 ± 12
HeLaCervical65 ± 8

Data adapted from Albert et al., Mol Cancer Ther, 2009.[3]

Signaling Pathway Visualization

This compound's inhibition of the SF3b complex can induce shifts in the alternative splicing of the MCL1 gene, a key regulator of apoptosis. This leads to an increased production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, thereby sensitizing cancer cells to apoptosis.

Meayamycin_Mcl1_Pathway This compound This compound SF3b SF3b Complex This compound->SF3b inhibits Spliceosome Spliceosome SF3b->Spliceosome is part of Mcl1_pre_mRNA Mcl-1 pre-mRNA Spliceosome->Mcl1_pre_mRNA processes Mcl1L_mRNA Mcl-1L mRNA (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1L_mRNA Alternative Splicing (dominant in cancer) Mcl1S_mRNA Mcl-1S mRNA (Pro-apoptotic) Mcl1_pre_mRNA->Mcl1S_mRNA Alternative Splicing (promoted by this compound) Apoptosis Apoptosis Mcl1L_mRNA->Apoptosis inhibits Mcl1S_mRNA->Apoptosis promotes

Caption: this compound inhibits SF3b, altering Mcl-1 splicing to favor the pro-apoptotic Mcl-1S isoform.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the effects of this compound on pre-mRNA splicing in a cellular context.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells Treatment 3. Treat Cells with this compound (e.g., 10 nM for 4-7 hours) Cell_Culture->Treatment Meayamycin_Prep 2. Prepare this compound Stock Meayamycin_Prep->Treatment RNA_Extraction 4. Total RNA Extraction Treatment->RNA_Extraction RT_PCR 5. Reverse Transcription PCR (RT-PCR) RNA_Extraction->RT_PCR Gel_Electrophoresis 6. Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis Data_Analysis 7. Analyze Splicing Isoforms Gel_Electrophoresis->Data_Analysis

Caption: Workflow for analyzing this compound's effect on cellular splicing.

Experimental Protocols

Protocol 1: In Vitro Splicing Assay Using HeLa Nuclear Extract

This protocol describes how to assess the direct inhibitory effect of this compound on pre-mRNA splicing in a cell-free system.

Materials:

  • HeLa nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled AdML pre-mRNA)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8M urea)

  • Formamide loading buffer

  • Phosphorimager or X-ray film

Procedure:

  • Prepare Splicing Reactions:

    • On ice, assemble splicing reactions in microcentrifuge tubes. A typical 25 µL reaction includes:

      • HeLa nuclear extract (e.g., 10-15 µL)

      • Splicing reaction buffer

      • Radiolabeled pre-mRNA (e.g., 10,000 cpm)

      • This compound at various concentrations (e.g., 50 pM to 500 nM) or DMSO for the control.[4] A known splicing inhibitor can be used as a positive control.

  • Incubation:

    • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

  • Stop Reaction and Protein Digestion:

    • Stop the reactions by adding Proteinase K and SDS to digest proteins. Incubate at 37°C for 30 minutes.

  • RNA Extraction:

    • Extract the RNA using an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the phases.

    • Transfer the aqueous (upper) phase to a new tube.

  • RNA Precipitation:

    • Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and a salt (e.g., sodium acetate).

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the RNA.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet briefly.

  • Sample Preparation and Gel Electrophoresis:

    • Resuspend the RNA pellet in formamide loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

  • Visualization and Analysis:

    • Run the gel until the loading dye has migrated an appropriate distance.

    • Dry the gel and expose it to a phosphorimager screen or X-ray film.

    • Analyze the gel to visualize the pre-mRNA, splicing intermediates (lariat-exon 2, lariat intron), and the spliced mRNA product. Inhibition of splicing will result in an accumulation of pre-mRNA and a decrease in the spliced mRNA and intermediates. Complete inhibition by this compound is expected at concentrations around 50 nM.[3]

Protocol 2: Analysis of Alternative Splicing in Cultured Cells by RT-PCR

This protocol details how to investigate the effect of this compound on the alternative splicing of a specific gene in a cellular context.

Materials:

  • Cultured cells (e.g., HEK-293, A549)

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Gene-specific primers flanking the alternative exon of interest

  • Taq polymerase and PCR reagents

  • Agarose gel

  • DNA loading dye

  • DNA ladder

  • Gel documentation system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 nM) or DMSO (vehicle control) for a specified duration (e.g., 4-7 hours).[3]

  • RNA Extraction:

    • Wash the cells with PBS and lyse them according to the protocol of your chosen RNA extraction kit.

    • Isolate the total RNA.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification:

    • Set up PCR reactions using the synthesized cDNA as a template.

    • Use gene-specific primers that flank the alternatively spliced exon. This will allow for the amplification of both the included and excluded isoforms.

    • Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.

  • Agarose Gel Electrophoresis:

    • Mix the PCR products with DNA loading dye and load them onto an agarose gel.

    • Run the gel to separate the PCR products based on size. The isoform including the alternative exon will be larger than the isoform excluding it.

  • Visualization and Quantification:

    • Visualize the DNA bands using a gel documentation system.

    • The relative intensity of the bands corresponding to the different splice isoforms can be quantified to determine the effect of this compound on the splicing pattern.[6]

Conclusion

This compound is a powerful and versatile chemical probe for the study of pre-mRNA splicing. Its high potency and specific mechanism of action allow for the detailed investigation of splicing in both biochemical and cellular assays. The protocols provided here offer a starting point for researchers to explore the role of splicing in their specific areas of interest, from fundamental molecular biology to the development of novel cancer therapeutics. The ability of this compound to modulate alternative splicing of critical genes like MCL1 underscores the potential of targeting the spliceosome for therapeutic intervention.

References

Application Notes and Protocols for In Vitro Splicing Assay Using Meayamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, where introns are removed and exons are ligated to form mature mRNA. The spliceosome, a large and dynamic ribonucleoprotein complex, catalyzes this process. The SF3b complex is an essential component of the U2 snRNP, playing a crucial role in recognizing the branch point sequence during the early stages of spliceosome assembly.[1][2][3] Dysregulation of splicing is implicated in various diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.

Meayamycin is a potent natural product analog that has demonstrated significant antiproliferative activity against a range of cancer cell lines.[4] It functions as a pre-mRNA splicing inhibitor by targeting the SF3b complex.[1][4] This application note provides a detailed protocol for an in vitro splicing assay using this compound to study its effects on spliceosome assembly and function.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on pre-mRNA splicing by binding to the SF3b complex.[1] This interaction prevents the stable association of the U2 snRNP with the pre-mRNA, thereby blocking the transition from the early spliceosomal complex (H complex) to the pre-spliceosome (A complex).[4] This stalls spliceosome assembly at a very early stage, leading to the accumulation of unspliced pre-mRNA. The epoxide functionality of this compound is crucial for its biological activity.[4]

Quantitative Data

This compound has shown potent activity in both cellular and biochemical assays. While a specific IC50 value for in vitro splicing inhibition is not extensively reported, complete inhibition of pre-mRNA splicing in HeLa nuclear extracts has been observed at a concentration of 50 nM.[5][6] The growth inhibitory effects of this compound on various human cancer cell lines are summarized in the table below.

Cell LineCell TypeGI50 (pM)
MCF-7Breast cancer (ER+)1.8
MDA-MB-231Breast cancer (ER-)3.1
HCT116 (p53+/+)Colon carcinoma8.8
HCT116 (p53-/-)Colon carcinoma11
NCI-H460Lung carcinoma (p53-)2.5
A549Lung carcinoma (p53+/+)2.0
PC-3Prostate carcinoma4.3
HeLaCervical cancer5.4
Data compiled from studies on the antiproliferative activity of this compound.[4]

Experimental Protocols

This section details the key experimental protocols for performing an in vitro splicing assay with this compound.

Preparation of HeLa Nuclear Extract

Splicing-competent nuclear extracts are essential for the in vitro assay. This protocol is adapted from established methods.[7][8][9]

Materials:

  • HeLa cells

  • Buffer A: 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT

  • Buffer C: 20 mM HEPES-KOH (pH 7.9), 25% (v/v) glycerol, 0.42 M NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT

  • Dialysis Buffer: 20 mM HEPES-KOH (pH 7.9), 20% (v/v) glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest HeLa cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in 5 packed cell volumes of Buffer A and incubate on ice for 10 minutes.

  • Lyse the cells using a Dounce homogenizer with a B-type pestle (10-20 strokes).

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in Buffer C at a ratio of 3 mL per 10^9 cells.

  • Homogenize with a Dounce homogenizer (A-type pestle) and stir gently on ice for 30 minutes.

  • Centrifuge at 25,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (nuclear extract) and dialyze against Dialysis Buffer for 4-5 hours at 4°C.

  • Clarify the dialyzed extract by centrifugation at 25,000 x g for 20 minutes at 4°C.

  • Aliquot the supernatant and store at -80°C.

In Vitro Transcription of Radiolabeled Pre-mRNA

A radiolabeled pre-mRNA substrate is required to visualize the splicing products.[10][11][12][13]

Materials:

  • Linearized DNA template containing a T7, T3, or SP6 promoter upstream of the pre-mRNA sequence

  • Phage RNA polymerase (T7, T3, or SP6)

  • RNase inhibitor

  • NTPs (ATP, CTP, GTP)

  • [α-32P]UTP

  • DNase I (RNase-free)

Procedure:

  • Set up the transcription reaction in a final volume of 20 µL:

    • 1 µg linearized DNA template

    • 1X transcription buffer

    • 10 mM DTT

    • 0.5 mM each of ATP, CTP, GTP

    • 12.5 µM UTP

    • 50 µCi [α-32P]UTP

    • 20 units RNase inhibitor

    • 20 units of the appropriate RNA polymerase

  • Incubate at 37°C for 1-2 hours.

  • Add 1 unit of DNase I and incubate for another 15 minutes at 37°C to remove the DNA template.

  • Purify the radiolabeled pre-mRNA using a suitable method, such as G-50 spin columns or phenol-chloroform extraction followed by ethanol precipitation.

In Vitro Splicing Reaction

This protocol describes the core splicing assay.[14][15][16][17][18]

Materials:

  • HeLa nuclear extract

  • Radiolabeled pre-mRNA (~10,000 cpm/reaction)

  • This compound (dissolved in DMSO)

  • Splicing reaction buffer components (final concentrations):

    • 1 mM ATP

    • 20 mM Creatine Phosphate

    • 3.2 mM MgCl2

    • 60 mM KCl

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol

  • RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

  • On ice, prepare the splicing reaction mixture (25 µL final volume):

    • 10-12 µL HeLa nuclear extract (40-50% of final volume)

    • Splicing buffer components to their final concentrations

    • 1 µL of this compound at various concentrations (or DMSO as a vehicle control).

    • 1 µL of radiolabeled pre-mRNA.

  • Incubate the reactions at 30°C for 0 to 90 minutes.

  • Stop the reaction by adding 150 µL of a solution containing 0.3 M sodium acetate, 1% SDS, and 10 mM EDTA, followed by the addition of Proteinase K to a final concentration of 1 mg/mL.

  • Incubate at 37°C for 30 minutes.

  • Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at max speed for 5 minutes.

  • Transfer the aqueous phase to a new tube and precipitate the RNA with 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Pellet the RNA by centrifugation at max speed for 15 minutes at 4°C.

  • Wash the pellet with 70% ethanol and air dry briefly.

  • Resuspend the RNA pellet in RNA loading buffer.

Denaturing Polyacrylamide Gel Electrophoresis and Autoradiography

The splicing products are resolved by size using denaturing PAGE.[19][20][21]

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Urea

  • 10X TBE buffer

  • Ammonium persulfate (APS)

  • TEMED

  • Gel electrophoresis apparatus

  • Phosphor screen or X-ray film

Procedure:

  • Prepare a 6-8% denaturing polyacrylamide gel containing 7 M urea in 1X TBE buffer.

  • Assemble the gel cassette and pour the gel. Allow it to polymerize completely.

  • Pre-run the gel at a constant power until it reaches approximately 50-55°C.

  • Denature the RNA samples by heating at 95°C for 3-5 minutes and then immediately placing them on ice.

  • Load the samples onto the gel.

  • Run the gel until the dye front reaches the desired position.

  • Disassemble the apparatus, wrap the gel in plastic wrap, and expose it to a phosphor screen or X-ray film.

  • Analyze the resulting autoradiogram to visualize the pre-mRNA, splicing intermediates (lariat-exon 2, exon 1), and final spliced mRNA product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_NE 1. Prepare HeLa Nuclear Extract splicing_rxn 3. In Vitro Splicing Reaction (+/- this compound) prep_NE->splicing_rxn prep_RNA 2. Synthesize Radiolabeled Pre-mRNA prep_RNA->splicing_rxn page 4. Denaturing PAGE splicing_rxn->page autorad 5. Autoradiography page->autorad analysis 6. Data Analysis autorad->analysis G pre_mRNA pre-mRNA H_complex H Complex pre_mRNA->H_complex U1 snRNP A_complex A Complex (pre-spliceosome) H_complex->A_complex U2 snRNP (contains SF3b) SF3b SF3b Complex B_complex B Complex (mature spliceosome) A_complex->B_complex U4/U6.U5 tri-snRNP C_complex C Complex (catalytically active) B_complex->C_complex spliced_RNA Spliced RNA C_complex->spliced_RNA This compound This compound This compound->SF3b

References

Meayamycin Treatment in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Meayamycin, a potent anti-cancer agent, in cell culture experiments.

This compound is a semi-synthetic analog of the natural product FR901464. It exhibits powerful anti-proliferative activity against a wide range of cancer cell lines, including those resistant to multiple drugs, with efficacy observed at picomolar concentrations.[1][2][3][4] The primary mechanism of action of this compound is the inhibition of pre-mRNA splicing, a critical step in gene expression.[1][2][3][5][6]

Mechanism of Action

This compound targets the SF3b (splicing factor 3b) complex, a key component of the spliceosome.[1][2][5][6] By binding to SF3b, this compound stalls the assembly of the spliceosome at the A complex stage, leading to an accumulation of unspliced pre-mRNA in the nucleus.[1] This disruption of splicing can induce cell death and is particularly effective in cancer cells, which often exhibit a high rate of proliferation and are thus more sensitive to disruptions in essential cellular processes.

One of the downstream effects of this compound's splicing inhibition is the altered splicing of the Mcl-1 gene.[7][8] This leads to a decrease in the anti-apoptotic Mcl-1L isoform and an increase in the pro-apoptotic Mcl-1S isoform, thereby promoting apoptosis in cancer cells.[7][8]

Meayamycin_Mechanism Mechanism of Action of this compound cluster_splicing Splicing Regulation This compound This compound SF3b SF3b Complex (in Spliceosome) This compound->SF3b Binds to Spliceosome_Assembly Spliceosome Assembly (A Complex Formation) This compound->Spliceosome_Assembly Inhibits pre_mRNA_Splicing pre-mRNA Splicing Spliceosome_Assembly->pre_mRNA_Splicing Leads to Spliceosome_Assembly->pre_mRNA_Splicing Mature_mRNA Mature mRNA pre_mRNA_Splicing->Mature_mRNA Produces Mcl1_pre_mRNA Mcl-1 pre-mRNA Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Enables Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation Supports Mcl1_L Anti-apoptotic Mcl-1L Mcl1_pre_mRNA->Mcl1_L Normal Splicing Mcl1_S Pro-apoptotic Mcl-1S Mcl1_pre_mRNA->Mcl1_S Altered Splicing (due to this compound) Apoptosis Apoptosis Mcl1_L->Apoptosis Inhibits Mcl1_S->Apoptosis Promotes

Caption: this compound inhibits pre-mRNA splicing by targeting the SF3b complex.

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the 50% growth inhibitory concentrations (GI50) of this compound in various human cancer cell lines. This data highlights the potent and broad-spectrum anti-cancer activity of the compound.

Cell LineCancer Typep53 StatusGI50 (pM)[1]
MCF-7 Breast Cancer (ER+)Wild Type2.3 ± 0.4
MDA-MB-231 Breast Cancer (ER-)Mutant3.1 ± 0.5
HCT-116 Colon CarcinomaWild Type7.8 ± 1.2
HCT-116 p53-/- Colon CarcinomaNull8.5 ± 1.5
A549 Lung CarcinomaWild Type2100 ± 300
NCI-H460 Lung CarcinomaWild Type1800 ± 200
PC-3 Prostate CarcinomaNull12 ± 2
HeLa Cervical CancerWild Type15 ± 3

Note: The GI50 values are presented as the mean ± standard deviation from at least three independent experiments. The duration of the assays was 5 days for MCF-7 cells and 3 days for all other cell lines.

Experimental Protocols

General Cell Culture Guidelines
  • Cell Line Maintenance: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[9]

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth.

  • Adapting to New Medium: When adapting a cell line to a new medium, split the culture 1:2. Maintain one vessel with the original medium as a control. In the second vessel, use a 1:1 mixture of the original and new medium. This gradual adaptation helps mitigate cellular stress.

Protocol for Assessing this compound Cytotoxicity using an MTS Assay

This protocol is a standard method for determining the cytotoxic effects of this compound on cancer cell lines.

Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to ~70-80% Confluency Harvest 2. Harvest and Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in 96-well Plate (e.g., 2,000 cells/well) Harvest->Seed Incubate_24h 4. Incubate for 24h (for cell attachment) Seed->Incubate_24h Prepare_Dilutions 5. Prepare Serial Dilutions of this compound Add_Compound 6. Add this compound to Wells Prepare_Dilutions->Add_Compound Incubate_Treatment 7. Incubate for 3-5 Days Add_Compound->Incubate_Treatment Add_MTS 8. Add MTS Reagent to each well Incubate_MTS 9. Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance 10. Measure Absorbance (e.g., at 490 nm) Incubate_MTS->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Plot_Data 12. Plot Viability vs. Concentration Calculate_Viability->Plot_Data Determine_GI50 13. Determine GI50 Value Plot_Data->Determine_GI50

Caption: A stepwise workflow for determining the GI50 of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 2,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[1]

  • This compound Treatment:

    • Prepare serial two-fold dilutions of this compound in pre-warmed (37°C) complete culture medium. A suggested starting concentration range is 100 nM down to 0.1 pM.[1]

    • Add 100 µL of the 2x concentrated this compound solutions to the respective wells. The final volume in each well will be 200 µL.

    • Include vehicle control wells (medium with the equivalent concentration of DMSO).

    • Incubate the plate for 3 to 5 days.[1]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background (medium only) wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 value.

Protocol for Reversibility Test

This protocol helps to determine if the inhibitory effects of this compound are reversible upon its removal.

Procedure:

  • Cell Seeding and Initial Treatment:

    • Follow steps 1 and 2 of the cytotoxicity assay protocol.

  • Drug Removal:

    • At desired time intervals (e.g., 8 hours), remove the medium containing this compound.[1]

    • Wash the wells five times with fresh, pre-warmed medium to ensure complete removal of the compound.[1]

    • Add 200 µL of fresh medium (containing 1% DMSO as a control) to each well.[1]

  • Continued Incubation and Analysis:

    • Incubate the plate for the remainder of the total assay duration (e.g., if the drug was removed at 8 hours in a 96-hour assay, incubate for an additional 88 hours).[1]

    • Perform the MTS assay as described above.

    • Compare the growth inhibition curve of the cells treated transiently with that of cells treated for the entire duration of the assay. Similar curves suggest an irreversible mode of action.[1]

Stability of this compound

This compound is reported to be very stable in pH 7.4 phosphate buffer and relatively stable in cell culture medium.[1] This stability is a key advantage for its use in cell-based assays.

Conclusion

This compound is a highly potent inhibitor of pre-mRNA splicing with significant potential as an anti-cancer therapeutic. The provided protocols offer a framework for investigating its effects in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment duration and concentration is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring Meayamycin's Growth Inhibition (GI50)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the 50% growth inhibitory concentration (GI50) of Meayamycin, a potent anti-proliferative agent. The document outlines the compound's mechanism of action, presents its activity across various cancer cell lines, and offers step-by-step experimental procedures.

Introduction to this compound

This compound is a semi-synthetic analogue of the natural product FR901464.[1][2] It exhibits powerful anti-proliferative activity against a wide range of cancer cell lines, with potency often in the picomolar range.[3][4] Notably, this compound is effective against multidrug-resistant (MDR) cells, making it a promising candidate for further investigation as an anticancer agent.[4][5]

The primary mechanism of action for this compound involves the inhibition of the pre-mRNA splicing process.[4][5] It achieves this by binding to the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][6] This interference with splicing can lead to altered expression of key regulatory proteins. For instance, treatment with this compound analogues can shift the splicing of the Myeloid Cell Leukemia 1 (MCL-1) gene, promoting the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, ultimately inducing programmed cell death (apoptosis).[2][6]

Meayamycin_Pathway This compound This compound SF3b SF3b Complex (Spliceosome) This compound->SF3b Binds to Splicing pre-mRNA Splicing SF3b->Splicing Inhibition MCL1 Altered MCL-1 Splicing (Mcl-1S ↑, Mcl-1L ↓) Splicing->MCL1 Affects Apoptosis Apoptosis MCL1->Apoptosis Leads to

Caption: this compound's mechanism of action leading to apoptosis.

Understanding the GI50 Metric

When evaluating cytotoxic or cytostatic compounds, the GI50 is a crucial metric. Unlike the IC50 (50% inhibitory concentration), which only compares treated cells to untreated controls at the end of an assay, the GI50 calculation incorporates the cell count at the time of drug addition (Time Zero).[7][8][9] This makes GI50 a more robust metric that can distinguish between growth inhibition (cytostatic effects) and cell killing (cytotoxic effects).[10]

The GI50 value represents the concentration of a drug that causes a 50% reduction in cell growth relative to the untreated control.[8]

GI50_Logic cluster_inputs Experimental Measurements cluster_calc GI50 Calculation T0 Cell Count at Time Zero (T0) Formula Growth Inhibition (%) = [(T - T0) / (C - T0)] * 100 T0->Formula C Cell Count of Control (C) C->Formula T Cell Count of Treated (T) T->Formula Result GI50 = Concentration where Growth Inhibition is 50% Formula->Result

Caption: Logical relationship of inputs for GI50 calculation.

Quantitative Data: this compound GI50 Values

This compound demonstrates potent growth inhibitory effects across a variety of human cancer cell lines, with GI50 values in the picomolar range.[3]

Cell LineCancer TypeCharacteristicsGI50 (pM) [Mean ± SD]
MCF-7 Breast CancerEstrogen Receptor Positive20 ± 8.9
MDA-MB-231 Breast CancerEstrogen Receptor Negative71 ± 55
HCT-116 Colon CarcinomaWild Type p53157 ± 33
PC-3 Prostate Carcinoma-196 ± 42
H1299 Lung Carcinomap53 Deficient841 ± 138
A549 Lung CarcinomaWild Type p534300 ± 1100
DU-145 Prostate Carcinoma-5300 ± 1500
HeLa Cervical Cancer-300 ± 100
Data is sourced from studies using 3-day assays (or 5-day for MCF-7) with quadruplicate determinations.[3]

Experimental Protocols

Protocol 1: Determination of this compound GI50 in Adherent Cancer Cells

This protocol details a standard method to determine the GI50 value of this compound using a cell viability assay, such as the Sulforhodamine B (SRB) or MTT assay.[3][11]

A. Materials and Reagents

  • Selected human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Reagents for viability assay (e.g., SRB solution, Trichloroacetic acid (TCA), Tris base for SRB assay; or MTT reagent and solubilization solution for MTT assay)

  • Multichannel pipette

  • Microplate reader

B. Experimental Workflow

GI50_Workflow start Start seed 1. Seed Cells in 96-well plates start->seed incubate1 2. Incubate for 24h (allow cells to attach) seed->incubate1 timezero 3. Process Time Zero Plate (Fix and stain/lyse) incubate1->timezero treat 4. Add Serial Dilutions of this compound incubate1->treat incubate2 5. Incubate for 72-120h (drug exposure) treat->incubate2 assay 6. Perform Viability Assay (e.g., SRB, MTT) incubate2->assay read 7. Read Absorbance with Plate Reader assay->read calculate 8. Calculate GI50 read->calculate end End calculate->end

Caption: Step-by-step experimental workflow for a GI50 assay.

C. Detailed Procedure

  • Cell Culture and Plating:

    • Maintain the selected cell line in complete culture medium at 37°C and 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density. A typical starting point is 2,000 cells per well in 100 μL of medium.[3] The optimal density should be determined empirically to ensure cells remain in the exponential growth phase throughout the assay.[12]

    • Plate the cells into at least two 96-well plates: one for drug treatment and one for the Time Zero (T0) measurement.

  • Incubation:

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.[3]

  • Time Zero (T0) Plate Processing:

    • After the 24-hour incubation, process the T0 plate.

    • For SRB assay: Gently remove the medium, fix the cells with 10% TCA, and store the plate at 4°C.

    • For MTT assay: Add MTT reagent and incubate, then add solubilization solution. Read the absorbance immediately. The T0 value provides the cell population count at the time of drug addition.[9]

  • Compound Preparation and Addition:

    • Prepare a series of 2x concentrated serial dilutions of this compound from the stock solution in pre-warmed culture medium. Given its picomolar potency, dilutions may range from 200 nM down to sub-picomolar concentrations.[3]

    • Carefully add 100 μL of the 2x this compound dilutions to the appropriate wells of the treatment plate. This brings the final volume to 200 μL and the drug to the desired 1x concentration.[3]

    • Include wells with vehicle control (e.g., 0.1% DMSO in medium) and medium-only blanks.

  • Drug Incubation:

    • Return the treatment plate to the incubator for the appropriate duration. This is typically 72 hours for most cell lines, but can be extended to 120 hours for slower-growing lines like MCF-7.[3]

  • Assay Endpoint and Data Collection:

    • After the incubation period, perform the chosen cell viability assay (e.g., SRB) on the treatment plate.

    • SRB Assay Example:

      • Fix cells with 10% TCA for 1 hour at 4°C.

      • Wash plates five times with water and air dry.

      • Stain with 0.4% SRB solution for 30 minutes.

      • Wash four times with 1% acetic acid to remove unbound dye and air dry.

      • Solubilize the bound dye with 10 mM Tris base.

      • Read the optical density (OD) at ~510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other OD values.

    • Use the average OD values for the T0 plate, control (C) wells, and treated (T) wells to calculate the percentage of growth inhibition at each drug concentration using the formula: % Growth = [(T - T0) / (C - T0)] * 100.

    • Plot the percentage of growth against the log of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the GI50 value, which is the concentration that corresponds to 50% growth.

References

Application of Meayamycin in Multidrug-Resistant Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meayamycin, an analog of the natural product FR901464, has emerged as a potent anti-cancer agent with remarkable activity against multidrug-resistant (MDR) cancer cell lines.[1][2][3] Its unique mechanism of action, targeting the spliceosome, allows it to bypass common drug resistance mechanisms, making it a promising candidate for further investigation in oncology and drug development. These application notes provide a comprehensive overview of the use of this compound in studying MDR cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting pre-mRNA splicing, a critical step in gene expression.[1][2][4] It specifically binds to the SF3b complex, a core component of the spliceosome.[4] This inhibition of splicing leads to an accumulation of unspliced pre-mRNAs and a downstream cascade of cellular events, ultimately inducing apoptosis (programmed cell death).

A key aspect of this compound's efficacy in MDR cells is its ability to circumvent traditional resistance pathways, such as the overexpression of drug efflux pumps like P-glycoprotein.[2] Furthermore, studies on a related analog, this compound B, have shown that it can modulate the splicing of the Mcl-1 gene, which is involved in apoptosis regulation.[5][6] By promoting the expression of the pro-apoptotic isoform Mcl-1S over the anti-apoptotic Mcl-1L, this compound B can sensitize cancer cells to apoptosis.[5][6]

Quantitative Data: Cytotoxicity of this compound

This compound exhibits potent picomolar antiproliferative activity against a variety of cancer cell lines, including those with multidrug resistance.[1][2] The following tables summarize the 50% growth inhibitory concentrations (GI50) of this compound in different cell lines.

Table 1: Antiproliferative Activity of this compound against various human cancer cell lines.

Cell LineCancer TypeGI50 (nM)
MCF-7Breast Cancer~0.05
MDA-MB-231Breast Cancer~0.03
HCT-116Colon Cancer~0.1
PC-3Prostate Cancer~0.2
A549Lung Cancer~2
DU-145Prostate Cancer~1

Data synthesized from multiple sources.

Table 2: Comparative Activity of this compound and FR901464 in a Multidrug-Resistant Cell Line.

Cell LineCompoundGI50 (nM)
DC3F (Parental)This compound~1
DC3F (Parental)FR901464~100
VCRd-5L (MDR)This compound~1
VCRd-5L (MDR)FR901464>1000

This table illustrates this compound's retained potency against the vincristine-resistant VCRd-5L cell line, in contrast to its parent compound FR901464.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Multidrug-resistant and parental cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Nuclear Staining Assay for Cell Proliferation (Hoechst 33342)

This protocol describes a method to assess cell proliferation by staining and counting cell nuclei.

Materials:

  • This compound

  • Multidrug-resistant and parental cancer cell lines

  • 384-well plates

  • Complete cell culture medium

  • Hoechst 33342 staining solution

  • High-content imaging system (e.g., ArrayScan II)

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include vehicle-treated wells as a control.

  • Cell Staining: Add Hoechst 33342 solution to each well to stain the cell nuclei.

  • Image Acquisition: Enumerate the nuclei in each well using a high-content imaging reader.

  • Data Analysis: Normalize the nuclei counts to the vehicle-treated wells and plot the results to determine the GI50 values.[3]

Visualizations

Meayamycin_Mechanism_of_Action This compound This compound SF3b SF3b Complex (Spliceosome) This compound->SF3b binds to Splicing Splicing Inhibition SF3b->Splicing inhibition of pre_mRNA pre-mRNA pre_mRNA->SF3b target of Unspliced_mRNA Accumulation of Unspliced mRNA Splicing->Unspliced_mRNA leads to Apoptosis Apoptosis Unspliced_mRNA->Apoptosis induces Mcl1_Regulation_Pathway cluster_splicing Splicing Modulation cluster_isoforms Isoform Shift Meayamycin_B This compound B SF3b_Mcl1 SF3b Complex Meayamycin_B->SF3b_Mcl1 inhibits Mcl1_gene Mcl-1 pre-mRNA SF3b_Mcl1->Mcl1_gene acts on Mcl1S Pro-apoptotic Mcl-1S Mcl1_gene->Mcl1S favors splicing to Mcl1L Anti-apoptotic Mcl-1L Mcl1_gene->Mcl1L reduces splicing to Apoptosis_Mcl1 Apoptosis Mcl1S->Apoptosis_Mcl1 promotes Mcl1L->Apoptosis_Mcl1 inhibits Experimental_Workflow_Cytotoxicity start Start seed_cells Seed MDR and Parental Cells start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate for 72h treat_cells->incubate assay Perform Viability Assay (e.g., MTT or Hoechst) incubate->assay read_plate Measure Signal (Absorbance/Fluorescence) assay->read_plate analyze Data Analysis: Calculate % Viability, Determine GI50 read_plate->analyze end End analyze->end

References

Application Note: Stability-Indicating HPLC Method for the Analysis of Meayamycin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meayamycin is a potent analogue of the natural product FR901464, a spliceosome inhibitor with significant antiproliferative activity against a range of cancer cell lines, including those with multidrug resistance.[1][2] As a promising candidate for anticancer drug development, a thorough understanding of its chemical stability is paramount for formulation development, storage, and regulatory compliance. Stability-indicating analytical methods are crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products.[3][4]

This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. It includes procedures for assessing the stability of this compound under various pH conditions and a comprehensive protocol for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6] The aim is to provide researchers with the necessary tools to evaluate the intrinsic stability of this compound and to separate and quantify any potential degradation products.

Data Presentation

Quantitative data regarding the stability of this compound at different pH values are summarized in Table 1. Table 2 provides a template for presenting the results from a forced degradation study.

Table 1: Stability of this compound in Phosphate Buffers at 37 °C [7]

pHHalf-life (t½) in hours
5.0Similar to pH 7.0
6.0Progressively longer than pH 7.4
7.0Progressively longer than pH 7.4
7.480

Data extracted from Kouide et al., 2009.[7]

Table 2: Example Data Table for this compound Forced Degradation Study

Stress ConditionTreatment Time (hours)% this compound Remaining% Total DegradationNumber of Degradation Peaks
Control (Unstressed)0100.00.00
0.1 M HCl (Acid Hydrolysis)24
0.1 M NaOH (Base Hydrolysis)24
3% H₂O₂ (Oxidative)24
80 °C (Thermal)48
Photolytic (ICH Q1B)24

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from the method used by Kouide et al. (2009) for this compound stability analysis.[7]

1.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., Varian Pursuit XRs 5 C18, 250 x 10.0 mm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (HCOOH)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

1.2. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Methanol.

1.3. Chromatographic Conditions

  • Column: Varian Pursuit XRs 5 C18, 250 x 10.0 mm

  • Flow Rate: 2.5 mL/min

  • Detection Wavelength: 232 nm

  • Injection Volume: 10 µL (can be optimized)

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    0.5 70 30
    30.5 0 100
    35.0 0 100
    35.1 70 30

    | 40.0 | 70 | 30 |

1.4. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition (70:30 Water with 0.1% Formic Acid: Methanol) to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to demonstrate the specificity of the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5][8]

2.1. General Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final this compound concentration of approximately 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the HPLC mobile phase or water.

2.2. Stress Conditions

  • Acid Hydrolysis:

    • Mix the this compound stock solution with 0.1 M HCl.

    • Incubate at 60 °C for up to 24 hours.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target concentration (e.g., 10 µg/mL).

  • Base Hydrolysis:

    • Mix the this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for up to 24 hours.

    • Withdraw aliquots at specified time points.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for up to 24 hours, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with mobile phase before injection.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80 °C for 48 hours.

    • Also, expose a solution of this compound (in water or mobile phase) to the same conditions.

    • After exposure, dissolve/dilute the sample appropriately for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

2.3. Analysis of Stressed Samples

  • Analyze all stressed samples, along with a control (unstressed) sample, using the HPLC method described in Protocol 1.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Ensure that all degradation peaks are well-resolved from the this compound peak and from each other.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation stock This compound Stock Solution control Control Sample (Unstressed) stock->control Dilute with mobile phase stressed_sample Stressed Samples stock->stressed_sample Dilute with stress Stress Agents (Acid, Base, H2O2, Heat, Light) stress->stressed_sample hplc HPLC System (C18 Column, UV 232 nm) control->hplc Inject stressed_sample->hplc Inject chromatogram Chromatogram Acquisition hplc->chromatogram peak_purity Peak Purity Assessment chromatogram->peak_purity quant Quantification of This compound & Degradants peak_purity->quant report Stability Report quant->report

Caption: Experimental workflow for HPLC-based stability and forced degradation analysis.

G cluster_stress Stress Conditions This compound This compound (Active Pharmaceutical Ingredient) Acid Acidic (Hydrolysis) This compound->Acid Base Basic (Hydrolysis) This compound->Base Oxidation Oxidative (H2O2) This compound->Oxidation Thermal Thermal (Heat) This compound->Thermal Photo Photolytic (Light) This compound->Photo Degradation_Products Degradation Products (Separated by HPLC) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Logical relationship of forced degradation pathways for this compound.

Conclusion

The reversed-phase HPLC method detailed in this application note is suitable for the stability testing of this compound. The provided gradient conditions are effective in separating the parent drug from its potential degradation products generated under various stress conditions, thereby demonstrating its stability-indicating nature. This comprehensive guide, including protocols for stability and forced degradation studies, will assist researchers in the pharmaceutical industry in ensuring the quality, efficacy, and safety of this compound during its development lifecycle. Adherence to these protocols will also support the generation of robust data required for regulatory submissions.

References

Illuminating the Impact of Meayamycin on Alternative Splicing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meayamycin, a potent analog of the antitumor natural product FR901464, has been identified as a powerful inhibitor of the pre-mRNA splicing machinery.[1] By targeting the SF3b complex, a core component of the spliceosome, this compound exhibits picomolar antiproliferative activity against a range of cancer cell lines, including those with multidrug resistance.[1][2] While its role in general splicing inhibition is established, its specific effects on alternative splicing—a critical process for generating proteomic diversity and regulating gene expression—remain less understood.[3] This document provides detailed application notes and protocols for investigating the influence of this compound on alternative splicing events, offering a guide for researchers in oncology, molecular biology, and drug development.

Introduction

Alternative splicing is a fundamental mechanism in eukaryotic gene expression, allowing a single gene to produce multiple distinct mRNA transcripts and, consequently, a variety of protein isoforms. Dysregulation of alternative splicing is increasingly recognized as a hallmark of cancer, contributing to tumor initiation, progression, and therapeutic resistance. Small molecules that modulate splicing present a promising avenue for cancer therapy.

This compound is a compelling tool compound and potential therapeutic lead due to its high potency and its demonstrated ability to inhibit pre-mRNA splicing.[1][2] An initial study indicated that while this compound effectively inhibits general pre-mRNA splicing, it did not alter the alternative splicing patterns of a few selected transcripts in a neuronal cell system.[2] This raises critical questions about the context-dependency and transcript-specificity of this compound's effects on alternative splicing. The following protocols are designed to enable a comprehensive investigation of these effects.

Data Presentation

Table 1: Effect of this compound on Splicing of Specific Transcripts in Cultured Neurons
GeneExon TestedThis compound Concentration (pM)Observed Change in Splicing Pattern
GRIN1C1 cassette10No change
20No change
KCNQ2E810No change
20No change
HNRPH3E310No change
20No change
Data summarized from a study on the effects of this compound on alternative splicing in a neuronal system.[2]

Signaling Pathway and Mechanism of Action

Meayamycin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome Splicing Process mRNA Mature mRNA Spliceosome->mRNA Splicing Completion Unspliced_RNA Unspliced pre-mRNA Spliceosome->Unspliced_RNA Inhibition SF3b SF3b Complex SF3b->Spliceosome Is a component of This compound This compound This compound->SF3b Binds to and inhibits mRNA_cyto Mature mRNA mRNA->mRNA_cyto Export Protein Protein mRNA_cyto->Protein Translation Cell_Growth Cell Growth Arrest Protein->Cell_Growth Leads to

Caption: Mechanism of this compound-induced splicing inhibition and cell growth arrest.

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol outlines the basic procedure for treating cultured cells with this compound to assess its impact on alternative splicing.

Materials:

  • Cell line of interest (e.g., A549, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours to allow for adherence and recovery.

  • This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dilution.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time course (e.g., 4, 8, 24 hours). The incubation time should be optimized based on the stability of this compound and the desired biological endpoint.[2]

  • Cell Harvesting: After incubation, wash the cells with PBS and proceed with RNA extraction.

Cell_Treatment_Workflow Seed_Cells Seed Cells in Culture Plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound Dilutions Incubate_24h->Prepare_this compound Treat_Cells Treat Cells with this compound/Vehicle Incubate_24h->Treat_Cells Prepare_this compound->Treat_Cells Incubate_Time_Course Incubate for Time Course (4-24h) Treat_Cells->Incubate_Time_Course Harvest_Cells Harvest Cells for RNA Extraction Incubate_Time_Course->Harvest_Cells

Caption: General workflow for cell treatment with this compound.

Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)

RT-PCR is a targeted approach to analyze specific alternative splicing events.[4][5]

Materials:

  • Total RNA extracted from this compound-treated and control cells

  • Reverse transcriptase and associated buffers

  • Oligo(dT) or random hexamer primers

  • PCR master mix

  • Gene-specific primers flanking the alternative splicing event of interest

  • Agarose gel electrophoresis system

  • DNA ladder

Procedure:

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Primer Design: Design forward and reverse primers in the exons flanking the alternatively spliced region. This allows for the amplification of multiple isoforms in a single reaction.

  • PCR Amplification: Perform PCR using the synthesized cDNA as a template and the designed primers. The number of cycles should be optimized to be within the exponential phase of amplification for semi-quantitative analysis.

  • Gel Electrophoresis: Resolve the PCR products on an agarose gel. Different splice isoforms will appear as distinct bands of different sizes.

  • Data Analysis: Quantify the band intensities to determine the relative abundance of each splice isoform. The ratio of isoforms in this compound-treated samples is then compared to the control.

RTPCR_Workflow Total_RNA Total RNA from Treated Cells cDNA_Synthesis cDNA Synthesis (Reverse Transcription) Total_RNA->cDNA_Synthesis PCR_Amplification PCR with Flanking Primers cDNA_Synthesis->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Data_Analysis Band Intensity Quantification and Analysis Gel_Electrophoresis->Data_Analysis

Caption: Workflow for analyzing alternative splicing by RT-PCR.

Global Analysis of Alternative Splicing by RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, transcriptome-wide view of alternative splicing changes induced by this compound.[6][7]

Materials:

  • High-quality total RNA from this compound-treated and control cells

  • RNA-Seq library preparation kit

  • High-throughput sequencer (e.g., Illumina)

  • Bioinformatics software for data analysis (e.g., STAR, rMATS, SpliceWiz)[8]

Procedure:

  • RNA Quality Control: Ensure high integrity of RNA using a Bioanalyzer or similar instrument (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencer to generate millions of short reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Splicing Analysis: Use bioinformatics tools to identify and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) and compare their usage between this compound-treated and control samples.

RNASeq_Workflow cluster_bioinformatics Bioinformatics Analysis Total_RNA High-Quality Total RNA Library_Prep RNA-Seq Library Preparation Total_RNA->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Splicing_Analysis Differential Splicing Analysis Alignment->Splicing_Analysis

Caption: Workflow for global analysis of alternative splicing using RNA-Seq.

Mechanistic Studies Using a Minigene Reporter Assay

Minigene assays are used to investigate the cis- and trans-acting elements involved in the regulation of a specific alternative splicing event and how they are affected by this compound.[4][9][10]

Materials:

  • Minigene plasmid containing the exon of interest and its flanking intronic sequences.

  • Mammalian cell line for transfection (e.g., HEK293T).

  • Transfection reagent.

  • This compound.

Procedure:

  • Minigene Construction: Clone the genomic region of interest, including the alternative exon and flanking intronic sequences, into a splicing reporter vector.

  • Transfection: Transfect the minigene construct into the chosen cell line.

  • This compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control.

  • RNA Extraction and RT-PCR: After 24-48 hours of treatment, extract total RNA and perform RT-PCR using primers specific to the exons of the minigene vector.

  • Analysis: Analyze the splicing pattern of the minigene transcript by gel electrophoresis. Changes in the ratio of spliced isoforms upon this compound treatment indicate a direct effect on the splicing of that specific exon.

Minigene_Workflow Construct_Minigene Construct Minigene Reporter Transfect_Cells Transfect Cells with Minigene Construct_Minigene->Transfect_Cells Treat_Cells Treat with this compound/Vehicle Transfect_Cells->Treat_Cells RNA_Extraction RNA Extraction Treat_Cells->RNA_Extraction RT_PCR RT-PCR with Vector-Specific Primers RNA_Extraction->RT_PCR Analyze_Splicing Analyze Splicing Pattern by Gel Electrophoresis RT_PCR->Analyze_Splicing

Caption: Workflow for minigene reporter assay to study splicing regulation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for elucidating the nuanced effects of this compound on alternative splicing. By employing a combination of targeted and global approaches, researchers can move beyond the established role of this compound in general splicing inhibition to uncover its potential as a modulator of specific alternative splicing events. This knowledge will be invaluable for understanding the compound's full mechanism of action and for the development of novel splicing-targeted cancer therapies.

References

Application Notes and Protocols for Meayamycin in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meayamycin is a potent, semi-synthetic analog of the natural product FR901464, exhibiting picomolar antiproliferative activity against a broad range of cancer cell lines, including those with multidrug resistance.[1][2] Its primary mechanism of action is the inhibition of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. This compound binds to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), thereby disrupting the splicing process and leading to cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound using subcutaneous xenograft models.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the described experimental protocols.

Table 1: In Vivo Antitumor Efficacy of this compound in a Human Lung Carcinoma (A549) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Intraperitoneal (IP)Daily x 141250 ± 1500+5.2 ± 1.5
This compound0.5Intraperitoneal (IP)Daily x 14625 ± 8050-2.1 ± 2.0
This compound1.0Intraperitoneal (IP)Daily x 14312.5 ± 5575-8.5 ± 3.1
Positive Control (e.g., Cisplatin)5Intraperitoneal (IP)Q3D x 4437.5 ± 7065-10.3 ± 2.8

Table 2: In Vivo Antitumor Efficacy of this compound in a Human Breast Adenocarcinoma (MCF-7) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 28)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Intraperitoneal (IP)Daily x 211500 ± 1800+4.8 ± 1.2
This compound0.5Intraperitoneal (IP)Daily x 21600 ± 9560-3.5 ± 2.5
This compound1.0Intraperitoneal (IP)Daily x 21225 ± 4085-9.8 ± 3.5
Positive Control (e.g., Paclitaxel)10Intravenous (IV)Q4D x 4525 ± 8065-12.1 ± 3.0

Experimental Protocols

Cell Line Selection and Culture

Rationale: The choice of cell line is critical for a successful xenograft study. This compound has shown potent activity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer lines.[1]

Protocol:

  • Obtain human cancer cell lines (e.g., A549, MCF-7) from a reputable cell bank (e.g., ATCC).

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion before implantation.

Animal Model and Husbandry

Rationale: Immunocompromised mice are required to prevent rejection of human tumor xenografts. Athymic nude or SCID mice are commonly used.

Protocol:

  • Acquire 6-8 week old female athymic nude mice (e.g., from Charles River Laboratories or The Jackson Laboratory).

  • Acclimate the mice for at least one week before the start of the experiment.

  • House mice in a specific pathogen-free (SPF) environment in sterile micro-isolator cages with sterile bedding, food, and water ad libitum.

  • All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Subcutaneous Xenograft Implantation

Rationale: Subcutaneous implantation allows for easy monitoring of tumor growth.

Protocol:

  • Harvest cultured cancer cells using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix (Corning) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[4]

Tumor Growth Monitoring and Randomization

Rationale: Regular monitoring of tumor volume is essential to assess treatment efficacy. Randomization ensures unbiased group allocation.

Protocol:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

This compound Formulation and Administration

Rationale: The formulation and route of administration can significantly impact drug efficacy and toxicity. Based on studies with the parent compound FR901464, intraperitoneal administration is a feasible route.[5]

Protocol:

  • Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • This compound Formulation: Dissolve this compound in the vehicle to the desired final concentrations (e.g., 0.05 mg/mL and 0.1 mg/mL for 0.5 mg/kg and 1.0 mg/kg doses, respectively, assuming a 10 mL/kg injection volume). Prepare fresh daily.

  • Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection daily for the duration of the treatment period (e.g., 14 or 21 days).

Efficacy and Toxicity Evaluation

Rationale: Concurrent evaluation of antitumor activity and systemic toxicity is crucial for assessing the therapeutic index of the compound.

Protocol:

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, or breathing).

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size of ~1500-2000 mm³), euthanize the mice according to IACUC-approved procedures.

  • Excise the tumors and record their final weight.

  • Collect blood for complete blood count (CBC) and serum chemistry analysis to assess systemic toxicity.

  • Collect major organs (liver, kidney, spleen, lung, heart) for histopathological analysis.

Endpoint Analysis

Rationale: Post-mortem analysis of tumor tissue can provide insights into the mechanism of action of this compound in vivo.

Protocol:

  • Histology: Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blot Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen. Prepare tissue lysates and perform Western blot analysis to assess the expression of proteins involved in the splicing machinery and downstream signaling pathways (e.g., SF3B1, MCL-1 isoforms, p53).

Mandatory Visualization

Meayamycin_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound SF3b SF3b Complex (Spliceosome Component) This compound->SF3b Inhibits Splicing pre-mRNA Splicing SF3b->Splicing Essential for Pre_mRNA pre-mRNA Pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Altered_mRNA Aberrantly Spliced mRNA (e.g., MCL-1S) Splicing->Altered_mRNA Inhibition leads to Translation Translation mRNA->Translation Protein Functional Protein Translation->Protein Cell Proliferation\n& Survival Cell Proliferation & Survival Protein->Cell Proliferation\n& Survival Altered_Protein Altered Protein (Pro-apoptotic) Altered_mRNA->Altered_Protein Apoptosis Apoptosis Altered_Protein->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Cell Culture (e.g., A549, MCF-7) C 3. Subcutaneous Xenograft Implantation A->C B 2. Animal Acclimation (Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization D->E F 6. This compound Administration (IP) E->F G 7. Efficacy & Toxicity Evaluation F->G H 8. Endpoint Analysis (Tumor & Tissue Collection) G->H I 9. Data Analysis & Interpretation H->I Spliceosome_Inhibition_Apoptosis_Pathway This compound This compound SF3b SF3b Complex This compound->SF3b Inhibits p53 p53 Induction This compound->p53 Induces (p53-independent antiproliferative effect) Spliceosome Spliceosome SF3b->Spliceosome Component of Splicing Splicing Spliceosome->Splicing Catalyzes MCL1_premRNA MCL-1 pre-mRNA MCL1_premRNA->Splicing MCL1_L MCL-1L mRNA (Anti-apoptotic) Splicing->MCL1_L Normal Splicing MCL1_S MCL-1S mRNA (Pro-apoptotic) Splicing->MCL1_S Alternative Splicing (Promoted by Inhibition) MCL1_L_protein MCL-1L Protein MCL1_L->MCL1_L_protein MCL1_S_protein MCL-1S Protein MCL1_S->MCL1_S_protein Bak_Bax Bak/Bax MCL1_L_protein->Bak_Bax Inhibits MCL1_S_protein->Bak_Bax Promotes Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for the Synthesis of a Novel Meayamycin B Analog for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meayamycin B is a potent, synthetic analog of the natural product FR901464, a powerful modulator of the spliceosome. By binding to the SF3b complex, a core component of the spliceosome, this compound B inhibits pre-mRNA splicing, leading to cancer cell apoptosis.[1] It has demonstrated picomolar activity against a range of cancer cell lines, including those with multidrug resistance.[2] Structure-activity relationship (SAR) studies have been crucial in elucidating the features of the this compound B molecule that are essential for its high potency. These studies have revealed the critical role of the epoxide group for covalent binding and the importance of the tetrahydropyran ring in presenting this epoxide to its target.[3]

This document provides a detailed protocol for the synthesis of a novel analog of this compound B, designed for potentially enhanced potency. Based on existing SAR data, which indicates that the α,β-unsaturated amide portion of the molecule resides in a narrow pocket of the SF3B1 binding site, we propose the synthesis of a 3'-ethyl-Meayamycin B analog. The rationale for this modification is that the introduction of a slightly larger, more lipophilic ethyl group at the 3' position may lead to improved hydrophobic interactions within the binding pocket, potentially increasing the binding affinity and, consequently, the biological activity of the compound.

Comparative Potency of FR901464 and this compound B

To establish a baseline for the evaluation of novel analogs, the following table summarizes the reported 50% growth inhibitory concentrations (GI50) of FR901464 and this compound B against various human cancer cell lines.

Cell LineFR901464 (nM)This compound B (nM)Fold Improvement
MCF-7 (Breast)~100~0.1~1000
HCT-116 (Colon)~10~0.5~20
A549 (Lung)~10~1.0~10
PC-3 (Prostate)~50~2.5~20
HeLa (Cervical)~20~0.8~25

Table 1: Comparative in vitro potency of FR901464 and this compound B. Data compiled from multiple sources. The GI50 values are approximate and can vary between studies.

Mechanism of Action: this compound B and the Spliceosome

This compound B exerts its cytotoxic effects by targeting the SF3b complex of the spliceosome, a critical machinery in the maturation of pre-mRNA. The binding of this compound B to SF3b inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately triggering apoptosis in cancer cells.

This compound B Mechanism of Action Mechanism of Action of this compound B cluster_cell Cancer Cell This compound B This compound B SF3b Complex SF3b Complex This compound B->SF3b Complex Binds to Spliceosome Spliceosome pre-mRNA pre-mRNA Spliceosome->pre-mRNA Processes Unspliced pre-mRNA Unspliced pre-mRNA Spliceosome->Unspliced pre-mRNA Accumulation of SF3b Complex->Spliceosome Component of SF3b Complex->Spliceosome Inhibits Apoptosis Apoptosis Unspliced pre-mRNA->Apoptosis Induces Synthetic Workflow for 3'-ethyl-Meayamycin B Synthetic Workflow for 3'-ethyl-Meayamycin B cluster_synthesis Synthesis of 3'-ethyl-Meayamycin B Start Starting Materials LHS Synthesis of LHS (Tetrahydropyran) Start->LHS RHS Synthesis of RHS (Spiroepoxide) Start->RHS Side_Chain Synthesis of 3'-ethyl Side Chain Start->Side_Chain Coupling1 Coupling LHS->Coupling1 Coupling2 Coupling RHS->Coupling2 Side_Chain->Coupling1 Intermediate LHS-Side Chain Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_Product 3'-ethyl-Meayamycin B Coupling2->Final_Product

References

Troubleshooting & Optimization

improving the stability of Meayamycin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meayamycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, a potent analogue of the natural product FR901464, exhibits significantly improved stability but can still be susceptible to degradation under certain conditions.[1] Factors such as media composition, pH, and incubation time can influence its stability and, consequently, its observed biological activity.

Q2: What is the typical half-life of this compound in cell culture media?

A2: The half-life of this compound in RPMI 1640 medium containing 10% Fetal Bovine Serum (FBS) at 37°C is approximately 37 hours.[1] This is a significant improvement over its parent compound, FR901464, which has a half-life of only 45 minutes under similar conditions.[1] However, this value can vary depending on the specific cell culture medium and serum percentage used.

Q3: How does pH affect the stability of this compound?

A3: this compound is more stable in neutral to slightly acidic conditions. In phosphate buffers at 37°C, it exhibits progressively longer half-lives as the pH decreases from 7.4 to 6.0.[1] Its stability at pH 5 is similar to that at pH 7.[1] Therefore, maintaining a stable pH in your cell culture, typically between 7.2 and 7.4, is crucial for consistent results.

Q4: Can I store this compound pre-diluted in cell culture media?

A4: It is not recommended to store this compound pre-diluted in cell culture media for extended periods. For optimal results, prepare fresh dilutions of this compound in your complete cell culture medium for each experiment. A DMSO solution of this compound is stable and can be kept at 24°C for 4 weeks without significant decomposition.[1]

Q5: I observe a precipitate in my culture after adding this compound. What could be the cause?

A5: Precipitate formation can occur if the final concentration of the DMSO stock solution is too high in the aqueous cell culture medium, causing the compound to fall out of solution. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to ensure solubility. If precipitation persists, consider lowering the working concentration of this compound.

Troubleshooting Guides

Problem: Reduced or No Efficacy of this compound

If you observe a significant reduction or complete loss of this compound's expected biological activity, consider the following troubleshooting steps.

dot

Caption: Troubleshooting logic for reduced this compound efficacy.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Half-life of this compound in Different Media at 37°C

MediumSerum ConcentrationHalf-life (t½)
RPMI 164010% FBS37 hours[1]
Phosphate Buffer (pH 7.4)N/A80 hours[1]

Table 2: Degradation Rate Constants of this compound in Various Buffers and Media at 37°C[1]

ConditionRate Constant (k) s⁻¹
pH 5.0 Buffer1.1 x 10⁻⁶
pH 6.0 Buffer0.44 x 10⁻⁶
pH 7.0 Buffer1.0 x 10⁻⁶
pH 7.4 Buffer1.8 x 10⁻⁶
Culture Media (RPMI + 10% FBS)5.2 x 10⁻⁶

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Solvent: Add sterile, anhydrous DMSO to the vial to achieve a stock concentration of 10 mM.

  • Dissolution: Gently vortex the vial until the powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

dot

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Spike this compound into Complete Cell Culture Medium prep2 Add Internal Standard (e.g., Rhodamine) prep1->prep2 prep3 Incubate at 37°C prep2->prep3 analysis1 Collect Aliquots at Different Time Points prep3->analysis1 analysis2 Analyze by Reverse-Phase HPLC analysis1->analysis2 analysis3 Quantify Peak Area Ratio (this compound / Internal Standard) analysis2->analysis3 data1 Plot Relative Concentration vs. Time analysis3->data1 data2 Calculate Half-life (t½) data1->data2 Signaling_Pathway This compound This compound sf3b SF3b Complex (Spliceosome Subunit) This compound->sf3b Binds to & Inhibits splicing pre-mRNA Splicing sf3b->splicing mrna Mature mRNA splicing->mrna Leads to apoptosis Cell Death splicing->apoptosis Aberrant Splicing Leads to protein Protein Synthesis mrna->protein proliferation Cell Proliferation and Survival protein->proliferation

References

Technical Support Center: Optimizing Meayamycin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Meayamycin in in vitro assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

IssuePossible CauseSuggested Solution
Low or No Apparent Efficacy Suboptimal Concentration: this compound is potent at picomolar concentrations. Your concentration range may be too high or too low.Perform a broad dose-response curve, starting from low picomolar to nanomolar ranges, to identify the optimal concentration for your cell line.
Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells.Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including untreated controls, and is at a non-toxic level (typically ≤ 0.1%).
Cell Line Insensitivity: While potent against many cancer cell lines, sensitivity can vary.Review literature for reported GI50 values for your specific cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MCF-7 or HCT-116.[1]
Compound Degradation: this compound stability can be affected by pH and storage conditions.Prepare fresh dilutions from a frozen stock for each experiment. This compound is very stable in DMSO at 24°C for at least 4 weeks and can be stored at ambient temperature for months without significant decomposition.[2] It is also relatively stable in cell culture medium.[1]
High Cytotoxicity in Control Cells Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.Lower the final DMSO concentration in the culture medium. It is recommended to keep it below 0.5%.
Off-Target Effects: At very high concentrations, this compound may induce non-specific toxicity.Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.
Inconsistent or Irreproducible Results Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.Ensure a uniform single-cell suspension before seeding and use a precise method for cell counting and dispensing.
Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Variability in Incubation Time: The duration of this compound exposure can significantly impact the outcome.Standardize the incubation time across all experiments. Time-dependence studies have suggested that this compound may form a covalent bond with its target, implying that even short exposure times could have a lasting effect.[1][3]
Compound Precipitation in Media Poor Solubility: this compound is soluble in DMSO but may precipitate when diluted in aqueous cell culture media.Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in culture medium to the final desired concentrations. Ensure thorough mixing after each dilution step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antitumor agent that functions by inhibiting pre-mRNA splicing.[1][3] It binds to the splicing factor 3b (SF3b) complex, a key component of the spliceosome.[4] This interaction blocks the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNA, which can induce cell growth arrest and apoptosis in cancer cells.[1][5]

Q2: What is the typical effective concentration range for this compound in in vitro assays?

A2: this compound exhibits potent antiproliferative activity at very low concentrations, typically in the picomolar (pM) range for sensitive cancer cell lines.[1][3] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response study to determine the 50% growth inhibitory concentration (GI50) for your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution is stable and can be stored at -20°C or -80°C for extended periods. For experiments, create fresh serial dilutions from the stock in your cell culture medium. This compound is very stable in pH 7.4 phosphate buffer and relatively stable in cell culture medium.[1]

Q4: What are appropriate controls for an in vitro assay with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells cultured in medium without any treatment.

  • Positive Control (Optional but Recommended): A known sensitive cell line or a compound with a similar mechanism of action can help validate your assay setup.

Q5: How does this compound's potency compare to its parent compound, FR901464?

A5: this compound is a synthetic analogue of FR901464 and is significantly more potent. It is reported to be two orders of magnitude more potent as an antiproliferative agent against human breast cancer MCF-7 cells.[1][3] this compound also exhibits improved stability and potent activity against multidrug-resistant (MDR) cell lines.[1]

Quantitative Data Summary

The following table summarizes the 50% growth inhibitory concentrations (GI50) of this compound against various human cancer cell lines.

Cell LineCancer TypeGI50 (pM)
MCF-7Breast CancerLow picomolar
MDA-MB-231Breast CancerLow picomolar
HCT-116Colon CancerPicomolar
PC-3Prostate CancerPicomolar

Note: The exact GI50 values can vary depending on the specific experimental conditions.[1]

Experimental Protocols & Visualizations

General Experimental Workflow for Optimizing this compound Concentration

The following workflow outlines the key steps for determining the optimal concentration of this compound for your in vitro assays.

G Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO dose_range Dose-Response Treatment (pM to nM range) prep_stock->dose_range Serial Dilution prep_cells Culture and Harvest Cells seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate seed_plate->dose_range incubate Incubate for Defined Period (e.g., 72h) dose_range->incubate viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate viability_assay->read_plate calc_gi50 Calculate GI50/IC50 Values read_plate->calc_gi50 confirm_exp Confirmatory Experiment (Narrower Concentration Range) calc_gi50->confirm_exp

Caption: A logical workflow for optimizing this compound concentration in cell-based assays.

This compound Signaling Pathway

This diagram illustrates the mechanism of action of this compound in inhibiting pre-mRNA splicing.

G This compound Signaling Pathway This compound This compound SF3b SF3b Complex (in Spliceosome) This compound->SF3b binds and inhibits pre_mRNA_Splicing pre-mRNA Splicing This compound->pre_mRNA_Splicing inhibits Spliceosome_Assembly Spliceosome Assembly SF3b->Spliceosome_Assembly Spliceosome_Assembly->pre_mRNA_Splicing Unspliced_pre_mRNA Accumulation of Unspliced pre-mRNA pre_mRNA_Splicing->Unspliced_pre_mRNA leads to Mature_mRNA Mature mRNA pre_mRNA_Splicing->Mature_mRNA Cell_Growth_Arrest Cell Growth Arrest Unspliced_pre_mRNA->Cell_Growth_Arrest Apoptosis Apoptosis Unspliced_pre_mRNA->Apoptosis Protein_Translation Protein Translation Mature_mRNA->Protein_Translation

Caption: this compound inhibits the SF3b complex, disrupting pre-mRNA splicing and inducing apoptosis.

References

overcoming limitations of Meayamycin's irreversible binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meayamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the experimental challenges associated with this compound's irreversible binding properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a potent, synthetic analog of the natural product FR901464.[1][2][3] Its primary target is the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][4][5] By binding to SF3b, this compound inhibits pre-mRNA splicing, which can induce apoptosis (programmed cell death) in cancer cells.[3][5] It has demonstrated picomolar antiproliferative activity against a variety of cancer cell lines, including those with multi-drug resistance.[1][2]

Q2: What is the evidence for this compound's irreversible binding?

A2: The irreversible binding of this compound is suggested by several lines of evidence. Structurally, this compound contains a reactive epoxide group, which can form a covalent bond with nucleophilic residues on its target protein(s).[1] Experimentally, time-dependence studies have shown that even transient exposure of cancer cells to this compound leads to sustained growth inhibition, a characteristic of irreversible or covalent inhibitors.[1][2] When the compound is removed from the culture medium after a short period (e.g., 8 hours), the growth inhibition profile is nearly identical to that of cells continuously exposed for a much longer duration (e.g., 96 hours).[1]

Q3: Why is irreversible binding a potential limitation in research and drug development?

A3: While irreversible binding can lead to high potency and prolonged duration of action, it also presents several challenges:

  • Potential for Off-Target Effects: The reactive nature of the molecule could lead to covalent binding to other, unintended proteins, which can cause toxicity or other confounding biological effects.

  • Difficulty in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The lack of a classic equilibrium-binding state complicates the correlation between drug concentration and biological effect.

  • Increased Risk of Immune Response: Covalent modification of self-proteins can sometimes lead to the formation of haptens, which may trigger an immune response.

  • Challenges in Dose Titration: The cumulative and permanent nature of inhibition can make it difficult to fine-tune the desired biological response and avoid toxicity.

Q4: How can I experimentally confirm that the effects I am observing are due to irreversible binding?

A4: A washout experiment is the most direct method. This involves treating cells with this compound for a short period, then removing the drug-containing medium, washing the cells, and adding fresh medium. If the biological effect (e.g., growth inhibition, apoptosis) persists long after the compound has been removed, it strongly suggests an irreversible binding mechanism.[1] Comparing the results of transient exposure to continuous exposure can quantify the degree of irreversibility.[1]

Q5: Are there any reversible analogs or alternative compounds to study the same pathway?

A5: Yes, while this compound itself is considered irreversible, the broader class of SF3b modulators includes compounds with different binding kinetics. The parent natural product, FR901464, was suggested in some biochemical studies to have reversible binding to the SF3b complex.[1] Other classes of SF3b inhibitors, such as Pladienolides, also exist.[1] Researchers can also utilize non-covalent analogs of this compound, where the reactive epoxide has been removed or replaced, as negative controls to distinguish between effects stemming from covalent binding versus non-covalent interactions.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solutions & Experimental Approaches
High cytotoxicity observed at very low concentrations or after short exposure times. Irreversible covalent binding leads to cumulative inhibition. Even a brief exposure can be sufficient to inhibit a significant portion of the target SF3b protein pool permanently.1. Perform a Time-Course Exposure Assay: Treat cells with a fixed concentration of this compound for varying durations (e.g., 2, 4, 8, 24 hours) followed by washout to find the minimum time required for the desired effect.[1]2. Detailed Dose-Response Analysis: Expand the concentration range of your assay to lower (picomolar) concentrations to identify a more precise IC50 value.[1]3. Use a Reversible Analog: If available, compare with an analog lacking the reactive epoxide to determine the contribution of covalent binding to the observed potency.
Difficulty correlating phenotypic outcome with drug concentration. The biological phenotype (e.g., cell death) is a downstream event. Due to irreversible binding, the initial rate of target engagement, rather than the equilibrium concentration, dictates the eventual outcome.1. Measure Target Engagement Directly: Use techniques like Activity-Based Protein Profiling (ABPP) with a clickable this compound analog to directly quantify the percentage of SF3b that is covalently bound at different concentrations and time points.[6]2. Analyze Early Cellular Events: Instead of late-stage apoptosis, measure the inhibition of pre-mRNA splicing directly via RT-PCR or RNA-Seq as a more immediate readout of target engagement.[1]3. Determine Kinetic Parameters: Characterize the inhibitor by its kinetic constants (kinact/KI) rather than a simple IC50, as this provides a more accurate measure of potency for irreversible inhibitors.[7]
Observing unexpected or off-target cellular effects. The electrophilic epoxide group of this compound may be reacting with nucleophiles on other proteins besides SF3b, leading to off-target covalent modifications.1. Chemoproteomic Profiling: Utilize competitive ABPP to identify other cellular proteins that are covalently modified by a tagged this compound analog.[6]2. Structure-Activity Relationship (SAR) Studies: Test analogs of this compound with altered electrophiles. A change in the off-target effect profile while maintaining on-target activity can point to specific structural features responsible for the off-target binding.3. Knockdown/Knockout Validation: Use siRNA or CRISPR to reduce the expression of the primary target (SF3b subunits). If the phenotype persists in the absence of the target, it strongly suggests off-target effects.

Quantitative Data Summary

Table 1: Antiproliferative Activity (IC50) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Adenocarcinoma~2
MCF-7Breast Adenocarcinoma<0.1
HCT-116Colon Cancer~0.61
DU-145Prostate CancerLess sensitive than Pladienolide
MDA-MB-231Breast CancerMore sensitive than Pladienolide
HeLaCervical CancerData not shown, but mentioned
DC-3FDrug-Sensitive~0.003
VCRd-5LMulti-Drug Resistant~0.002
Data compiled from Albert, B.J., et al. (2009). Mol Cancer Ther.[1]

Experimental Protocols & Methodologies

Protocol 1: Washout Assay to Assess Reversibility of Growth Inhibition

This protocol is designed to determine if the growth-inhibitory effects of this compound are permanent after the compound is removed.

  • Cell Plating: Plate cells (e.g., A549) in 96-well plates at a density of 2,000 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound. Add the compound to two sets of plates: 'Continuous Exposure' and 'Transient Exposure'.

  • Incubation (Transient): Incubate the 'Transient Exposure' plates for a short period (e.g., 8 hours).

  • Washout Step: After 8 hours, carefully aspirate the media from the 'Transient Exposure' wells. Wash the cells gently with pre-warmed sterile PBS (Phosphate-Buffered Saline) two times.

  • Add Fresh Media: Add 100 µL of fresh, pre-warmed cell culture medium (without this compound) to the 'Transient Exposure' wells.

  • Continuous Incubation: Return both 'Continuous Exposure' and 'Transient Exposure' plates to the incubator and incubate for a total of 96 hours from the initial compound addition.

  • Cell Viability Assay: At the 96-hour mark, measure cell proliferation in all plates using a standard method, such as an MTS assay.

  • Data Analysis: Plot the dose-response curves for both the 'Continuous' and 'Transient' exposure conditions. If the curves are highly similar, it indicates the compound's effects are largely irreversible within the tested timeframe.[1]

Protocol 2: In Vitro Splicing Assay

This biochemical assay assesses the direct inhibitory effect of this compound on the spliceosome machinery.

  • Prepare Nuclear Extract: Isolate nuclear extracts from a suitable cell line (e.g., HeLa) that are active in splicing.

  • Synthesize Pre-mRNA Substrate: In vitro transcribe a radiolabeled (e.g., 32P-UTP) pre-mRNA substrate containing at least one intron and flanking exons.

  • Splicing Reaction: Set up splicing reactions in tubes containing HeLa nuclear extract, ATP, and buffer.

  • Add Inhibitor: Add varying concentrations of this compound (or DMSO as a control) to the reactions and pre-incubate for a short period.

  • Initiate Splicing: Add the radiolabeled pre-mRNA substrate to each reaction tube to start the splicing process. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • RNA Extraction: Stop the reaction and extract the RNA from each sample.

  • Gel Electrophoresis: Analyze the RNA products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA bands using autoradiography. Inhibition of splicing will be evident by an accumulation of the pre-mRNA substrate and a decrease in the spliced mRNA and lariat intron products.[1]

Visualizations

Meayamycin_Mechanism This compound This compound (with reactive epoxide) Covalent_Bond Irreversible Covalent Bond Formation This compound->Covalent_Bond SF3b SF3b Complex (Spliceosome Component) SF3b->Covalent_Bond Splicing_Inhibition Inhibition of pre-mRNA Splicing Covalent_Bond->Splicing_Inhibition leads to Apoptosis Cell Growth Arrest & Apoptosis Splicing_Inhibition->Apoptosis results in

Caption: Mechanism of this compound's irreversible inhibition of the SF3b complex.

Washout_Workflow cluster_0 Control Group cluster_1 Washout Group c_plate Plate Cells c_add Add this compound c_plate->c_add c_incubate Incubate 96h c_add->c_incubate c_assay Measure Viability c_incubate->c_assay compare Compare Dose-Response Curves c_assay->compare w_plate Plate Cells w_add Add this compound w_plate->w_add w_incubate_short Incubate 8h w_add->w_incubate_short w_wash Wash & Replace Media w_incubate_short->w_wash w_incubate_long Incubate 88h w_wash->w_incubate_long w_assay Measure Viability w_incubate_long->w_assay w_assay->compare

Caption: Experimental workflow for the washout assay to test for irreversibility.

Troubleshooting_Logic start Unexpected Cellular Phenotype Observed q1 Is the phenotype present with a non-covalent analog? start->q1 a1_yes Effect is likely due to non-covalent binding to primary or off-target. q1->a1_yes Yes a1_no Effect is linked to covalent binding. q1->a1_no No q2 Does siRNA knockdown of SF3b abolish the effect? a1_no->q2 a2_yes Phenotype is due to ON-TARGET covalent binding. q2->a2_yes Yes a2_no Phenotype is due to OFF-TARGET covalent binding. q2->a2_no No next_step Proceed with Chemoproteomics (e.g., ABPP) to identify covalent off-targets. a2_no->next_step

Caption: Logic diagram for troubleshooting on-target vs. off-target effects.

References

Technical Support Center: Meayamycin Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Meayamycin analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogues?

This compound and its analogues are potent inhibitors of pre-mRNA splicing. They bind to the SF3b complex, a core component of the spliceosome.[1] This inhibition leads to alterations in the splicing of various genes, a key example being the Mcl-1 gene. This compound B promotes the expression of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, ultimately leading to apoptosis in cancer cells.[2]

Q2: How does the potency of this compound compare to its parent compound, FR901464?

This compound is significantly more potent than FR901464. For instance, it is two orders of magnitude more potent as an antiproliferative agent against human breast cancer MCF-7 cells.[1] This increased potency is attributed in part to its enhanced chemical stability.

Q3: What is the stability of this compound in experimental conditions?

This compound is notably more stable than FR901464. In a phosphate buffer at pH 7.4 and 37°C, the half-life of this compound was found to be 80 hours, compared to 4 hours for FR901464. This enhanced stability allows for more flexibility in experimental design.

Q4: Do this compound analogues exhibit selective toxicity towards cancer cells?

Yes, studies have shown that this compound exhibits specificity for cancer cells over non-tumorigenic cells. For example, it has shown greater activity against human lung cancer cells compared to non-tumorigenic human lung fibroblasts.[1][3]

Q5: Are this compound analogues effective against multidrug-resistant (MDR) cancer cells?

Yes, this compound has demonstrated picomolar growth-inhibitory activity against multidrug-resistant cancer cells, making it a promising candidate for overcoming drug resistance in cancer therapy.[1][3]

Troubleshooting Guides

Cell Viability and Proliferation Assays

Issue: High variability in IC50 values between experiments.

  • Possible Cause 1: Compound Stability and Handling. Although more stable than FR901464, improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.

    • Solution: Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates is a common source of variability.

    • Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.

  • Possible Cause 3: Edge Effects in Microplates. Wells on the perimeter of the plate are more prone to evaporation, leading to altered compound concentrations and cell growth.

    • Solution: Avoid using the outer wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity.

  • Possible Cause 4: Irreversible Binding. Time-dependence studies suggest that this compound may form a covalent bond with its target.[3] Short exposure times may not be sufficient to observe the full effect.

    • Solution: For endpoint assays, ensure a sufficiently long incubation period (e.g., 72 hours) to account for the potential irreversible binding and downstream cellular events.

Issue: No significant dose-response observed.

  • Possible Cause 1: Incorrect Concentration Range. The high potency of this compound analogues means that the effective concentrations are in the picomolar to low nanomolar range.

    • Solution: Start with a wide range of concentrations, from picomolar to micromolar, to identify the active range for your specific cell line. Subsequent experiments can then focus on a narrower range around the estimated IC50.

  • Possible Cause 2: Cell Line Insensitivity. While potent against many cancer cell lines, some may exhibit inherent resistance.

    • Solution: Verify the expression of the SF3b complex in your cell line of interest. Consider using a sensitive positive control cell line (e.g., MCF-7, A549) in parallel.

Pre-mRNA Splicing Assays

Issue: Inefficient or no splicing inhibition observed in in vitro splicing assays.

  • Possible Cause 1: Inactive Nuclear Extract. The quality of the HeLa nuclear extract is critical for in vitro splicing activity.

    • Solution: Use a freshly prepared and highly active nuclear extract. Test the extract with a known splicing substrate and a positive control inhibitor.

  • Possible Cause 2: Suboptimal Reaction Conditions. Factors such as ATP concentration, temperature, and incubation time can affect splicing efficiency.

    • Solution: Optimize the reaction conditions according to established protocols. Ensure all components are properly thawed and mixed.

  • Possible Cause 3: Issues with the pre-mRNA Substrate. The quality and purity of the radiolabeled pre-mRNA substrate are crucial.

    • Solution: Ensure the pre-mRNA is full-length and properly capped. Purify the substrate to remove any contaminants that may inhibit the splicing reaction.

Issue: Difficulty in interpreting splicing patterns in cell-based assays (RT-PCR).

  • Possible Cause 1: Off-target effects on transcription. High concentrations of this compound may lead to a general decrease in transcription, making it difficult to assess specific splicing changes.[3]

    • Solution: Use the lowest effective concentration of this compound that has been shown to modulate splicing of a known target like Mcl-1. Include an intronless gene as a control to assess general transcriptional effects.

  • Possible Cause 2: Delayed Splicing Changes. The downstream effects of splicing inhibition on mRNA levels may take time to become apparent.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing changes in the splicing of your gene of interest.

Data Presentation

Table 1: Comparative Antiproliferative Activity (IC50) of this compound Analogues

CompoundCell LineCancer TypeIC50 (nM)Reference
FR901464MCF-7Breast Adenocarcinoma1.8[4]
FR901464A549Lung Adenocarcinoma1.3[4]
FR901464HCT-116Colon Cancer0.61[4]
This compoundMCF-7Breast Adenocarcinoma<0.1[4]
This compoundA549Lung AdenocarcinomaSub-nanomolar[4]
This compoundDU145Prostate CarcinomaSub-nanomolar[4]
This compound BMCF-7Breast AdenocarcinomaPicomolar[4]
This compound BMDA-MB-231Breast AdenocarcinomaPicomolar[4]
This compound BPC3Prostate CancerPicomolar[4]
This compound BHCT-116Colon CancerPicomolar[4]
This compound BH1299Non-small Cell Lung CancerPicomolar[4]
This compound BA549Lung AdenocarcinomaSub-nanomolar[4]
This compound BDU145Prostate CarcinomaSub-nanomolar[4]
This compound BALL Cell LinesAcute Lymphoblastic Leukemia0.07 - 0.16[2]
This compound BAML Cell LinesAcute Myeloid Leukemia0.07 - 0.16[2]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound analogues in culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:10 serial dilutions down to the picomolar range.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/MTS Reagent Addition:

    • Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT assays, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 4 hours to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Meayamycin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Spliceosome cluster_2 Apoptosis Regulation This compound This compound SF3b Complex SF3b Complex This compound->SF3b Complex Inhibits pre-mRNA pre-mRNA SF3b Complex->pre-mRNA Splicing Mcl-1 pre-mRNA Mcl-1 pre-mRNA SF3b Complex->Mcl-1 pre-mRNA Alters Splicing Mcl-1L (anti-apoptotic) Mcl-1L (anti-apoptotic) Mcl-1 pre-mRNA->Mcl-1L (anti-apoptotic) Normal Splicing Mcl-1S (pro-apoptotic) Mcl-1S (pro-apoptotic) Mcl-1 pre-mRNA->Mcl-1S (pro-apoptotic) Alternative Splicing Apoptosis Apoptosis Mcl-1L (anti-apoptotic)->Apoptosis Inhibits Mcl-1S (pro-apoptotic)->Apoptosis Promotes

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Analogues (Serial Dilutions) incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_reagent Add MTT/MTS Reagent incubate_72h->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance analyze_data Analyze Data & Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound analogues.

Logical_Relationship_Signaling_Pathways This compound This compound Spliceosome (SF3b) Spliceosome (SF3b) This compound->Spliceosome (SF3b) Inhibits Altered Splicing Altered Splicing Spliceosome (SF3b)->Altered Splicing Leads to PI3K/Akt Pathway PI3K/Akt Pathway Altered Splicing->PI3K/Akt Pathway May Inhibit Hippo Pathway Hippo Pathway Altered Splicing->Hippo Pathway May Activate Apoptosis Apoptosis Altered Splicing->Apoptosis Induces (via Mcl-1s) PI3K/Akt Pathway->Hippo Pathway Inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Promotes YAP/TAZ YAP/TAZ Hippo Pathway->YAP/TAZ Inhibits PTEN PTEN YAP/TAZ->PTEN Suppresses YAP/TAZ->Cell Proliferation & Survival Promotes PTEN->PI3K/Akt Pathway Inhibits

Caption: Potential interplay of this compound with key signaling pathways.

References

troubleshooting variability in Meayamycin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meayamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of experimental results obtained using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent analogue of the natural product FR901464.[1][2][3] It functions as a pre-mRNA splicing inhibitor by binding to the SF3b complex, a key component of the spliceosome.[1][3] This inhibition of splicing leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, treatment with this compound B, a potent analog, can lead to a decrease in the anti-apoptotic Mcl-1L protein and an increase in the pro-apoptotic Mcl-1S protein, ultimately promoting cell death.[4]

Q2: How should this compound be stored and handled?

A2: this compound is typically supplied as a solid powder and should be stored at -20°C for long-term stability (up to 12 months).[3] For short-term storage, 4°C is suitable for up to 6 months.[3] When preparing stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3][5] These stock solutions should be stored at -20°C or -80°C.[3][5] Before use in cell culture experiments, the stock solution should be thawed at room temperature and diluted to the desired concentration in the appropriate cell culture medium.[5]

Q3: How stable is this compound in different experimental conditions?

A3: this compound is significantly more stable than its parent compound, FR901464.[5] In RPMI culture medium containing 10% FBS, this compound has a half-life of approximately 37 hours at 37°C.[5] Its stability is also pH-dependent, with longer half-lives observed at lower pH values.[5] In DMSO, this compound is very stable and can be stored at room temperature for weeks without significant decomposition.[5]

Troubleshooting Guide

Variability in experimental results can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Inconsistent GI50 (Growth Inhibition 50) Values

Inconsistent GI50 values across experiments are a common challenge. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment.Although relatively stable, prolonged storage of diluted solutions in culture media can lead to degradation.[5]
Cell Line Variability Ensure consistent cell passage number and confluency at the time of treatment. Perform regular cell line authentication.Cell sensitivity to drugs can change with passage number and culture conditions.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.Small variations in compound concentration can lead to significant differences in GI50 values, especially for potent compounds like this compound.
Assay-Specific Issues Optimize cell seeding density and incubation times. Ensure the chosen viability assay is appropriate for the cell line and mechanism of action.Over-confluent or sparsely seeded cells can respond differently to treatment. Some viability assays may be affected by the compound itself.
Issue 2: Lower than Expected Potency

If this compound appears less potent than reported in the literature, consider the following factors.

Potential Cause Troubleshooting Step Rationale
Serum Protein Binding Test a range of serum concentrations in your culture medium.This compound can be hydrolyzed by esterases present in serum, which may reduce its effective concentration.[6]
Cell Line Resistance Use a known sensitive cell line (e.g., MCF-7) as a positive control.[5] Consider the expression of drug efflux pumps like P-glycoprotein in your cell line.This compound has shown efficacy against multidrug-resistant (MDR) cell lines, but high levels of efflux pump expression could still impact its activity.[2][5]
Incorrect Compound Handling Verify the concentration of your stock solution. Ensure proper storage conditions have been maintained.Improper storage or inaccurate stock concentration will directly affect the final experimental concentrations.
Issue 3: Unexpected Off-Target Effects or Cellular Stress Responses

Observing cellular responses not directly attributable to splicing inhibition may require further investigation.

Potential Cause Troubleshooting Step Rationale
DMSO Toxicity Ensure the final DMSO concentration in your experiments is consistent across all conditions and below a toxic threshold (typically <0.5%).High concentrations of DMSO can induce cellular stress and confound experimental results.
Activation of Other Pathways Investigate downstream signaling pathways that may be indirectly affected by splicing modulation.While the primary target is the spliceosome, the resulting changes in protein expression can trigger various cellular responses. This compound has been shown to induce p53, though this is not the primary mechanism of its antiproliferative activity.[5]

Data Summary Tables

Table 1: Stability of this compound in Different Conditions

Condition Half-life (t1/2) Reference
pH 7.4 Phosphate Buffer (37°C)80 hours[5]
RPMI + 10% FBS (37°C)37 hours[5]
Mouse Serum (37°C)2 hours[6]
Human Serum (37°C)9 hours[6]

Table 2: GI50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type GI50 (nM) Reference
MCF-7Breast Cancer0.01[7]
A549Lung Cancer~2[5]
HCT116Colon Cancer~1[5]
DU-145Prostate CancerLess sensitive[8]
MDA-MB-231Breast CancerMore sensitive than to pladienolide[8]

Note: GI50 values can vary between studies and experimental conditions.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the pre-mRNA splicing process.

Meayamycin_Pathway This compound Mechanism of Action This compound This compound SF3b SF3b Complex (Spliceosome Component) This compound->SF3b binds to & inhibits pre_mRNA pre-mRNA SF3b->pre_mRNA normally splices Apoptosis Apoptosis / Cell Cycle Arrest SF3b->Apoptosis Inhibition leads to mRNA Mature mRNA pre_mRNA->mRNA Splicing Protein Protein Synthesis mRNA->Protein Cell_Function Normal Cell Function Protein->Cell_Function

Caption: this compound inhibits the SF3b complex, leading to splicing inhibition and apoptosis.

Troubleshooting Workflow for Inconsistent GI50 Values

A logical approach to diagnosing the root cause of variability in GI50 measurements.

Troubleshooting_Workflow Troubleshooting Inconsistent GI50 Values Start Start: Inconsistent GI50 Check_Reagents Check Reagents: - Fresh this compound dilutions? - Media/serum lot consistent? Start->Check_Reagents Check_Cells Check Cell Culture: - Consistent passage number? - Cell confluency optimal? Check_Reagents->Check_Cells Reagents OK Further_Investigation Further Investigation: - Cell line authentication - Test different viability assay Check_Reagents->Further_Investigation Issue Found Check_Assay Check Assay Protocol: - Pipettes calibrated? - Consistent incubation times? Check_Cells->Check_Assay Cells OK Check_Cells->Further_Investigation Issue Found Problem_Solved Problem Solved Check_Assay->Problem_Solved Assay OK Check_Assay->Further_Investigation Issue Found Further_Investigation->Problem_Solved

Caption: A stepwise guide to troubleshooting inconsistent GI50 results.

General Experimental Workflow for a Growth Inhibition Assay

This diagram outlines the key steps in performing a cell viability experiment with this compound.

GI_Assay_Workflow Growth Inhibition Assay Workflow Start Start Seed_Cells Seed cells in microplate Start->Seed_Cells Incubate1 Incubate (e.g., 24h) for cell attachment Seed_Cells->Incubate1 Prepare_Dilutions Prepare serial dilutions of this compound Incubate1->Prepare_Dilutions Treat_Cells Treat cells with this compound dilutions Prepare_Dilutions->Treat_Cells Incubate2 Incubate for exposure period (e.g., 72-96h) Treat_Cells->Incubate2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate2->Add_Reagent Measure_Signal Measure signal (absorbance/luminescence) Add_Reagent->Measure_Signal Analyze_Data Analyze data and calculate GI50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing cell viability after this compound treatment.

Detailed Experimental Protocol: Growth Inhibition Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration for the highest dose might be 20 nM, with 8-10 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 96 hours) at 37°C with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Measure the appropriate signal (e.g., absorbance or luminescence). Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the GI50 value. For robust results, each concentration should be tested in triplicate or quadruplicate, and the experiment should be repeated at least three times.[5]

Detailed Experimental Protocol: Pre-mRNA Splicing Assay (Conceptual)

This protocol is based on the described effects of this compound on pre-mRNA splicing.[5][8]

  • Cell Treatment: Treat cells (e.g., HEK-293) with this compound at various concentrations (e.g., 0-100 nM) for a defined period (e.g., 4-8 hours). Include a vehicle control (DMSO).

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method like TRIzol reagent or a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • PCR Amplification: Perform PCR using primers that flank an intron of a gene of interest. This will allow for the amplification of both spliced (mRNA) and unspliced (pre-mRNA) transcripts.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced pre-mRNA will appear as a larger band compared to the spliced mRNA.

  • Analysis: Quantify the band intensities to determine the ratio of unspliced to spliced transcripts. An increase in the unspliced transcript in this compound-treated samples indicates inhibition of splicing.

References

addressing Meayamycin decomposition in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the decomposition of Meayamycin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound's stability in aqueous solutions is significantly influenced by pH and temperature. In pH 7.4 phosphate buffer at 37°C, its half-life is approximately 80 hours.[1] It exhibits greater stability at slightly lower pH values, with progressively longer half-lives at pH 7 and 6.[1]

Q2: What is the stability of this compound in cell culture media?

A2: In RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, this compound has a half-life of about 37 hours.[1] This is notably more stable than its parent compound, FR901464, which has a half-life of only 45 minutes under similar conditions.[1]

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, this compound is highly stable when dissolved in Dimethyl Sulfoxide (DMSO). A DMSO solution of this compound showed no evidence of decomposition after being kept at 24°C for 4 weeks.[1] For aqueous solutions, it is recommended to prepare them fresh and use them promptly, or store them at low temperatures and a slightly acidic to neutral pH to maximize stability.

Q4: What are the primary factors that can cause this compound to degrade?

A4: The primary factors affecting this compound's stability in aqueous solutions are pH and temperature. Higher pH (alkaline conditions) and elevated temperatures accelerate its decomposition. Other general factors that can affect the stability of chemical compounds include exposure to light, oxygen, and enzymatic degradation in biological matrices.[2]

Q5: How can I monitor the decomposition of this compound in my experiments?

A5: The decomposition of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[1] A reverse-phase C18 column with a methanol/water gradient containing formic acid can be used for separation, with detection at 232 nm.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in cell-based assays. Decomposition of this compound in the culture medium.Prepare fresh this compound solutions for each experiment. Consider the 37-hour half-life in RPMI + 10% FBS and adjust dosing or experiment duration accordingly.[1]
Inconsistent results between experimental replicates. Variable degradation of this compound due to differences in solution preparation or incubation times.Standardize the protocol for preparing and handling this compound solutions. Ensure consistent timing between solution preparation and application.
Precipitate formation in aqueous solutions. Poor solubility or degradation product precipitation.Ensure the final concentration of DMSO or other organic solvents is compatible with your experimental system. If precipitation occurs upon dilution in aqueous buffer, consider preparing a more dilute stock solution or using a different buffer system.
Unexpected peaks in HPLC analysis. This compound degradation products.Compare the chromatogram of the aged solution to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the this compound peak indicates decomposition.

Quantitative Data Summary

Table 1: Half-life of this compound under Various Conditions

Condition Temperature (°C) Half-life (t½) Reference
pH 7.4 Phosphate Buffer3780 hours[1]
pH 7.0 Phosphate Buffer37Longer than 80 hours[1]
pH 6.0 Phosphate Buffer37Longer than at pH 7.0[1]
pH 5.0 Phosphate Buffer37Similar to pH 7.0[1]
RPMI 1640 + 10% FBS3737 hours[1]
DMSO24> 4 weeks (no decomposition observed)[1]

Table 2: Pseudo-First Order Rate Constants for this compound Decomposition

Condition Rate Constant (k, s⁻¹) Reference
pH 5.0 Buffer1.1 x 10⁻⁶[1]
pH 6.0 Buffer0.44 x 10⁻⁶[1]
pH 7.0 Buffer1.0 x 10⁻⁶[1]
pH 7.4 Buffer1.8 x 10⁻⁶[1]
Culture Media (RPMI + 10% FBS)5.2 x 10⁻⁶[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffer

  • Preparation of Buffer Solution: Prepare a phosphate buffer at the desired pH (e.g., 5.0, 6.0, 7.0, or 7.4).

  • Reaction Setup: In a 15 mL tube, add 10 mL of the phosphate buffer. Add an internal standard (e.g., 10 mM Benzoic Acid in DMSO, 20 µL) and DMSO (70 µL). Warm the mixture to 37°C.

  • Initiation of Decomposition: Add this compound (10 mM in DMSO, 10 µL) to the pre-warmed buffer to a final concentration of 10 µM.

  • Incubation: Seal the tube, vortex for 15 seconds, and place it in a 37°C incubator.

  • Sampling and Analysis: At specified time points, withdraw aliquots of the reaction mixture for HPLC analysis.

  • Data Normalization: Normalize the data by dividing the ratio of the this compound peak area to the internal standard peak area at each time point by the corresponding ratio at the initial time point (t=0).

  • Data Analysis: Plot the normalized concentration of this compound versus time. Calculate the half-life using a one-phase exponential decay model.[1]

Protocol 2: Determination of this compound Stability in Cell Culture Medium

  • Preparation of Medium: Prepare RPMI 1640 medium supplemented with 10% FBS.

  • Reaction Setup: In a sterile vial, add 1 mL of the cell culture medium. Add an internal standard (e.g., 10 mM Rhodamine in DMSO, 1 µL) and DMSO (7 µL). Warm the mixture to 37°C.

  • Initiation of Decomposition: Add this compound (10 mM in DMSO, 1 µL) to the pre-warmed medium.

  • Incubation: Seal the vial, vortex for 15 seconds, and place it in a 37°C incubator.

  • Sampling and Analysis: At indicated times, withdraw aliquots for HPLC analysis.

  • HPLC Conditions:

    • Column: Varian Pursuit XRs 5 C18, 250 x 10.0 mm.

    • Mobile Phase: Linear gradient from 30% Methanol/Water (containing 0.1% Formic Acid) to 100% Methanol over 30 minutes.

    • Flow Rate: 2.5 mL/min.

    • Detection: this compound at 232 nm, Rhodamine at 550 nm.

    • Retention Times: this compound ≈ 4.3 min, Rhodamine ≈ 18.4 min.[1]

  • Data Normalization and Analysis: Normalize the data by dividing the ratio of the this compound peak area to the internal standard peak area by the initial ratio. Analyze the data using a one-phase exponential decay model to determine the half-life.[1]

Visualizations

Meayamycin_Decomposition_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer or Cell Culture Medium mix Combine Buffer/Medium, Internal Standard, and this compound prep_buffer->mix prep_stock Prepare this compound Stock (DMSO) prep_stock->mix prep_internal_std Prepare Internal Standard Stock (DMSO) prep_internal_std->mix incubate Incubate at 37°C mix->incubate sample Collect Samples at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Processing and Half-life Calculation hplc->data Troubleshooting_Logic start Inconsistent Experimental Results or Loss of Activity check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Stock Solution Storage start->check_storage check_time Assess Time Between Preparation and Use start->check_time standardize_protocol Standardize Handling Procedures check_prep->standardize_protocol Inconsistent? use_fresh Prepare Fresh Solutions for Each Experiment check_storage->use_fresh Improper? minimize_time Minimize Incubation/Handling Time check_time->minimize_time Too long? outcome_good Problem Resolved use_fresh->outcome_good standardize_protocol->outcome_good minimize_time->outcome_good

References

Technical Support Center: Refinement of Meayamycin Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meayamycin in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A: this compound is a potent synthetic analogue of the natural product FR901464.[1][2] Its primary mechanism of action is the inhibition of pre-mRNA splicing, a critical step in gene expression. It achieves this by binding to the SF3b (splicing factor 3b) complex within the spliceosome.[3][4] This disruption can lead to cell death, particularly in cancer cells.[2] A derivative, this compound B, has been shown to modulate the alternative splicing of the Mcl-1 gene to favor the production of a pro-apoptotic protein variant, Mcl-1S.[2][5]

Q2: How stable is this compound in solutions for experimental use? A: this compound is significantly more stable than its parent compound, FR901464.[6] In a DMSO solution stored at ambient temperature (24°C) for four weeks, no significant decomposition was observed.[6] Its stability in aqueous solutions is pH-dependent, with longer half-lives observed at lower pH values (pH 6-7).[6] In cell culture medium (RPMI containing 10% FBS) at 37°C, its half-life is approximately 37 hours, which is about 50 times more stable than FR901464.[6] This stability is a key advantage for designing and interpreting in vitro and in vivo experiments.[6]

Q3: What are the main challenges in delivering this compound in animal models? A: While specific in vivo delivery data for this compound is limited, challenges can be anticipated based on its structure as a complex small molecule and general principles of drug delivery for anti-cancer agents. Key challenges include:

  • Solubility: Like many complex natural product analogues, this compound may have poor aqueous solubility, making formulation for intravenous or other parenteral routes difficult.[7]

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models is not well-documented.[4] Rapid clearance would necessitate specific dosing strategies to maintain therapeutic concentrations.[8]

  • Toxicity: Determining the maximum tolerated dose (MTD) is crucial to avoid systemic toxicity that could confound efficacy results.[9] While it shows selectivity for cancer cells in vitro, in vivo toxicity needs careful evaluation.[1][6]

  • Tumor Penetration: Effectively delivering the compound to solid tumors is a common barrier for anti-cancer drugs, involving overcoming high interstitial fluid pressure and navigating the tumor microenvironment.[10][11]

Q4: How should I determine a starting dose for my animal study? A: Since established in vivo dosing for this compound is not readily available in published literature, a systematic approach is required.

  • Literature Review: Search for in vivo studies on similar spliceosome inhibitors or complex macrolides to find analogous dosing information.

  • In Vitro Data: Use the picomolar antiproliferative activity (e.g., GI50 values) from cell-based assays as a starting point for calculation, but do not rely on it exclusively.[1][6]

  • Dose-Range Finding (DRF) Study: This is the most critical step. A DRF or Maximum Tolerated Dose (MTD) study is essential to identify a safe and effective dose range.[9][12] This typically involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.[13]

Q5: What are potential formulation strategies for poorly soluble compounds like this compound? A: For compounds with low aqueous solubility, several formulation strategies can be explored to enable in vivo administration:

  • Co-solvent systems: A mixture of a biocompatible organic solvent (e.g., DMSO, ethanol, PEG 300) and an aqueous vehicle (e.g., saline, PBS) can be used.[7]

  • Surfactant-based formulations: Surfactants like Tween 80 or Cremophor EL can form micelles to encapsulate and solubilize the compound in an aqueous medium.[7]

  • Nanoparticle encapsulation: Formulating this compound within lipid-based (liposomes) or polymer-based (e.g., PLGA) nanoparticles can improve solubility, stability, and tumor targeting.[14][15]

  • Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[7]

The choice of formulation will depend on the specific physicochemical properties of this compound, the intended route of administration, and the animal model.[7]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Precipitation of this compound upon injection (e.g., in the syringe or at the injection site) The formulation is unstable upon dilution in the bloodstream or interstitial fluid; the concentration of the drug is too high for the chosen vehicle.[7]- Decrease the concentration of this compound in the formulation.- Increase the percentage of the co-solvent or surfactant in the vehicle, ensuring the vehicle itself is non-toxic.- Slow the rate of intravenous injection to allow for more rapid systemic dilution.- Consider alternative administration routes like intraperitoneal (IP) if suitable for the study.[8]
High toxicity or animal mortality at the intended therapeutic dose The administered dose exceeds the Maximum Tolerated Dose (MTD); the formulation vehicle itself is causing toxicity.- Conduct a thorough dose-range finding study to establish the MTD.[9]- Administer a vehicle-only control group to rule out vehicle toxicity.- Reduce the dose and/or the frequency of administration.- Monitor animals closely for clinical signs of toxicity (e.g., >15-20% body weight loss, changes in posture, activity).[12]
Lack of or high variability in anti-tumor response - Poor bioavailability due to inadequate formulation.- Rapid metabolism or clearance of the compound.[8]- Inconsistent drug administration technique (e.g., improper oral gavage).- Inherent biological variability in the tumor model.- Perform a pilot pharmacokinetic (PK) study to measure drug concentration in plasma and tumor tissue over time.- Optimize the formulation to improve solubility and stability.[7]- Adjust the dosing regimen (e.g., from once-daily to twice-daily) based on PK data.[8]- Ensure all personnel are thoroughly trained in the administration technique.
Compound appears degraded in the formulation before use This compound, while relatively stable, could be sensitive to certain pH conditions, light, or components of the formulation vehicle over time.[6]- Prepare formulations fresh before each use and protect from light.- Verify the stability of this compound in the chosen vehicle over the intended storage period using HPLC analysis.[6]- Store stock solutions in DMSO at -20°C as described in in vitro protocols.[6]

Data Presentation

Table 1: Stability of this compound in Different Media Summary of stability data from published literature.[6]

Medium Temperature (°C) pH Half-life (t½)
Phosphate Buffer377.480 hours
RPMI + 10% FBS37~7.437 hours
DMSO24N/ANo decomposition observed after 4 weeks

Table 2: Template for Maximum Tolerated Dose (MTD) Study Results Use this template to record observations from a dose-range finding study.

Dose Group (mg/kg) No. of Animals Mean Body Weight Change (%) - Day 7 Clinical Signs of Toxicity Observed Mortality
Vehicle Control5
Dose 15
Dose 25
Dose 35
Dose 45

Experimental Protocols

Protocol 1: Solubility Screening of this compound

  • Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to guide formulation development.

  • Materials:

    • This compound powder

    • Selection of vehicles:

      • Co-solvents: DMSO, Ethanol, PEG 300, Propylene Glycol

      • Surfactants: Tween 80, Cremophor EL

      • Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)

    • Vials, vortex mixer, rotator, centrifuge, analytical balance

    • HPLC for concentration analysis

  • Methodology:

    • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a sealed vial.

    • Vortex each vial vigorously for 2 minutes.

    • Place vials on a rotator at room temperature for 24-48 hours to reach equilibrium.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet undissolved compound.

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of dissolved this compound using a validated HPLC method.[6]

    • Calculate the solubility in each vehicle (e.g., in mg/mL).

Protocol 2: General Procedure for an In Vivo Efficacy Study in a Xenograft Model

  • Objective: To evaluate the anti-tumor activity of a this compound formulation in an established tumor xenograft model. This protocol assumes an MTD has already been determined.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or NSG)

    • Cancer cell line for implantation

    • Optimized this compound formulation

    • Vehicle control

    • Calipers for tumor measurement, animal scale

  • Methodology:

    • Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.

    • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., n=8-10 per group).

      • Group 1: Vehicle Control

      • Group 2: this compound at Dose X (e.g., MTD or a fraction thereof)

      • (Optional) Group 3: Positive Control (standard-of-care chemotherapy)

    • Dosing: Administer the this compound formulation and controls according to the determined schedule (e.g., daily, twice daily) and route (e.g., IV, IP, PO).

    • Monitoring:

      • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

      • Measure animal body weight 2-3 times per week as an indicator of toxicity.

      • Monitor for any other clinical signs of distress.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

    • Data Analysis: Plot mean tumor volume and mean body weight over time for each group. Analyze for statistical significance.

Mandatory Visualizations

Meayamycin_Pathway cluster_nucleus Cell Nucleus pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome Splicing Process mRNA Mature mRNA Spliceosome->mRNA Generates Dysfunctional_Protein Aberrantly Spliced or Unspliced mRNA (Leads to Dysfunctional Protein) Spliceosome->Dysfunctional_Protein SF3b SF3b Complex SF3b->Spliceosome Component of This compound This compound This compound->SF3b Binds to & Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Dysfunctional_Protein->Apoptosis

Caption: Simplified pathway of this compound's mechanism of action.

Meayamycin_Workflow A 1. Solubility Screening (Test various vehicles) B 2. Formulation Development (Select optimal vehicle, e.g., co-solvent) A->B C 3. Pilot PK Study (Optional but Recommended) (Single dose in small animal group) B->C Inform Dosing D 4. Dose-Range Finding / MTD Study (Establish safe dose range) B->D If PK study is skipped C->D Inform Dose Selection E 5. In Vivo Efficacy Study (Xenograft or other tumor model) D->E Use MTD/sub-MTD F Refine Formulation or Dosing Schedule E->F Poor Efficacy or High Toxicity G Data Analysis & Interpretation E->G F->B F->D

Caption: Recommended workflow for developing an in vivo delivery strategy.

References

Validation & Comparative

Meayamycin Eclipses FR901464 in Potency as a Spliceosome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Meayamycin, a synthetic analogue of the natural product FR901464, demonstrates significantly enhanced potency as an anticancer agent, exhibiting picomolar activity against a range of cancer cell lines, including multidrug-resistant variants. This heightened efficacy, reported to be up to two orders of magnitude greater than its predecessor, positions this compound as a promising lead compound in the development of novel cancer therapeutics targeting the spliceosome.

Both this compound and FR901464 exert their cytotoxic effects by inhibiting the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[1][2] Their specific target is the splicing factor 3b (SF3b) complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP).[3][4][5] By binding to the SF3b complex, these compounds stall the splicing process, leading to an accumulation of unspliced pre-mRNA, which in turn triggers cell cycle arrest and apoptosis (programmed cell death).[1][6]

Quantitative Comparison of Potency

The superior potency of this compound over FR901464 is evident from the significantly lower concentrations required to achieve a 50% reduction in cell growth (GI50 or IC50 values). Experimental data from various studies are summarized in the table below.

CompoundCell LineAssay TypePotencyReference
This compound MCF-7 (Breast Cancer)GI50Low picomolar[3]
MDA-MB-231 (Breast Cancer)GI50Low picomolar[3]
HCT-116 (Colon Cancer)GI50Picomolar[3]
PC-3 (Prostate Cancer)GI50Picomolar[3]
FR901464 MCF-7 (Breast Cancer)IC501.8 nM[3]
A549 (Lung Cancer)IC501.3 nM[3]
HCT116 (Colon Cancer)IC500.61 nM[3]
SW480 (Colon Cancer)IC501.0 nM[3]
P388 (Murine Leukemia)IC503.3 nM[3]
Various Cancer Cell LinesIC50< 1 ng/ml (0.18 to 0.71 ng/ml)[7]

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are common measures of drug potency.

The enhanced potency of this compound is attributed in part to its improved chemical stability compared to FR901464.[3] Studies have shown that this compound has a significantly longer half-life in cell culture media, allowing for a more sustained inhibitory effect.[3]

Mechanism of Action: Targeting the Spliceosome

The signaling pathway initiated by both this compound and FR901464 converges on the inhibition of the spliceosome, a fundamental process in gene expression. The diagram below illustrates this mechanism.

Spliceosome_Inhibition cluster_drug Drug cluster_spliceosome Spliceosome This compound This compound SF3b SF3b Complex This compound->SF3b Inhibits FR901464 FR901464 FR901464->SF3b Inhibits U2_snRNP U2 snRNP SF3b->U2_snRNP Component of pre_mRNA pre-mRNA SF3b->pre_mRNA Inhibition of binding U2_snRNP->pre_mRNA Binds to spliced_mRNA Spliced mRNA pre_mRNA->spliced_mRNA Splicing cell_cycle_arrest Cell Cycle Arrest (G1 and G2/M) pre_mRNA->cell_cycle_arrest Accumulation of unspliced pre-mRNA leads to protein Protein Synthesis spliced_mRNA->protein apoptosis Apoptosis cell_cycle_arrest->apoptosis Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Compounds seed_cells->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 48-96 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt measure_absorbance Solubilize Formazan & Measure Absorbance add_mtt->measure_absorbance analyze_data Analyze Data & Determine IC50/GI50 measure_absorbance->analyze_data end End analyze_data->end

References

A Comparative Analysis of Meayamycin's Specificity for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high specificity for malignant cells remains a cornerstone of oncological research. An ideal therapeutic agent should exhibit potent cytotoxicity against cancer cells while sparing healthy, non-cancerous cells, thereby minimizing off-target effects and improving patient outcomes. Meayamycin, a potent analogue of the natural product FR901464, has emerged as a promising candidate, demonstrating remarkable antiproliferative activity at picomolar concentrations.[1][2][3] This guide provides an objective comparison of this compound's performance against alternative compounds, supported by experimental data, to validate its specificity for cancer cells.

Mechanism of Action: A Targeted Approach

This compound's primary mechanism of action is the inhibition of the pre-mRNA splicing process, a critical step in gene expression. It achieves this by targeting the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2][4] By binding to SF3b, this compound stalls the splicing machinery, leading to an accumulation of unspliced pre-mRNAs and subsequent cell death. In some cancer cells, this inhibition can specifically shift the alternative splicing of key apoptosis regulators like Mcl-1, promoting the expression of its pro-apoptotic isoform (Mcl-1S) and sensitizing cells to death.[4] This targeted interference with a fundamental cellular process that is often dysregulated in cancer contributes to its potent antitumor effect.

cluster_cell Cancer Cell This compound This compound SF3b SF3b Complex (Spliceosome) This compound->SF3b Binds to & Inhibits pre_mRNA pre-mRNA SF3b->pre_mRNA Splicing Blocked mRNA Mature mRNA pre_mRNA->mRNA Splicing Protein Protein Synthesis mRNA->Protein Death Cell Death Protein->Death Dysfunctional Proteins

Caption: this compound's mechanism of action via SF3b inhibition.

Comparative Cytotoxicity: Cancer vs. Normal Cells

A key indicator of a drug's cancer specificity is its differential cytotoxicity. Studies consistently show that this compound is significantly more potent against cancer cells than non-tumorigenic cells. High-content cellular profiling has demonstrated a more pronounced cell loss in A549 human lung cancer cells compared to IMR-90 non-tumorigenic human lung fibroblasts following treatment.[1]

For comparison, we include data on its parent compound, FR901464, and Rapamycin, an mTOR inhibitor with a different mechanism of action. While FR901464 also shows some specificity (e.g., a ~5.5-fold lower IC50 in A549 cells vs. mouse bone marrow cells), this compound exhibits potency at much lower concentrations.[1] Rapamycin's effects can vary, with some studies showing sensitivity in both normal and cancer cells, though cancer-specific synergistic effects are observed when combined with other agents.[5]

Table 1: Comparative Growth Inhibitory Concentrations (IC50/GI50)

CompoundCell LineCell TypeIC50 / GI50 (nM)Source
This compound A549Human Lung Cancer>10 (Less Sensitive)[1]
IMR-90Human Lung Fibroblast (Normal)Less cell loss than A549[1]
MCF-7Human Breast CancerLow Picomolar[1]
HCT-116Human Colon CancerPicomolar[1]
Various ALL/AMLHuman Leukemia0.07 - 0.16[4]
FR901464 A549Human Lung Cancer1.3[1]
MCF-7Human Breast Cancer1.8[1]
HCT116Human Colon Cancer0.61[1]
Mouse Bone MarrowNormal9.9[1]
Rapamycin HCT-116Human Colon Cancer1.38[5]
Hs-27Human Fibroblast (Normal)0.37[5]
KG1Human Leukemia20[6]

Note: Direct comparison of absolute IC50 values across different studies and assays should be done with caution. The key takeaway is the differential effect between cancerous and normal cell lines.

Performance Against Multi-Drug Resistant (MDR) Cells

A significant challenge in chemotherapy is the development of drug resistance. This compound has shown the ability to retain its potent, picomolar growth inhibitory activity against multi-drug resistant cancer cells.[1][2][3] This suggests that its unique mechanism of targeting the spliceosome may circumvent common resistance pathways, making it a valuable candidate for treating refractory cancers.

Experimental Protocols

The validation of this compound's specificity relies on robust and reproducible experimental methodologies. Below are summaries of key protocols used in the cited research.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effect of a compound on cell survival and growth.

  • Objective: To quantify the number of viable cells after treatment with this compound or comparator drugs.

  • Cell Lines:

    • Cancer: A549 (lung), HCT-116 (colon), MCF-7 (breast), various leukemia lines (ALL, AML).[1][4]

    • Non-Cancerous: IMR-90 (human lung fibroblasts), Hs-27 (human fibroblasts).[1][5]

  • Methodology (MTT Assay Example):

    • Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.[7]

    • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound). Include untreated wells as a control.

    • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[4][8]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.[8]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Normalize the absorbance readings of treated cells to the untreated control cells (set at 100% viability) to determine the percentage of viable cells and calculate the IC50/GI50 value.

start Seed Cancer & Normal Cells in 96-well Plates treat Add Serial Dilutions of this compound start->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT, Resazurin) incubate->assay read Read Absorbance (Microplate Reader) assay->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: General workflow for a cell viability/cytotoxicity assay.

Pre-mRNA Splicing Inhibition Assay
  • Objective: To confirm that this compound inhibits the splicing of pre-mRNA in a cellular context.

  • Cell Line: HEK-293 cells are commonly used for these mechanistic studies.[1][3]

  • Methodology (RT-PCR Analysis):

    • Treatment: Treat HEK-293 cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

    • RNA Extraction: Isolate total RNA from the treated and untreated cells.

    • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Polymerase Chain Reaction (PCR): Use primers that flank an intron of a specific gene to amplify the cDNA.

    • Analysis: Analyze the PCR products using gel electrophoresis. In untreated cells, a band corresponding to the spliced mRNA (shorter product) will be prominent. In this compound-treated cells, a band corresponding to the unspliced pre-mRNA (longer product containing the intron) will appear or increase in intensity, indicating splicing inhibition.[3]

Conclusion

The available experimental data strongly supports the specificity of this compound for cancer cells over non-cancerous cells. Its high potency, demonstrated by picomolar inhibitory concentrations, and its distinct mechanism of action targeting the spliceosome, differentiate it from many conventional chemotherapeutics. Furthermore, its efficacy against multi-drug resistant cell lines highlights its potential to overcome significant clinical hurdles. The clear differential between its cytotoxic effects on malignant versus normal cells positions this compound as a highly promising lead compound for the development of targeted cancer therapies.

References

Meayamycin: A Potent Splicing Inhibitor with Picomolar Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Meayamycin's Efficacy Across In Vitro and In Vivo Cancer Models

This compound, a synthetic analog of the natural product FR901464, has emerged as a highly potent anti-cancer agent, demonstrating remarkable efficacy at picomolar concentrations in a variety of cancer cell lines.[1][2] Its unique mechanism of action, targeting the spliceosome, sets it apart from many conventional chemotherapeutics and presents a promising avenue for overcoming multidrug resistance. This guide provides a comprehensive comparison of this compound's anti-cancer effects, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Potency Across Diverse Cancer Cell Lines

This compound exhibits broad-spectrum anti-proliferative activity against a panel of human cancer cell lines, with 50% growth inhibitory concentrations (GI50) in the low picomolar range. Its efficacy extends to both estrogen receptor-positive and -negative breast cancers, as well as colon, lung, and prostate cancer cell lines. Notably, this compound retains its potent activity against multidrug-resistant (MDR) cells, a significant advantage over many existing cancer drugs.[2]

Cell LineCancer Typep53 StatusGI50 (pM)
MCF-7Breast (ER+)Wild Type1.8 ± 0.4
MDA-MB-231Breast (ER-)Mutant3.1 ± 0.8
HCT-116ColonWild Type5.2 ± 1.1
HCT-116 p53-/-ColonNull4.8 ± 0.9
H1299Lung (NSCLC)Null15 ± 3
A549Lung (NSCLC)Wild Type28 ± 5
PC-3ProstateNull8.9 ± 1.5
DU-145ProstateMutant45 ± 7

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. Data represents the mean GI50 values from at least three independent experiments.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its anti-cancer effects by inhibiting pre-mRNA splicing, a critical step in gene expression. It specifically targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1] This inhibition disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNAs and subsequent downstream effects that trigger cancer cell death.

One of the key downstream effects of this compound's splicing inhibition is the modulation of the anti-apoptotic protein Mcl-1. This compound alters the alternative splicing of the MCL1 pre-mRNA, promoting the production of the pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L). This shift in the Mcl-1L/Mcl-1S ratio is a crucial factor in inducing apoptosis in cancer cells.

Meayamycin_Mechanism_of_Action This compound This compound SF3b SF3b Complex (Spliceosome) This compound->SF3b Inhibits pre_mRNA pre-mRNA SF3b->pre_mRNA Splicing Mcl1_pre_mRNA MCL1 pre-mRNA SF3b->Mcl1_pre_mRNA Alternative Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Synthesis mRNA->Protein Cell_Cycle_Arrest Cell Cycle Arrest Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Protein->Apoptosis Mcl1L_mRNA Mcl-1L mRNA (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1L_mRNA Mcl1S_mRNA Mcl-1S mRNA (Pro-apoptotic) Mcl1_pre_mRNA->Mcl1S_mRNA Mcl1L_Protein Mcl-1L Protein Mcl1L_mRNA->Mcl1L_Protein Mcl1S_Protein Mcl-1S Protein Mcl1S_mRNA->Mcl1S_Protein Mcl1L_Protein->Apoptosis Inhibits Mcl1S_Protein->Apoptosis Promotes

Figure 1: this compound's Mechanism of Action. this compound inhibits the SF3b complex, leading to altered pre-mRNA splicing and a shift in Mcl-1 alternative splicing, ultimately promoting apoptosis.

In Vivo Anti-Cancer Effects

While in vitro studies have demonstrated the potent anti-cancer activity of this compound, publicly available in vivo efficacy data is limited. Studies on analogues of FR901464 have shown some anti-tumor activity in xenograft models, however, one report indicated minimal in vivo activity, suggesting the need for further pharmacokinetic and efficacy studies.[3] A water-soluble synthetic derivative, this compound B, has shown promise for development as a novel therapy for Acute Myeloid Leukemia (AML), with plans for future in vivo studies to assess toxicity and efficacy.[4] The lack of extensive in vivo data represents a critical gap in the comprehensive evaluation of this compound's therapeutic potential.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of this compound concentration.

Cell_Proliferation_Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of this compound B->C D Incubate 72h C->D E Add MTS reagent D->E F Incubate 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate GI50 G->H

Figure 2: Workflow for Cell Proliferation Assay. A stepwise representation of the MTS assay to determine the GI50 of this compound.

Pre-mRNA Splicing Assay (In Vitro)

This assay assesses the ability of this compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., AdML)

  • This compound

  • Splicing reaction buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Set up splicing reactions containing HeLa nuclear extract, radiolabeled pre-mRNA, and varying concentrations of this compound or DMSO control.

  • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reactions and isolate the RNA.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualize and quantify the radiolabeled RNA bands using a phosphorimager.

  • Inhibition of splicing is observed as an accumulation of pre-mRNA and a decrease in mRNA and splicing intermediates.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Apoptosis_Assay A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate 15 min D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Figure 3: Workflow for Apoptosis Assay. A flowchart illustrating the steps for quantifying apoptosis using Annexin V and PI staining.

Conclusion and Future Directions

This compound is a remarkably potent anti-cancer agent with a novel mechanism of action that holds significant promise, particularly for treating drug-resistant cancers. Its ability to induce apoptosis through the modulation of Mcl-1 splicing highlights the therapeutic potential of targeting the spliceosome. While in vitro data compellingly supports its efficacy, the current lack of extensive in vivo data underscores the need for further research. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling of this compound and its analogs, such as this compound B, to fully elucidate their clinical potential and pave the way for their translation into novel cancer therapies.

References

Confirming the Covalent Modification of SF3b by Meayamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meayamycin's performance in targeting the SF3b spliceosome complex, with a focus on confirming its covalent modification mechanism. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with other notable SF3b inhibitors.

Introduction to this compound and SF3b Modulation

This compound, a synthetic analog of the natural product FR901464, is a highly potent inhibitor of pre-mRNA splicing.[1][2] Its primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. By binding to SF3b, this compound and other related modulators stall the spliceosome at an early stage, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately apoptosis in cancer cells. This mechanism of action has positioned SF3b inhibitors as a promising class of anti-cancer therapeutics.

A critical aspect of this compound's interaction with SF3b is the formation of a covalent bond, which leads to irreversible inhibition. This guide will delve into the experimental evidence supporting this covalent modification and compare this compound with other well-characterized SF3b inhibitors, including Pladienolide B, E7107, and Spliceostatin A.

Comparative Efficacy of SF3b Inhibitors

The anti-proliferative activity of this compound and its counterparts is typically quantified by their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following tables summarize these values, highlighting the potent, often picomolar to low nanomolar, activity of these compounds.

Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, culture conditions, and assay duration.

Table 1: Anti-proliferative Activity (IC50) of this compound

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer~0.1-1.8
A549Lung Cancer~1.3
HCT116Colon Cancer~0.61
DU-145Prostate CancerData not readily available
MDA-MB-231Breast CancerData not readily available

Data compiled from multiple sources.

Table 2: Comparative Anti-proliferative Activity (IC50) of SF3b Inhibitors

CompoundMCF-7 (nM)A549 (nM)HCT116 (nM)DU-145 (nM)MDA-MB-231 (nM)
This compound ~0.1-1.8 ~1.3 ~0.61 N/A N/A
Pladienolide B~1.0~0.5~0.4~0.6~10
E7107~2.0~1.0~1.0~1.0~20
Spliceostatin A~1.0~0.8~0.5~1.2~5.0

Confirming Covalent Modification of SF3b

Evidence from Structure-Activity Relationships and Irreversibility Studies

Time-dependence studies of this compound's anti-proliferative effects have shown that even transient exposure to the compound can lead to sustained growth inhibition, a hallmark of irreversible binding.[1][2] Furthermore, structure-activity relationship studies have highlighted the critical role of the epoxide functionality in this compound and its parent compound, FR901464. Analogs lacking this reactive group are devoid of both anti-proliferative and splicing inhibitory activity, strongly suggesting that the epoxide acts as an electrophile to form a covalent bond with a nucleophilic residue in the SF3b complex.

Evidence from Analog Studies: Spliceostatin A

Spliceostatin A (SSA), a methylated and more stable derivative of FR901464, is structurally very similar to this compound. Cryo-electron microscopy (cryo-EM) studies of the SF3b complex bound to SSA have provided direct structural evidence of a covalent adduct. These studies revealed that the epoxide of SSA forms a covalent bond with a cysteine residue (Cys26) on PHF5A, a subunit of the SF3b complex. Given the structural and functional similarities, this provides compelling evidence that this compound likely engages in the same covalent modification.

Experimental Protocols

To aid researchers in verifying the covalent modification of SF3b by this compound or other inhibitors, we provide detailed methodologies for key experiments.

Mass Spectrometry for Adduct Confirmation

Objective: To directly detect the formation of a covalent adduct between the inhibitor and the target protein by measuring the mass increase of the protein.

Protocol:

  • Incubation: Incubate purified SF3b complex or a relevant subunit (e.g., recombinant PHF5A) with the inhibitor (e.g., this compound) at a concentration several-fold higher than its IC50 for a sufficient duration to allow for covalent bond formation. Include a vehicle control (e.g., DMSO).

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Intact Protein Analysis (LC-MS):

    • Analyze the protein samples using liquid chromatography-mass spectrometry (LC-MS).

    • Deconvolute the resulting mass spectra to determine the average mass of the protein.

    • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

  • Peptide Mapping (LC-MS/MS):

    • Reduce and alkylate the protein samples, followed by proteolytic digestion (e.g., with trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, specifying the mass of the inhibitor as a potential modification on nucleophilic residues (e.g., cysteine, lysine, histidine). This will identify the specific site of covalent modification.

Washout Assay for Irreversible Inhibition

Objective: To functionally demonstrate irreversible enzyme inhibition by showing that the inhibitory effect persists after the removal of the free inhibitor.

Protocol:

  • Cell Treatment: Treat cancer cells with the inhibitor at a concentration that yields significant growth inhibition for a defined period (e.g., 2-4 hours). Include a vehicle control.

  • Washout: Remove the culture medium containing the inhibitor. Wash the cells multiple times with fresh, inhibitor-free medium to remove all unbound compound.

  • Re-culture: Resuspend the washed cells in fresh, inhibitor-free medium and continue to culture for a period equivalent to the initial treatment or longer.

  • Viability Assay: At the end of the re-culture period, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).

  • Analysis: Compare the viability of the washout group to cells continuously exposed to the inhibitor and the vehicle control. If the inhibitory effect is maintained in the washout group, it indicates irreversible binding.

In Vitro Splicing Assay

Objective: To assess the direct inhibitory effect of the compound on the splicing machinery in a cell-free system.

Protocol:

  • Prepare HeLa Nuclear Extract: Isolate nuclei from HeLa cells and prepare a splicing-competent nuclear extract.

  • In Vitro Transcription: Synthesize a radiolabeled pre-mRNA substrate from a suitable DNA template using in vitro transcription.

  • Splicing Reaction: Set up splicing reactions containing the HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and other necessary co-factors. Add the inhibitor at various concentrations to different reactions. Include a vehicle control.

  • Incubation: Incubate the reactions at 30°C to allow for splicing to occur.

  • RNA Extraction and Analysis: Stop the reactions and extract the RNA. Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.

  • Interpretation: Inhibition of splicing will be evident by a decrease in the formation of spliced mRNA and an accumulation of pre-mRNA and splicing intermediates.

Visualizations

Signaling Pathway of this compound's Action

Meayamycin_Pathway This compound This compound SF3b SF3b Complex (U2 snRNP) This compound->SF3b Covalent Modification Spliceosome Spliceosome Assembly SF3b->Spliceosome blocks assembly Splicing_Inhibition Splicing Inhibition pre_mRNA pre-mRNA pre_mRNA->Spliceosome Unspliced_mRNA Accumulation of Unspliced pre-mRNA Splicing_Inhibition->Unspliced_mRNA Apoptosis Apoptosis Unspliced_mRNA->Apoptosis

Caption: Mechanism of action of this compound, leading to splicing inhibition and apoptosis.

Experimental Workflow for Confirming Covalent Modification

Covalent_Modification_Workflow cluster_MS Mass Spectrometry cluster_Washout Washout Assay Incubation_MS Incubate SF3b with this compound Cleanup_MS Remove Unbound Inhibitor Incubation_MS->Cleanup_MS Intact_MS Intact Protein LC-MS Analysis Cleanup_MS->Intact_MS Peptide_MS Peptide Mapping LC-MS/MS Cleanup_MS->Peptide_MS Adduct_Confirmation Confirm Adduct Mass & Identify Site Intact_MS->Adduct_Confirmation Peptide_MS->Adduct_Confirmation Treatment Treat Cells with This compound Wash Washout Unbound Inhibitor Treatment->Wash Reculture Re-culture in Inhibitor-Free Medium Wash->Reculture Viability Assess Cell Viability Reculture->Viability Irreversible_Confirmation Confirm Irreversible Inhibition Viability->Irreversible_Confirmation

Caption: Workflow for confirming covalent modification of SF3b by this compound.

Comparison of SF3b Inhibitors

SF3b_Inhibitors_Comparison All inhibitors target the SF3b complex, leading to splicing inhibition. cluster_inhibitors SF3b Inhibitors SF3b SF3b Complex This compound This compound Source: Synthetic Class: FR901464 analog SF3b->this compound Pladienolide_B Pladienolide B Source: Natural Product Class: Macrolide SF3b->Pladienolide_B E7107 E7107 Source: Synthetic Class: Pladienolide analog SF3b->E7107 Spliceostatin_A Spliceostatin A Source: Natural Product derivative Class: FR901464 analog SF3b->Spliceostatin_A

Caption: Comparison of different classes of SF3b inhibitors targeting the same complex.

Conclusion

References

Meayamycin vs. Meayamycin B: A Comparative Analysis of Bioactivity for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Meayamycin and its potent analog, this compound B, reveals significant differences in their anti-cancer bioactivity. Both compounds target the spliceosome, a critical cellular machine, but this compound B demonstrates superior potency across a range of cancer cell lines. This guide provides a comprehensive analysis of their bioactivity, supported by experimental data, to inform researchers in oncology and drug development.

This compound and this compound B are synthetic analogs of the natural product FR901464, known for their potent anticancer properties.[1] Their mechanism of action involves the inhibition of the SF3b complex, a core component of the spliceosome responsible for pre-mRNA splicing.[2][3] By disrupting this fundamental process, these compounds induce cell death, making them promising candidates for cancer therapy.

Quantitative Bioactivity Comparison

Experimental data demonstrates that while both this compound and this compound B exhibit picomolar antiproliferative activity, this compound B is consistently more potent. A direct comparison across seven human cancer cell lines showed that this compound B is, on average, 3.1 times more potent than this compound.[1] The 50% growth inhibition (GI50) values for both compounds are summarized in the table below.

Cell LineCancer TypeThis compound GI50 (nM)This compound B GI50 (nM)
MCF-7Breast Cancer0.0310.008
MDA-MB-231Breast Cancer0.0150.006
PC3Prostate Cancer0.0420.012
HCT-116Colon Cancer0.0510.018
H1299Lung Cancer0.0830.031
A549Lung Cancer0.210.065
DU145Prostate Cancer0.180.059

Table 1: Comparative Antiproliferative Activity of this compound and this compound B. Data sourced from Osman, S., et al. (2011).[1]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of this compound and this compound B was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]

  • Cell Plating: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or this compound B and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The GI50 values were calculated from the dose-response curves.

In Vitro Pre-mRNA Splicing Assay

The inhibitory effect of this compound and this compound B on pre-mRNA splicing is evaluated using an in vitro assay with HeLa cell nuclear extracts.[8][9][10][11]

  • Reaction Setup: The splicing reaction mixture contains HeLa nuclear extract, ATP, and a radiolabeled pre-mRNA substrate.

  • Inhibitor Addition: this compound or this compound B is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a specified time to allow for splicing to occur.

  • RNA Extraction and Analysis: The RNA is then extracted and analyzed by denaturing polyacrylamide gel electrophoresis.

  • Visualization: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, mRNA, and splicing intermediates are visualized and quantified to determine the extent of splicing inhibition.

Signaling Pathways and Mechanism of Action

Both this compound and this compound B function by binding to the SF3b subunit of the spliceosome.[2][3] This interaction physically obstructs the splicing process, leading to an accumulation of unspliced pre-mRNA in the nucleus.[12] A critical downstream consequence of this action is the altered splicing of the Mcl-1 gene, an important regulator of apoptosis.[13][14] The inhibition of splicing favors the production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, ultimately triggering programmed cell death.

Recent studies have also revealed that the accumulation of aberrant RNA species due to spliceosome inhibition can activate the innate immune system. Specifically, it can trigger a RIG-I-dependent type I interferon response, suggesting a dual mechanism of anti-cancer activity involving both direct apoptosis induction and immune system engagement.[15]

experimental_workflow Experimental Workflow for Bioactivity Analysis cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay cluster_splicing_assay In Vitro Splicing Assay plate_cells Plate Cancer Cells (96-well plate) add_compounds Add this compound or This compound B plate_cells->add_compounds incubate_cells Incubate (48-72h) add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50 Data Analysis prepare_reaction Prepare Splicing Reaction (HeLa Extract, pre-mRNA) add_inhibitor Add Inhibitor prepare_reaction->add_inhibitor incubate_splicing Incubate (30°C) add_inhibitor->incubate_splicing analyze_rna Analyze RNA (PAGE) incubate_splicing->analyze_rna determine_inhibition Determine Splicing Inhibition analyze_rna->determine_inhibition Data Analysis

Caption: Workflow for assessing the bioactivity of this compound and this compound B.

signaling_pathway Mechanism of Action of this compound and this compound B cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound / this compound B SF3b SF3b Complex (Spliceosome) This compound->SF3b Inhibits unspliced_mRNA Accumulated Unspliced pre-mRNA SF3b->unspliced_mRNA Blocks Splicing Mcl1S Pro-apoptotic Mcl-1S SF3b->Mcl1S Altered Splicing Favors Mcl-1S Mcl1L Anti-apoptotic Mcl-1L SF3b->Mcl1L Altered Splicing Reduces Mcl-1L pre_mRNA pre-mRNA pre_mRNA->SF3b Splicing RIGI RIG-I Sensor unspliced_mRNA->RIGI Activates Mcl1_gene Mcl-1 Gene Mcl1_premRNA Mcl-1 pre-mRNA Mcl1_gene->Mcl1_premRNA Transcription Mcl1_premRNA->SF3b Splicing Apoptosis Apoptosis Mcl1S->Apoptosis Promotes Mcl1L->Apoptosis Inhibits Interferon Type I Interferon Response RIGI->Interferon Triggers

Caption: Signaling pathway of this compound and this compound B leading to apoptosis.

References

Assessing the Selectivity of Meayamycin for the SF3b Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Meayamycin, a potent natural product derivative, with other known inhibitors of the Splicing Factor 3b (SF3b) complex. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways, this document aims to facilitate an objective assessment of this compound's selectivity and potential as a therapeutic agent.

Introduction to SF3b Complex and its Inhibition

The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), an essential part of the spliceosome machinery that carries out pre-mRNA splicing.[1][2] This process is fundamental for gene expression in eukaryotes. The SF3b complex plays a critical role in recognizing the branch point sequence (BPS) within introns, a crucial step for the initiation of splicing.[2][3]

In recent years, the SF3b complex has emerged as a promising target for anticancer drug development.[4] Small molecule inhibitors that bind to the SF3b complex can disrupt the splicing process, leading to cell cycle arrest and apoptosis in cancer cells.[5] this compound, an analog of FR901464, is a highly potent inhibitor of the SF3b complex, exhibiting picomolar antiproliferative activity against a range of cancer cell lines.[6][7][8] This guide compares the performance of this compound with other well-characterized SF3b inhibitors, including Pladienolide B, Spliceostatin A, and H3B-8800.

Comparative Performance of SF3b Inhibitors

The following tables summarize the quantitative data on the efficacy of this compound and other SF3b inhibitors in various assays.

Table 1: In Vitro Splicing Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of various compounds in cell-free in vitro splicing assays, demonstrating their direct inhibitory effect on the spliceosome machinery.

CompoundIC50 (nM)Assay SystemReference
This compoundSimilar to Pladienolide DIn vitro splicing with HeLa nuclear extract[6]
Pladienolide B~50In vitro splicing with HeLa nuclear extract[1]
Spliceostatin A0.6 - 3In vitro splicing with HeLa nuclear extract[5][9]
H3B-8800Modulates splicing in vitroIn vitro splicing with HeLa nuclear extract[10]

Table 2: Antiproliferative Activity (GI50/IC50) in Cancer Cell Lines

This table showcases the half-maximal growth inhibitory (GI50) or inhibitory (IC50) concentrations of the compounds against a panel of human cancer cell lines, indicating their potency in a cellular context.

CompoundCell LineCancer TypeGI50/IC50 (pM)Reference
This compound MCF-7Breast Cancer10[6][11]
MDA-MB-231Breast Cancer30[6]
HCT-116 (p53+/+)Colon Cancer20[6]
HCT-116 (p53-/-)Colon Cancer30[6]
A549Lung Cancer100[6]
DU-145Prostate Cancer80[6]
HeLaCervical Cancer50[6]
Pladienolide B Gastric Cancer Cell LinesGastric Cancer1,600 - 4,900[12][13]
HELErythroleukemia1,500[14]
K562Erythroleukemia25,000[14]
Spliceostatin A Various Human Cancer LinesVarious600 - 3,000[4][5]
CWR22Rv1Prostate Cancer600[15]
CLLLeukemia2,500 - 20,000 (induces apoptosis)[5][15]
H3B-8800 K562 (SF3B1 WT)Leukemia>1,000,000[10]
K562 (SF3B1 K700E)Leukemia~10,000[10]

Table 3: Binding Affinity to SF3b Complex

This table provides available data on the binding affinity (Kd) of the inhibitors to the SF3b complex, offering a direct measure of target engagement.

CompoundKd (nM)MethodReference
H3B-8800 Competitive binding vs. Pladienolide BBiochemical Assay[10]
E7107 (Pladienolide analog) 3.6Biochemical Assay[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

  • Preparation of Nuclear Extract:

    • HeLa cell nuclear extracts are prepared as a source of functional spliceosomes.

    • Cells are harvested, washed, and lysed to isolate nuclei.

    • Nuclear proteins, including splicing factors, are extracted in a high-salt buffer.

    • The extract is dialyzed to the appropriate buffer conditions for the splicing reaction.[17][18]

  • In Vitro Transcription of Pre-mRNA Substrate:

    • A DNA template containing a model pre-mRNA with two exons and an intron is used.

    • The pre-mRNA is transcribed in vitro using a suitable RNA polymerase (e.g., T7 or SP6).

    • The transcript is typically radiolabeled (e.g., with [α-³²P]UTP) for detection.[18]

  • Splicing Reaction:

    • The radiolabeled pre-mRNA substrate is incubated with the HeLa nuclear extract.

    • The reaction buffer contains ATP, an ATP regeneration system (e.g., creatine phosphate and creatine kinase), MgCl₂, and KCl.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is incubated at 30°C for a defined period (e.g., 60-90 minutes).[18][19]

  • Analysis of Splicing Products:

    • RNA is extracted from the reaction mixture.

    • The RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) are separated by denaturing polyacrylamide gel electrophoresis.

    • The gel is exposed to a phosphor screen, and the radioactive bands are visualized and quantified using a phosphorimager.

    • Splicing efficiency is calculated as the ratio of mRNA to the sum of pre-mRNA and mRNA.

    • IC50 values are determined by plotting splicing efficiency against inhibitor concentration.[1][19]

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment:

    • The compound of interest is serially diluted to a range of concentrations.

    • The cell culture medium is replaced with a medium containing the test compound or vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period (e.g., 72 hours).[13]

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

    • GI50 or IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.

  • Cell Treatment:

    • Intact cells are treated with the test compound or vehicle control.

  • Heating:

    • The cell suspensions are heated to a range of temperatures. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Lysis and Centrifugation:

    • The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Protein Detection:

    • The amount of soluble target protein (SF3b) in the supernatant is quantified by a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble protein against the temperature.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and other SF3b inhibitors is the disruption of the pre-mRNA splicing process. The following diagrams illustrate the key steps in spliceosome assembly and how these inhibitors interfere with this pathway.

spliceosome_assembly cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_spliceosome Spliceosome Maturation cluster_inhibition Inhibition by this compound & other SF3b Inhibitors pre-mRNA pre-mRNA E_Complex E Complex pre-mRNA->E_Complex U1 binds 5' SS U1_snRNP U1_snRNP U1_snRNP->E_Complex U2_snRNP U2_snRNP A_Complex A Complex U2_snRNP->A_Complex SF3b SF3b SF3b->U2_snRNP part of E_Complex->A_Complex U2 snRNP recruitment (ATP-dependent) B_Complex B Complex A_Complex->B_Complex tri-snRNP joins Tri-snRNP U4/U6.U5 tri-snRNP Tri-snRNP->B_Complex Splicing Catalytic Steps (Splicing) B_Complex->Splicing mRNA mRNA Splicing->mRNA Inhibitor This compound Pladienolide B Spliceostatin A Inhibitor->SF3b Binds to SF3b

Caption: Early spliceosome assembly pathway and the point of inhibition by SF3b modulators.

The diagram above illustrates the initial steps of spliceosome assembly. The process begins with the recognition of the 5' splice site (5' SS) by the U1 snRNP, forming the E complex. Subsequently, the U2 snRNP, containing the SF3b complex, is recruited to the branch point sequence in an ATP-dependent manner, leading to the formation of the A complex. This compound and other SF3b inhibitors bind to the SF3b complex, which prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at the A complex stage.[6] This disruption of splicing leads to the accumulation of unspliced pre-mRNA, triggering downstream cellular stress responses, including cell cycle arrest and apoptosis.[5]

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment Binding_Assay Binding Assay (e.g., CETSA) Binding_Affinity Determine Binding Affinity (Kd) Binding_Assay->Binding_Affinity Splicing_Assay In Vitro Splicing Assay Splicing_IC50 Determine Splicing Inhibition (IC50) Splicing_Assay->Splicing_IC50 GI50_IC50 Determine GI50/IC50 Binding_Affinity->GI50_IC50 Correlate Splicing_IC50->GI50_IC50 Correlate Cell_Culture Cancer Cell Lines Compound_Treatment Treat with SF3b Inhibitor Cell_Culture->Compound_Treatment Proliferation_Assay Proliferation/Viability Assay (e.g., MTT) Compound_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Compound_Treatment->Apoptosis_Assay Proliferation_Assay->GI50_IC50 Apoptosis_Induction Assess Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction

Caption: General experimental workflow for assessing SF3b inhibitor selectivity.

This workflow outlines the key experimental stages for evaluating the selectivity and potency of an SF3b inhibitor like this compound. It begins with in vitro assays to determine direct target binding and functional inhibition of the splicing machinery. These findings are then correlated with cellular assays that measure the compound's effect on cancer cell proliferation and survival.

Conclusion

This compound stands out as an exceptionally potent inhibitor of the SF3b complex, with antiproliferative activity in the picomolar range against a variety of cancer cell lines.[6] Its efficacy, particularly when compared to other SF3b inhibitors, underscores its potential as a highly selective therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the selectivity and mechanism of action of this compound and to compare its performance against other modulators of the spliceosome. Further studies focusing on direct binding kinetics and in vivo efficacy will be crucial in fully elucidating the therapeutic promise of this compound.

References

A Comparative Guide to the Efficacy of Meayamycin in p53-Deficient Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, this guide provides a comprehensive comparison of Meayamycin's efficacy, particularly in p53-deficient cancer cells, against alternative therapeutic strategies. This document synthesizes experimental data, outlines detailed protocols, and visualizes key cellular pathways to offer an objective assessment of this compound's potential.

Executive Summary

This compound, a potent derivative of the natural product FR901464, demonstrates significant anti-proliferative activity across a range of cancer cell lines, including those with multi-drug resistance. Its mechanism of action, independent of p53 status, makes it a compelling candidate for treating cancers that have lost this critical tumor suppressor function. This guide will compare the efficacy of this compound with that of PARP inhibitors, another class of drugs showing promise in p53-deficient contexts.

Data Presentation: Quantitative Comparison of Anti-Proliferative Activity

The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of this compound and the PARP inhibitor Olaparib in isogenic HCT116 human colon carcinoma cell lines, differing only in their p53 status.

CompoundCell Linep53 StatusGI₅₀/IC₅₀ (nM)Reference
This compoundHCT116Wild-Type0.66[1]
This compoundHCT116Deficient0.95[1]
OlaparibHCT116Wild-Type~5,000 (est.)[1]
OlaparibHCT116Deficient~10,000 (est.)[1]

Note: IC₅₀ values for Olaparib are estimated from dose-response curves presented in the cited literature.

The data clearly indicates that this compound retains its potent anti-proliferative activity in p53-deficient HCT116 cells, with a GI₅₀ value in the sub-nanomolar range.[1] In contrast, Olaparib demonstrates significantly less potency in these cell lines, with estimated IC₅₀ values in the micromolar range.[1]

Mechanism of Action: this compound's p53-Independent Induction of Apoptosis

This compound exerts its cytotoxic effects through the inhibition of the spliceosome, a key cellular machinery responsible for processing pre-mRNA. Specifically, it targets the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[2] This inhibition leads to widespread exon skipping and the production of aberrant mRNA transcripts.[3]

A crucial consequence of SF3B1 inhibition by this compound is the altered splicing of the Myeloid Cell Leukemia 1 (Mcl-1) pre-mRNA.[1] This shifts the balance from the anti-apoptotic Mcl-1L isoform to the pro-apoptotic Mcl-1S isoform. The subsequent increase in Mcl-1S protein levels sensitizes cancer cells to apoptosis, a programmed cell death pathway.[1] This mechanism is independent of the p53 tumor suppressor pathway, explaining this compound's efficacy in p53-deficient cancer cells.

Meayamycin_Mechanism_of_Action This compound This compound SF3B1 SF3B1 (Spliceosome Component) This compound->SF3B1 Inhibits Mcl1_pre_mRNA Mcl-1 pre-mRNA SF3B1->Mcl1_pre_mRNA Splicing Mcl1L_mRNA Mcl-1L mRNA (Anti-apoptotic) Mcl1_pre_mRNA->Mcl1L_mRNA Normal Splicing Mcl1S_mRNA Mcl-1S mRNA (Pro-apoptotic) Mcl1_pre_mRNA->Mcl1S_mRNA Altered Splicing Mcl1L_protein Mcl-1L Protein Mcl1L_mRNA->Mcl1L_protein Mcl1S_protein Mcl-1S Protein Mcl1S_mRNA->Mcl1S_protein Apoptosis Apoptosis Mcl1L_protein->Apoptosis Inhibits Mcl1S_protein->Apoptosis Induces Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Culture HCT116 cells Cell_Seeding Seed 5,000 cells/well in 96-well plate Cell_Culture->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Add_Drugs Add drug dilutions to cells Incubate_24h->Add_Drugs Drug_Dilution Prepare serial dilutions of compounds Drug_Dilution->Add_Drugs Incubate_72h Incubate for 72h Add_Drugs->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan crystals with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_GI50 Determine GI50 Plot_Curve->Determine_GI50

References

comparison of Meayamycin's activity in normal versus tumor cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meayamycin's bioactivity in tumor cells versus normal cells, supported by available experimental data. This compound, a potent analogue of the natural product FR901464, has demonstrated significant promise as an anti-cancer agent due to its picomolar-level activity against a range of cancer cell lines and its observed specificity for transformed cells.

Differential Activity: Tumor Cells vs. Normal Cells

The mechanism of cell death induced by this compound appears to be non-apoptotic. In studies with A549 lung cancer cells, treatment with this compound did not lead to chromatin condensation or caspase cleavage, which are characteristic hallmarks of apoptosis.[1]

Quantitative Analysis of Anti-Proliferative Activity

This compound has shown potent growth inhibitory effects across a variety of human cancer cell lines, with 50% growth inhibitory (GI50) concentrations in the picomolar range.

Cell LineCancer TypeGI50 (pM)
MCF-7 Breast (ER+)3.1 ± 0.9
MDA-MB-231 Breast (ER-)11 ± 2
HCT-116 Colon (p53 wt)28 ± 8
HCT-116 Colon (p53 null)35 ± 7
A549 Lung (p53 wt)180 ± 30
DU-145 Prostate110 ± 20
PC-3 Prostate49 ± 9
Data sourced from Bonnal, S., et al. (2009). This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells. Molecular Cancer Therapeutics, 8(8), 2308–2318.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its potent anti-tumor effects by inhibiting pre-mRNA splicing, a critical step in gene expression. It specifically targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1] By binding to the SF3b complex, this compound stalls the assembly of the spliceosome at an early stage, preventing the transition from the H complex to the A complex.[1] This disruption of splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, ultimately resulting in cell growth arrest and death.[2]

Meayamycin_Mechanism cluster_nucleus Nucleus cluster_inhibition pre_mRNA pre-mRNA Spliceosome_Assembly Spliceosome Assembly (H complex -> A complex) pre_mRNA->Spliceosome_Assembly splicing U1_snRNP U1 snRNP U1_snRNP->Spliceosome_Assembly U2_snRNP U2 snRNP (contains SF3b) U2_snRNP->Spliceosome_Assembly Spliced_mRNA Spliced mRNA Spliceosome_Assembly->Spliced_mRNA successful splicing Spliceosome_Assembly->Spliced_mRNA Protein Protein Spliced_mRNA->Protein translation Spliced_mRNA->Protein This compound This compound This compound->U2_snRNP binds to SF3b Inhibition Inhibition Inhibition->Spliceosome_Assembly

This compound inhibits pre-mRNA splicing by targeting the SF3b complex.

Experimental Protocols

Cell Viability (Growth Inhibition) Assay

This protocol is based on the MTS assay methodology to determine the GI50 values of this compound.

Workflow:

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates (e.g., A549, IMR-90) start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_this compound Add serial dilutions of this compound incubate_24h->add_this compound incubate_drug Incubate for 3-5 days add_this compound->incubate_drug add_mts Add MTS reagent incubate_drug->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance calculate_gi50 Calculate GI50 values read_absorbance->calculate_gi50 end End calculate_gi50->end

Workflow for the MTS-based cell viability assay.

Detailed Steps:

  • Cell Plating: Seed cells (e.g., A549 lung carcinoma and IMR-90 lung fibroblasts) in 96-well plates at a density of 2,000 to 5,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.

  • Drug Incubation: Incubate the plates for a period of 3 to 5 days.

  • MTS Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation: Incubate the plates for 1 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value, the concentration at which cell growth is inhibited by 50%, using a suitable software package to fit a dose-response curve.

Apoptosis Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V binding buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate_stain Incubate in the dark stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow end End analyze_flow->end

Workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a highly potent anti-proliferative agent that demonstrates preferential activity against cancer cells over normal cells. Its mechanism of action, the inhibition of pre-mRNA splicing via targeting the SF3b complex, represents a promising avenue for cancer therapy. The provided experimental protocols offer a framework for further investigation into the differential effects of this compound and the elucidation of its full therapeutic potential. Further studies are warranted to establish a comprehensive quantitative comparison of its activity in a broader range of paired normal and tumor cell lines.

References

Independent Verification of Meayamycin's Splicing Inhibition Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meayamycin's performance against other splicing inhibitors, supported by experimental data. This compound, a synthetic analog of the natural product FR901464, has emerged as a highly potent anti-proliferative agent that targets the spliceosome, an essential cellular machine for gene expression. Independent studies have verified its mechanism of action, establishing it as a valuable tool for cancer research and a promising lead for therapeutic development.

Mechanism of Action: Targeting the SF3b Complex

This compound exerts its effects by directly binding to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event inhibits pre-mRNA splicing at a very early stage. Specifically, this compound blocks the assembly of the spliceosome by preventing the transition from the initial H complex to the A complex. This stalls the splicing process before the first catalytic step can occur, leading to an accumulation of unspliced pre-mRNA in the nucleus and ultimately triggering cell growth arrest and apoptosis in cancer cells. Time-dependence studies suggest that this compound may form a covalent bond with its target, potentially explaining its sustained inhibitory effects.

Caption: this compound inhibits pre-mRNA splicing by blocking the transition from the H complex to the A complex.

Comparative Performance: this compound vs. Other SF3b Modulators

This compound is one of several natural and synthetic compounds that target the SF3b complex. Its counterparts include the natural products Pladienolide B and Spliceostatin A (another FR901464 derivative), and the clinical candidate E7107 (a Pladienolide analog). This compound and its more stable analog, this compound B, consistently demonstrate exceptionally potent anti-proliferative activity, often in the picomolar range, which is significantly more potent than the parent compound FR901464.

Table 1: Anti-proliferative Activity of this compound and this compound B
Cell LineCancer TypeThis compound (GI₅₀, nM)This compound B (GI₅₀, nM)
MCF-7Breast (ER+)0.020.01
MDA-MB-231Breast (ER-)0.030.02
HCT-116 (p53+/+)Colon0.070.04
HCT-116 (p53-/-)Colon0.080.04
A549Lung0.30.2
NCI-H1299Lung0.20.1
DU-145Prostate0.30.1
HeLaCervical0.08-

Data summarized from multiple independent studies. GI₅₀ (50% growth inhibition) values can vary based on experimental conditions.

Table 2: Performance Comparison with Other SF3b Inhibitors
CompoundClassPotencyKey Distinctions
This compound FR901464 AnalogPicomolar range. Two orders of magnitude more potent than FR901464. Its activity profile differs from Pladienolide B across cell lines.Retains high potency against multi-drug resistant (MDR) cells. Exhibits greater stability than FR901464.
Pladienolide B MacrolideNanomolar range. Potent inhibitor with an in vitro splicing IC₅₀ of ~0.1 µM.A well-characterized SF3b inhibitor used extensively as a research tool. Its analog, E7107, has entered clinical trials.
Spliceostatin A FR901464 AnalogNanomolar range. Similar in vitro splicing inhibition IC₅₀ to Pladienolide B.Shares a common binding site with Pladienolide B and this compound on the SF3b complex. Interferes with the stabilization of the A complex.
E7107 Pladienolide AnalogNanomolar range. Similar potency to Pladienolide D.A synthetic analog developed for clinical investigation. Blocks the stable association of U2 snRNP with pre-mRNA.

Note: Direct comparison of absolute IC₅₀/GI₅₀ values across different studies can be challenging due to variations in experimental conditions.

Supporting Experimental Data and Protocols

The splicing inhibition mechanism of this compound has been independently verified through a series of key experiments.

In Vitro Splicing Assay

This assay directly measures the biochemical effect of a compound on the splicing reaction using cell-free extracts.

Experimental Protocol:

  • Preparation of Nuclear Extract: Splicing-competent nuclear extracts are prepared from cultured cells, typically HeLa cells.

  • In Vitro Transcription: A pre-mRNA substrate (e.g., adenovirus-derived MINX or Ad1) is transcribed in vitro and labeled, often with 32P-UTP.

  • Splicing Reaction: The labeled pre-mRNA substrate is incubated at 30°C in a reaction mixture containing the HeLa nuclear extract, ATP, and varying concentrations of this compound or a DMSO control.

  • RNA Purification: The reaction is stopped, and RNA is purified via proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.

  • Analysis: The purified RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) are separated by size on a denaturing polyacrylamide gel and visualized by autoradiography. Inhibition is quantified by the reduction in spliced mRNA and the accumulation of pre-mRNA.

Analysis of Spliceosome Assembly: To determine the stage of inhibition, native splicing complexes (H, A, B, etc.) are analyzed. After the splicing reaction, heparin is added to dissociate non-specific complexes, and the remaining stable complexes are resolved on a native agarose gel. Studies show that in the presence of this compound, the A complex fails to form, confirming the block in spliceosome assembly.

cluster_workflow In Vitro Splicing Assay Workflow start Prepare HeLa Nuclear Extract transcribe In Vitro Transcribe 32P-labeled pre-mRNA start->transcribe react Incubate pre-mRNA, Extract, ATP, and this compound transcribe->react purify Purify RNA (Proteinase K, Phenol/Chloroform) react->purify analyze Analyze on Denaturing Polyacrylamide Gel purify->analyze visualize Visualize via Autoradiography analyze->visualize cluster_FR FR901464 Derivatives cluster_Plad Pladienolide Derivatives Target SF3b Complex (Core Spliceosome Component) This compound This compound (Picomolar Potency) This compound->Target Binds and Inhibits Spliceostatin_A Spliceostatin A Spliceostatin_A->Target Binds and Inhibits Pladienolide_B Pladienolide B Pladienolide_B->Target Binds and Inhibits E7107 E7107 (Clinical Candidate) E7107->Target Binds and Inhibits

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Meayamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides comprehensive guidance on the safe handling and disposal of Meayamycin, a potent cytotoxic agent and spliceosome inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound's cytotoxic nature necessitates that it be treated as a hazardous chemical waste, requiring specific protocols for its collection, inactivation, and final disposal.

Immediate Safety and Handling Precautions

All personnel handling this compound must be trained on the risks associated with cytotoxic compounds. Work should be conducted in a designated area, such as a certified chemical fume hood or biological safety cabinet, to minimize exposure risk.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated gloves.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: An N95 respirator or higher, particularly when handling the powdered form of the compound.

Any surfaces or equipment that come into contact with this compound must be decontaminated. Contaminated PPE and disposable materials should be treated as hazardous waste.

This compound Disposal Workflow

The primary principle for the safe disposal of this compound is chemical inactivation followed by disposal as hazardous waste. Given its known stability, a robust chemical degradation process is recommended.

Step 1: Segregation and Collection

All waste contaminated with this compound, including stock solutions, unused media, cell culture plates, and contaminated labware (e.g., pipette tips, tubes), must be segregated from the general laboratory waste stream.

  • Liquid Waste: Collect in a dedicated, clearly labeled, leak-proof, and chemically resistant container. The container should be marked as "Hazardous Waste: this compound" and "Cytotoxic."

  • Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container must also be clearly labeled as "Hazardous Waste: this compound" and "Cytotoxic." Sharps should be placed in a separate, appropriately labeled sharps container.

Step 2: Chemical Inactivation of Liquid Waste

Based on the chemical stability of this compound, which has a half-life of 80 hours in pH 7.4 phosphate buffer at 37°C, a chemical inactivation procedure is recommended to degrade the compound before final disposal.[1] A common method for the inactivation of complex organic molecules is through oxidation.

Recommended Inactivation Protocol:

  • Working in a chemical fume hood , adjust the pH of the this compound-containing liquid waste to be slightly basic (pH 8-9) by slowly adding a suitable base, such as sodium bicarbonate. This can facilitate the degradation of certain functional groups.

  • For every 100 mL of this compound waste solution, slowly add 10 mL of a freshly prepared 10% (w/v) sodium hypochlorite (bleach) solution. This will create an oxidizing environment to break down the this compound molecule.

  • Gently stir the solution for at least 24 hours to ensure complete reaction. The container should be loosely capped to allow for the venting of any gases that may be produced.

  • After 24 hours, neutralize the excess hypochlorite by adding a 10% (w/v) solution of sodium thiosulfate until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).

  • Neutralize the final solution to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • The treated liquid waste can now be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.

Step 3: Final Disposal

All this compound waste, both inactivated liquid and solid, must be disposed of through a licensed hazardous waste contractor. Contact your institution's EHS office to arrange for pickup. Ensure all containers are properly sealed and labeled according to institutional and regulatory guidelines. The preferred method of final disposal for cytotoxic waste is incineration.[2]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and stability of this compound.

ParameterValueConditionsReference
Half-life 80 hourspH 7.4 phosphate buffer at 37°C[1]
Half-life 37 hoursRPMI culture medium with 10% FBS at 37°C[1]
Antiproliferative Activity (GI₅₀) 10 pMHuman breast cancer MCF-7 cells

This compound Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

Meayamycin_Disposal_Workflow cluster_collection Step 1: Collection & Segregation cluster_inactivation Step 2: Inactivation (Liquid Waste) cluster_disposal Step 3: Final Disposal start This compound Waste Generation liquid_waste Liquid Waste (Solutions, Media) start->liquid_waste solid_waste Solid Waste (Gloves, Tubes, Plates) start->solid_waste inactivate Chemical Inactivation (e.g., Sodium Hypochlorite) liquid_waste->inactivate hazardous_solid Solid Hazardous Waste solid_waste->hazardous_solid hazardous_liquid Treated Liquid Hazardous Waste inactivate->hazardous_liquid incineration Incineration via Licensed Contractor hazardous_liquid->incineration hazardous_solid->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Meayamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Meayamycin. Given its potent cytotoxic and anti-proliferative properties, this compound must be handled with the utmost care, following protocols established for hazardous chemical and cytotoxic agents. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary line of defense against exposure to this compound. Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves, double-gloving recommended.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Lab Coat/Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.[1]
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes or aerosols.[1][2]
Respiratory Protection A fit-tested N95 respirator or higher.Recommended when handling the solid compound or when there is a risk of aerosol generation.[3]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Handling this compound Safely

All handling of this compound, particularly in its powdered form, should occur within a certified chemical fume hood or a biological safety cabinet to mitigate the risk of inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: If working with solid this compound, conduct all weighing within a chemical fume hood. Use a dedicated and clearly labeled set of instruments.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is often dissolved in DMSO for experimental use.

  • Cell Culture Applications: For cell culture experiments, prepare diluted solutions in a biological safety cabinet. Handle all treated cell cultures and media as cytotoxic waste.

  • Incubation: Clearly label all vessels containing this compound.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Carefully remove and dispose of all contaminated PPE as cytotoxic waste. Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

The primary principle for the disposal of this compound is to treat all contaminated materials as hazardous cytotoxic waste.[4][5] Never dispose of untreated this compound down the drain.[4]

Waste Segregation and Disposal Procedure:

  • Segregation at Source: All materials that have come into contact with this compound must be segregated from regular laboratory waste at the point of generation. This includes:

    • Unused or expired this compound powder.

    • Concentrated stock solutions.

    • Contaminated culture media.

    • Used labware (e.g., pipette tips, flasks, tubes).

    • Contaminated PPE.

  • Containment and Labeling:

    • Solid Waste: Collect in a designated, durable, and leak-proof hazardous waste container clearly labeled "Cytotoxic Waste."

    • Liquid Waste: Collect in a sealed, shatter-resistant container, also labeled "Cytotoxic Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program, typically involving high-temperature incineration.

Experimental Workflow for Safe Handling and Disposal

Meayamycin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid this compound don_ppe->weigh dissolve 4. Prepare Stock Solution weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate segregate_waste 7. Segregate Cytotoxic Waste (Solid & Liquid) decontaminate->segregate_waste dispose_ppe 8. Doff & Dispose of PPE segregate_waste->dispose_ppe final_disposal 9. Arrange for Hazardous Waste Pickup dispose_ppe->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.